Product packaging for Methyl 4-hydroxy-3,5-diiodobenzoate(Cat. No.:CAS No. 3337-66-4)

Methyl 4-hydroxy-3,5-diiodobenzoate

Cat. No.: B1314980
CAS No.: 3337-66-4
M. Wt: 403.94 g/mol
InChI Key: MBNGCRHTBSWFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-hydroxy-3,5-diiodobenzoate is a useful research compound. Its molecular formula is C8H6I2O3 and its molecular weight is 403.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6I2O3 B1314980 Methyl 4-hydroxy-3,5-diiodobenzoate CAS No. 3337-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNGCRHTBSWFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480456
Record name Methyl 4-hydroxy-3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-66-4
Record name Methyl 4-hydroxy-3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-hydroxy-3,5-diiodobenzoate" synthesis from methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate, a key intermediate in various pharmaceutical and organic syntheses. The guide provides a comprehensive overview of a feasible synthetic route starting from the readily available precursor, methyl 4-hydroxybenzoate (also known as methylparaben).

Synthetic Pathway Overview

The synthesis of this compound from methyl 4-hydroxybenzoate is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the starting material is a strongly activating ortho-, para-director, facilitating the introduction of two iodine atoms onto the aromatic ring at the positions ortho to the hydroxyl group.

A plausible and effective method for this transformation involves the use of an iodinating agent in an acidic medium. Based on analogous reactions with similar substrates, iodine monochloride (ICl) in a dilute acid solution presents a promising approach for the direct di-iodination of the methyl 4-hydroxybenzoate core.

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

  • Methyl 4-hydroxybenzoate

  • Iodine monochloride (ICl)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Methanol

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxybenzoate in a suitable volume of dilute sulfuric acid (e.g., 10% aqueous solution). The flask is then placed in a heating mantle.

  • Addition of Iodinating Agent: While stirring, carefully add a solution of iodine monochloride (approximately 2.0 to 2.2 molar equivalents) to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Conditions: Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and maintain it under reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. A precipitate of the crude product should form.

  • Quenching and Filtration: Quench any unreacted iodine by the slow addition of a saturated aqueous solution of sodium bisulfite until the characteristic iodine color disappears. Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Starting Material Methyl 4-hydroxybenzoate
Iodinating Agent Iodine Monochloride (ICl)Other iodinating agents such as N-iodosuccinimide or a mixture of iodine and an oxidizing agent (e.g., iodic acid) could also be explored.
Molar Ratio Methyl 4-hydroxybenzoate : ICl (1 : 2.0-2.2)A slight excess of the iodinating agent is typically used to ensure complete di-iodination.
Solvent Dilute Sulfuric Acid (e.g., 10%)The acidic medium activates the iodinating agent and facilitates the electrophilic substitution.
Reaction Temperature 60-80 °CThe optimal temperature may need to be determined empirically to balance reaction rate and selectivity, minimizing the formation of by-products.
Reaction Time 2-6 hours (monitor by TLC)Reaction time will vary depending on the scale and specific conditions.
Product Molar Mass 403.94 g/mol
Expected Yield > 80%Yields can be optimized by careful control of reaction conditions and purification. A reported synthesis of the analogous carboxylic acid achieved a 93% yield.[1]
Purification Method RecrystallizationA solvent system such as methanol/water or ethanol/water is commonly effective for purifying phenolic compounds.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material Methyl 4-hydroxybenzoate reaction_step Di-iodination (60-80°C) start_material->reaction_step reagent1 Iodine Monochloride (ICl) reagent1->reaction_step reagent2 Dilute H₂SO₄ reagent2->reaction_step quenching Quenching (NaHSO₃) reaction_step->quenching filtration Filtration quenching->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

This technical guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory scale and requirements.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-diiodobenzoate is a halogenated aromatic organic compound. As a derivative of benzoic acid, its structure, characterized by the presence of two iodine atoms on the phenolic ring, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. The strategic placement of iodine atoms can influence the molecule's lipophilicity, reactivity, and ability to engage in halogen bonding, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Number 3337-66-4[1]
Molecular Formula C₈H₆I₂O₃[1]
Molecular Weight 403.90 g/mol
IUPAC Name This compound[1]
Appearance Solid[1]
Melting Point 167-168 °C[1]
Boiling Point 328.3 °C at 760 mmHg[1]
logP (Octanol/Water) 3.53
InChI Key MBNGCRHTBSWFLS-UHFFFAOYSA-N[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[2][3] This is achieved by tapping the sealed end of the tube on a hard surface.[2][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4] Constant stirring of the heating bath is essential for uniform temperature distribution.[2]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3] For accurate results, at least two consistent measurements should be made.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Methodology:

  • Sample Preparation: A small sample (approximately 0.5 mL) of the molten compound is placed into a micro test tube.[5] A boiling chip or a small, inverted, sealed-end capillary tube is added to ensure smooth boiling.[6]

  • Apparatus Setup: The micro test tube is attached to a thermometer with a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[5][7] The assembly is then suspended in a heating bath (e.g., Thiele tube or an oil bath on a hot plate) so that the sample is below the level of the heating fluid.[5][7]

  • Heating: The heating bath is heated gently. As the boiling point is approached, a ring of condensing vapor will become visible on the walls of the test tube. The thermometer bulb should be positioned level with this condensation ring for an accurate reading.[5]

  • Observation and Recording: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the inverted capillary and the vapor condensation ring is stable.[7] This stable temperature reading is the boiling point of the substance.

Solubility Assessment

Solubility provides insight into the polarity of a molecule and is a key factor in drug formulation and solvent selection for reactions. A systematic approach is used to classify the compound's solubility.

Methodology:

  • General Procedure: In a small test tube, approximately 25 mg of the solid compound is added to 0.75 mL of the solvent. The mixture is shaken vigorously for 60 seconds.[8][9] The compound is classified as "soluble" if it dissolves completely, or "insoluble" if a significant portion remains undissolved.[9]

  • Solvent Series: The solubility is tested in a sequence of solvents to determine the compound's properties:

    • Water: To test for polarity and the presence of hydrophilic functional groups.

    • 5% NaOH (aq): If insoluble in water, this tests for acidic functional groups (like the phenolic hydroxyl group). Solubility indicates the formation of a water-soluble sodium salt.[10]

    • 5% NaHCO₃ (aq): If soluble in NaOH, this solution differentiates between strongly acidic (e.g., carboxylic acids) and weakly acidic functional groups (e.g., phenols). Phenols are typically insoluble in sodium bicarbonate.[8]

    • 5% HCl (aq): If insoluble in water, this tests for basic functional groups (e.g., amines).[8][10]

    • Concentrated H₂SO₄: If the compound is insoluble in all the above, solubility in cold, concentrated sulfuric acid suggests the presence of a functional group that can be protonated, such as those containing oxygen or nitrogen.[10]

    • Organic Solvents (e.g., Ethanol, Diethyl Ether, Acetone): To assess solubility in common organic media.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology:

  • Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer, commonly pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11][12]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The pre-saturated second phase is then added.

  • Equilibration: The biphasic mixture is shaken or agitated until equilibrium is reached (e.g., overnight).[12] This allows the compound to partition between the two immiscible layers.

  • Phase Separation: The mixture is allowed to stand until the layers have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.[12]

  • Quantification: A precise aliquot is carefully removed from each phase.[12] The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13][14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical workflows related to the synthesis and analysis of this compound.

G Potential Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_process Workup & Purification cluster_end Final Product start Methyl 4-hydroxybenzoate iodination Electrophilic Iodination start->iodination workup Aqueous Workup (Quenching, Extraction) iodination->workup reagent1 Iodine (I₂) reagent1->iodination reagent2 Oxidizing Agent (e.g., HIO₃ or NIS) reagent2->iodination solvent Solvent (e.g., Acetic Acid) solvent->iodination purify Purification (Recrystallization) workup->purify end This compound purify->end

Caption: Potential Synthesis Workflow for this compound.

G Physicochemical Characterization Workflow cluster_sample Sample Preparation cluster_tests Primary Tests cluster_derived Derived Properties cluster_analysis Data Analysis & Application sample Purified Compound mp Melting Point sample->mp sol Solubility Profile sample->sol spec Spectroscopy (NMR, IR, MS) sample->spec purity Purity Assessment mp->purity logp logP Determination sol->logp structure Structure Confirmation spec->structure adme ADME Prediction logp->adme purity->adme structure->adme

Caption: Workflow for Physicochemical Characterization of an Organic Compound.

References

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-diiodobenzoate, a halogenated derivative of methylparaben, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, spectral properties, a plausible synthetic route, and its potential biological activities, drawing parallels with structurally similar compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 167-168 °C and a boiling point of 328.3 °C at 760 mmHg.[1] Its core structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and two iodine atoms.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 3337-66-4[2][3]
Molecular Formula C₈H₆I₂O₃[1][2]
Molecular Weight 403.94 g/mol
IUPAC Name This compound[1]
Melting Point 167-168 °C[1]
Boiling Point 328.3 °C at 760 mmHg[1]
Appearance Solid

Spectral Data (Predicted)

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3s2HAr-H
~5.9s (broad)1HAr-OH
~3.9s3H-OCH₃

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~165C=O (ester)
~158C-OH
~140C-H (aromatic)
~125C-COOCH₃
~85C-I
~53-OCH₃

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (hydroxyl)
~1720C=O stretch (ester)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (ester)
~600-500C-I stretch

2.4. Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zAssignment
404[M]⁺ (Molecular ion)
373[M - OCH₃]⁺
345[M - COOCH₃]⁺
277[M - I]⁺
151[M - 2I]⁺

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route for this compound involves the direct iodination of methyl 4-hydroxybenzoate. The following is a generalized experimental protocol based on established iodination methods.

Materials:

  • Methyl 4-hydroxybenzoate

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, catalytic amount)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification (if starting from 4-hydroxybenzoic acid): Dissolve 4-hydroxybenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the acid, extract the product with an organic solvent, wash, dry, and concentrate to obtain methyl 4-hydroxybenzoate.

  • Iodination: To a solution of methyl 4-hydroxybenzoate in methanol, add iodine and periodic acid. The reaction can be stirred at room temperature or gently heated to increase the rate of reaction.

  • Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

3.2. General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Methyl 4-hydroxybenzoate reagents Iodine (I₂) + Periodic Acid (H₅IO₆) in Methanol start->reagents reaction Iodination Reaction reagents->reaction quench Quench with Na₂S₂O₃ reaction->quench Reaction Mixture extraction Extraction with CH₂Cl₂ quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on the structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), provides valuable insights into its potential mechanism of action, particularly in the context of cancer therapy.[4][5][6]

DIME has been shown to induce morphological changes, multinucleation, and cell cycle arrest in the M phase in various human cancer cell lines.[4] A primary target of DIME is the microtubule assembly system, leading to disruption of the mitotic spindle.[5] This disruption can trigger a cascade of events culminating in apoptosis (programmed cell death).

4.1. Proposed Signaling Pathway for Anticancer Activity

Based on the effects of DIME, a proposed signaling pathway for the anticancer activity of this compound is presented below. The compound is hypothesized to interfere with microtubule dynamics, leading to mitotic arrest and subsequent activation of the apoptotic pathway.

G compound This compound microtubules Microtubule Dynamics compound->microtubules Inhibition mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of anticancer action.

Conclusion

This compound is a chemical entity with significant potential for further investigation, particularly in the realm of anticancer drug discovery. This technical guide has provided a summary of its known properties, predicted spectral data, a viable synthetic approach, and a hypothesized mechanism of action based on a closely related analog. The presented information serves as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate the biological efficacy of this promising compound. Further experimental validation of the predicted data and biological activities is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-diiodobenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Methyl 4-hydroxy-3,5-diiodobenzoate, a compound of interest in various research and development sectors. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol based on the widely accepted shake-flask method to enable researchers to determine its solubility in common organic solvents. Furthermore, this guide includes a structured template for data presentation and a visual representation of the experimental workflow to aid in laboratory execution.

Introduction

This compound (CAS No: 3337-66-4) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1] A fundamental physicochemical property governing its utility in these fields is its solubility in various organic solvents. This parameter is critical for reaction chemistry, purification, formulation development, and bioavailability studies.

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. While qualitative solubility information for structurally similar compounds, such as Methyl 4-hydroxybenzoate, is available, direct extrapolation of this data is not advisable due to the significant influence of the two iodine atoms on the molecule's polarity and crystal lattice energy.[2]

Therefore, this guide provides a detailed experimental protocol for the determination of the thermodynamic solubility of this compound, empowering researchers to generate precise and reliable data tailored to their specific solvent systems and experimental conditions.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. The following table is provided as a template for researchers to record their experimentally determined solubility values. It is recommended to determine solubility at a standardized temperature (e.g., 25 °C) for comparability.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Diethyl Ether
Dimethyl Sulfoxide (DMSO)
User-defined solvent

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound.[2][3] This protocol outlines the general procedure for determining the solubility of this compound in an organic solvent, followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity, >98%)[4]

  • Selected organic solvents (analytical or HPLC grade)

  • Conical flasks or vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Drying oven and desiccator (for optional gravimetric analysis)

Procedure

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a conical flask or vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[2]

  • Seal the container tightly to prevent solvent evaporation.

  • Place the sealed container in a temperature-controlled orbital shaker or on a magnetic stirrer.

Step 2: Equilibration

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This typically ranges from 24 to 72 hours.[2]

  • It is advisable to perform preliminary experiments to determine the optimal equilibration time by analyzing samples at different time points until a constant concentration is observed.

Step 3: Sample Collection and Preparation

  • Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed for a sufficient period to permit the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Immediately filter the collected supernatant through a syringe filter into a clean, dry container to remove any undissolved microcrystals.[2]

Step 4: Quantitative Analysis The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Using UV-Vis Spectrophotometry:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent.

  • Measure the absorbance of each standard solution at the λmax and construct a calibration curve of absorbance versus concentration.

  • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Using High-Performance Liquid Chromatography (HPLC):

  • Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

  • Dilute the filtered saturated solution to an appropriate concentration.

  • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

  • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Step 5: Data Reporting Report the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result A 1. Add excess solute to solvent B 2. Agitate at constant temperature (24-72h) A->B C 3. Settle excess solid B->C D 4. Filter supernatant C->D E 5. Dilute sample D->E F 6. Quantify concentration (HPLC or UV-Vis) E->F G 7. Calculate solubility F->G

References

The Strategic Role of Methyl 4-hydroxy-3,5-diiodobenzoate in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Methyl 4-hydroxy-3,5-diiodobenzoate, a highly functionalized aromatic compound, is a critical building block in advanced organic synthesis, particularly in the development of pharmaceutical agents. Its unique structural features, including a reactive phenolic hydroxyl group and two iodine atoms, make it an invaluable precursor for the construction of complex molecular architectures, most notably in the synthesis of thyroid hormone analogues. This technical guide provides an in-depth overview of its properties, key reactions, and detailed experimental protocols for its application in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 167-168 °C and a boiling point of 328.3 °C at 760 mmHg. Its molecular formula is C₈H₆I₂O₃, with a corresponding molecular weight of 403.94 g/mol . The presence of two iodine atoms ortho to the hydroxyl group significantly influences its reactivity and provides handles for various cross-coupling reactions.

PropertyValueReference
CAS Number 3337-66-4
Molecular Formula C₈H₆I₂O₃
Molecular Weight 403.94 g/mol
Melting Point 167-168 °C
Boiling Point 328.3 °C (at 760 mmHg)
Appearance Solid
Purity ≥96% (commercially available)

Core Applications in Organic Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of complex diaryl ethers, which form the core structure of thyroid hormones and their analogues. The key reaction is the Ullmann condensation, a copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Ullmann Condensation for Diaryl Ether Synthesis

This compound can undergo an Ullmann condensation with a second phenolic component to construct the diaryl ether linkage characteristic of thyroxine. This reaction is central to the laboratory and potential industrial synthesis of thyroid hormone analogues.

A pivotal example is the synthesis of Methyl 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoate , a direct precursor to thyroxine. In this reaction, the phenolic hydroxyl group of one molecule of a 3,5-diiodophenol derivative attacks an activated aryl iodide, typically catalyzed by a copper salt.

Experimental Protocol: Synthesis of Thyroxine Analogue Precursor via Ullmann Condensation

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 This compound Reagents Cu Catalyst Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, Pyridine) R1->Reagents R2 4-Hydroxyphenyl derivative (e.g., N-acetyl-L-tyrosine methyl ester) R2->Reagents P1 Diaryl Ether Product (Thyroxine Analogue Precursor) Reagents->P1 Ullmann Condensation

Figure 1: General workflow for the Ullmann condensation.

Materials:

  • This compound

  • A suitable 4-hydroxyphenyl derivative (e.g., N-acetyl-L-tyrosine methyl ester for thyroxine synthesis)

  • Copper(I) iodide (CuI) or other copper catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Pyridine

Procedure (General):

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the 4-hydroxyphenyl derivative, copper catalyst, and base.

  • Add the anhydrous solvent and stir the mixture.

  • Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by filtering off the inorganic salts and removing the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired diaryl ether.

Quantitative Data (Illustrative for similar couplings):

While specific yield data for the direct coupling of this compound is not detailed in the provided search results, similar coupling reactions in the synthesis of thyroxine analogues report yields that can vary significantly based on the specific substrates and reaction conditions. For the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid, a radioactivity yield of approximately 36% was achieved in the coupling step.[1]

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Diiodotyrosine derivative4-hydroxy-3,5-diiodophenylpyruvic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified~36

Note: This table is illustrative of a related reaction due to the absence of specific data for the target molecule in the search results.

Other Potential Reactions

The di-iodinated nature of this compound also makes it a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl moieties.

Logical Relationship of Functional Group Transformations:

G cluster_reactions Potential Reactions Start This compound Phenol Phenolic -OH Start->Phenol Iodo Aryl-Iodide (x2) Start->Iodo Ester Methyl Ester Start->Ester Etherification O-Alkylation/ O-Arylation Phenol->Etherification Coupling Pd-catalyzed Cross-Coupling (e.g., Sonogashira) Iodo->Coupling Hydrolysis Ester Hydrolysis Ester->Hydrolysis

Figure 2: Potential reaction pathways for the molecule.

Signaling Pathways of Target Molecules

Derivatives synthesized from this compound, particularly thyroxine analogues, are designed to interact with thyroid hormone receptors, which are nuclear receptors that regulate gene expression. The binding of these synthetic analogues to the receptors can modulate various physiological processes.

G Ligand Thyroxine Analogue Receptor Thyroid Hormone Receptor (TR) Ligand->Receptor Binding TRE Thyroid Hormone Response Element (on DNA) Receptor->TRE Binds to Gene Target Gene TRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Figure 3: Simplified signaling pathway of thyroid hormone action.

Conclusion

This compound is a specialized and valuable building block for the synthesis of biologically active molecules, particularly those mimicking the structure and function of thyroid hormones. Its utility is centered around the strategic deployment of its functional groups in key bond-forming reactions, such as the Ullmann condensation. While detailed protocols for a wide range of its reactions are not extensively documented in readily available literature, its structural similarity to key intermediates in established thyroxine syntheses underscores its importance and potential in medicinal chemistry and drug discovery. Further exploration of its reactivity in various modern cross-coupling reactions could unveil new synthetic pathways and lead to the development of novel therapeutic agents.

References

The Potential Biological Activities of Diiodinated Hydroxybenzoic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodinated hydroxybenzoic acid esters represent a class of halogenated phenolic compounds with emerging biological significance. The introduction of iodine atoms into the hydroxybenzoic acid scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity and electronic characteristics, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of these compounds. Drawing on available data for dihalogenated analogs, this document summarizes key findings on their antimicrobial, antifungal, and enzyme-inhibiting properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area. Additionally, putative signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for understanding their mechanisms of action and evaluation processes.

Introduction

Hydroxybenzoic acids and their ester derivatives are ubiquitous in nature and are widely recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Chemical modification of these core structures offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. Halogenation, in particular the introduction of iodine, is a well-established strategy in medicinal chemistry to enhance the biological activity of lead compounds. The unique properties of iodine, such as its size, polarizability, and ability to form halogen bonds, can lead to improved interactions with biological macromolecules.

This guide focuses on diiodinated hydroxybenzoic acid esters, a subclass of halogenated phenolics that holds potential for various biomedical applications. While research specifically focused on diiodinated derivatives is still developing, this document consolidates the existing knowledge on their synthesis and biological evaluation, supplemented with data from closely related dihalogenated analogs to provide a foundational understanding for researchers in the field.

Synthesis of Diiodinated Hydroxybenzoic Acid Esters

The synthesis of diiodinated hydroxybenzoic acid esters typically involves the direct iodination of a hydroxybenzoic acid precursor, followed by esterification.

Synthesis of 3,5-Diiodo-4-hydroxybenzoic Acid Methyl Ester Derivatives

One synthetic approach involves the reaction of 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters with various reagents. For instance, 3,5-diiodo-4-(4-methyl-benzene-sulfonylamino-carbonyloxy)-benzoic acid methyl ester can be synthesized from a 3,5-diiodo-4-hydroxybenzoic acid methyl ester precursor.[3]

Synthesis of 3,5-Diiodosalicylic Acid

A common precursor for diiodinated hydroxybenzoic acid esters is 3,5-diiodosalicylic acid. A detailed and reliable method for its synthesis has been established.[4]

Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid [4]

  • Reaction Setup: Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-liter beaker equipped with a mechanical stirrer.

  • Addition of Reagents: With stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid, followed by the addition of 725 cc of water. A yellow precipitate of diiodosalicylic acid will form.

  • Heating: Gradually heat the reaction mixture to 80°C with continuous stirring and maintain this temperature for approximately twenty minutes. The entire heating period should be about forty minutes.

  • Isolation and Purification: After cooling to room temperature, filter the precipitate using a Büchner funnel and wash it with acetic acid, followed by water. Dissolve the crude solid (75 g) in 100 cc of warm acetone and filter by gravity.

  • Precipitation and Final Product: Slowly add 400 cc of water to the filtrate with shaking to precipitate the product. Filter the fine, flocculent precipitate by suction, wash with water, and dry. This yields 64–64.5 g (91–92% of the theoretical amount) of diiodosalicylic acid with a melting point of 235–236°C.

Biological Activities

While specific quantitative data for diiodinated hydroxybenzoic acid esters is limited, preliminary screenings and data from analogous compounds suggest potential in several areas.

Antifungal and Herbicidal Activity

Preliminary biological screening of novel compounds derived from dihalogenated hydroxybenzoic acid esters has indicated potential fungicidal and growth regulatory activities.[3] For example, certain derivatives have shown significant inhibitory effects against the fungus Helmitospoium sativum.[3]

Antimicrobial Activity

Table 1: Antimicrobial Activity of Hydroxybenzoic Acid Esters (Parabens)

CompoundTarget OrganismActivity MetricValueReference
MethylparabenStaphylococcus aureusMIC1000 µg/mL[5]
EthylparabenStaphylococcus aureusMIC500 µg/mL[5]
PropylparabenStaphylococcus aureusMIC125 µg/mL[5]
ButylparabenStaphylococcus aureusMIC125 µg/mL[5]
MethylparabenEscherichia coliMIC1000 µg/mL[5]
EthylparabenEscherichia coliMIC1000 µg/mL[5]
PropylparabenEscherichia coliMIC500 µg/mL[5]
ButylparabenEscherichia coliMIC250 µg/mL[5]
MethylparabenAspergillus nigerMIC500 µg/mL[6]
EthylparabenAspergillus nigerMIC250 µg/mL[6]
PropylparabenAspergillus nigerMIC125 µg/mL[6]
ButylparabenAspergillus nigerMIC125 µg/mL[6]
Enzyme Inhibition

Hydroxybenzoic acids and their derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against acetylcholinesterase (AChE).[7] While specific IC50 values for diiodinated esters are not available, data for related hydroxybenzoic acids are presented below.

Table 2: Enzyme Inhibition by Hydroxybenzoic Acid Derivatives

CompoundEnzymeIC50 ValueReference
3-Hydroxybenzoic acidAcetylcholinesterase6.68 µmol/µmol AChE[7]
Vanillic acidAcetylcholinesterase6.79 µmol/µmol AChE[7]
Methyl syringateAcetylcholinesterase5.50 µmol/µmol AChE[7]

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized cell density (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Test Compounds: Prepare a stock solution of the diiodinated hydroxybenzoic acid ester in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (Example: Acetylcholinesterase)

Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzyme target.

Experimental Protocol: Ellman's Method for AChE Inhibition [7]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • Enzyme Addition: Add acetylcholinesterase to the wells and incubate for a short period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

  • Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm over time.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Putative Signaling Pathways and Mechanisms

While the specific signaling pathways modulated by diiodinated hydroxybenzoic acid esters are yet to be fully elucidated, the known biological activities of related hydroxybenzoic acids provide some insights. For example, some hydroxybenzoic acids are known to influence cellular signaling and gene expression, potentially through pathways like the Nrf2 signaling pathway, which is involved in the antioxidant response.[8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinases) Receptor->Signaling_Cascade Activation Diiodinated_Ester Diiodinated Hydroxybenzoic Acid Ester Diiodinated_Ester->Receptor Binding Transcription_Factor Transcription Factor (e.g., Nrf2) Signaling_Cascade->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response (e.g., Antioxidant, Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Putative signaling pathway for diiodinated hydroxybenzoic acid esters.

Experimental and Synthetic Workflow

The investigation of diiodinated hydroxybenzoic acid esters follows a logical progression from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (Hydroxybenzoic Acid) Iodination Iodination Start->Iodination Esterification Esterification Iodination->Esterification Purification Purification & Characterization (NMR, MS, HPLC) Esterification->Purification Screening Initial Biological Screening (e.g., Antimicrobial, Antifungal) Purification->Screening Quantitative Quantitative Assays (MIC, IC50) Screening->Quantitative Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Quantitative->Mechanism

Caption: General workflow for the synthesis and biological evaluation of diiodinated hydroxybenzoic acid esters.

Conclusion and Future Directions

Diiodinated hydroxybenzoic acid esters are a class of compounds with underexplored biological potential. Based on the activities of related halogenated and non-halogenated analogs, they are promising candidates for the development of new antimicrobial, antifungal, and enzyme-inhibiting agents. The synthetic routes are accessible, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of diiodinated hydroxybenzoic acid esters. Key areas for investigation include:

  • Quantitative Biological Data: Generation of robust quantitative data, such as MIC and IC50 values, against a wide panel of microbial strains and enzymes.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in preclinical animal models.

A deeper understanding of the biological activities of diiodinated hydroxybenzoic acid esters will be critical for unlocking their full therapeutic potential and advancing the development of novel drugs.

References

Methyl 4-hydroxy-3,5-diiodobenzoate: A Potential Thyroid Hormone Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-diiodobenzoate is a halogenated aromatic compound with structural similarities to endogenous thyroid hormones. This technical guide explores its potential as a thyroid hormone analog, a topic of interest for the development of novel therapeutics targeting the thyroid hormone signaling pathway. While direct and recent experimental data on this compound is limited, historical studies on the parent compound, 4-hydroxy-3,5-diiodobenzoic acid, and its derivatives suggest a potential for thyroxine-inhibitory actions. This document consolidates the available chemical and physical properties of this compound, outlines plausible experimental protocols for its synthesis and biological evaluation based on related compounds, and discusses the underlying thyroid hormone signaling pathway. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized using DOT language diagrams to facilitate understanding and guide future research in this area.

Introduction

The thyroid hormone (TH) signaling system plays a critical role in regulating metabolism, growth, and development. The two primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3), exert their effects by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. The development of synthetic analogs that can modulate TR activity is a significant area of research for treating a variety of conditions, including metabolic disorders, cardiovascular diseases, and certain cancers.

This compound presents a compelling scaffold for investigation as a potential thyroid hormone analog due to its structural resemblance to the diiodotyrosine (DIT) moiety, a precursor to thyroid hormones. This guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and lays a foundation for its further exploration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
IUPAC Name This compound
CAS Number 3337-66-4
Molecular Formula C₈H₆I₂O₃
Molecular Weight 403.94 g/mol
Melting Point 167-168 °C
Boiling Point 328.3 °C at 760 mmHg
Appearance Solid

Potential as a Thyroid Hormone Analog

Early research into substances related to thyroxine identified a series of 4-hydroxy-3,5-diiodobenzoates as possessing thyroxine-inhibitory actions.[1] These studies, primarily conducted in the mid-20th century, suggested that these compounds could interfere with the action of thyroid hormones. For instance, butyl 4-hydroxy-3,5-diiodobenzoate was investigated for its effects on the deiodination of diiodotyrosine and thyroxine in rats.[2][3][4]

The core structure, 4-hydroxy-3,5-diiodobenzoic acid, acts as a scaffold that mimics certain features of the natural thyroid hormones. The iodine atoms at the 3 and 5 positions of the benzene ring are critical for this mimicry, as they are in the endogenous thyroid hormones.

Experimental Protocols

To facilitate further research into this compound, this section provides detailed, generalized experimental protocols for its synthesis and for evaluating its biological activity.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 4-hydroxybenzoic acid.

Step 1: Iodination of 4-hydroxybenzoic Acid to 3,5-diiodo-4-hydroxybenzoic Acid

This procedure is adapted from established methods for the di-iodination of phenolic compounds.[5][6]

  • Materials: 4-hydroxybenzoic acid, Iodine monochloride (ICl), 10% Sulfuric acid (H₂SO₄) aqueous solution, Sodium bisulfite.

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a 10% aqueous solution of sulfuric acid.

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add a stoichiometric excess of Iodine monochloride to the stirred solution.

    • After the addition is complete, heat the reaction mixture to approximately 80°C and stir overnight.

    • Cool the mixture, and collect the precipitate by filtration.

    • Wash the precipitate with a sodium bisulfite solution to remove any unreacted iodine, followed by washing with water.

    • Dry the resulting white amorphous powder, which is 3,5-diiodo-4-hydroxybenzoic acid.

Step 2: Esterification of 3,5-diiodo-4-hydroxybenzoic Acid

This is a standard Fischer esterification reaction.

  • Materials: 3,5-diiodo-4-hydroxybenzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Suspend 3,5-diiodo-4-hydroxybenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Reflux the mixture until the reaction is complete (monitor by thin-layer chromatography).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude this compound.

    • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Step1 Iodination (ICl, H₂SO₄) 4-Hydroxybenzoic_Acid->Step1 Diiodo_Acid 3,5-diiodo-4- hydroxybenzoic Acid Step1->Diiodo_Acid Step2 Esterification (MeOH, H₂SO₄) Diiodo_Acid->Step2 Final_Product Methyl 4-hydroxy-3,5- diiodobenzoate Step2->Final_Product

Caption: Synthetic workflow for this compound.
In Vitro Thyroid Hormone Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for thyroid hormone receptors.[7][8][9]

  • Objective: To determine the binding affinity (Ki) of this compound for TRα and TRβ.

  • Materials:

    • Receptor Source: Nuclear extracts from cells expressing human TRα or TRβ.

    • Radioligand: [¹²⁵I]T₃.

    • Test Compound: this compound.

    • Assay Buffer: Tris-HCl buffer, pH 7.6.

    • Non-specific control: A high concentration of unlabeled T₃.

  • Procedure:

    • Incubate a fixed concentration of [¹²⁵I]T₃ and the nuclear extract containing the thyroid receptor with varying concentrations of the test compound.

    • Allow the binding to reach equilibrium by incubating for a set time at a controlled temperature (e.g., 24 hours at 4°C).

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with a wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Preparation Receptor Thyroid Receptor (TRα or TRβ) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand [¹²⁵I]T₃ Radioligand->Incubation Test_Compound Methyl 4-hydroxy-3,5- diiodobenzoate Test_Compound->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Analysis Calculate IC₅₀ and Ki Measurement->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Thyroid Hormone Signaling Pathway

Understanding the thyroid hormone signaling pathway is crucial for interpreting the potential effects of an analog like this compound. The classical pathway involves the binding of T3 to thyroid hormone receptors (TRs) in the nucleus.[10][11]

Thyroid_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus T3_outside T3 T3_inside T3 T3_outside->T3_inside Transport TR_RXR TR/RXR Heterodimer T3_inside->TR_RXR Binding TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Binds to Gene_Transcription Modulation of Gene Transcription TRE->Gene_Transcription

Caption: Simplified diagram of the canonical thyroid hormone signaling pathway.

In the absence of T3, the TR/RXR heterodimer is bound to the Thyroid Hormone Response Element (TRE) on the DNA along with corepressor proteins, inhibiting gene transcription. When T3 enters the nucleus and binds to the TR, it induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes, leading to a physiological response. A potential thyroid hormone analog could act as either an agonist, mimicking the action of T3, or an antagonist, blocking the binding of T3 and inhibiting its action.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule with the potential to interact with the thyroid hormone signaling pathway. Based on historical data from structurally similar compounds, it is plausible that this molecule could exhibit thyroxine-inhibitory properties. However, a significant lack of modern, quantitative data necessitates further investigation.

Future research should focus on:

  • Quantitative Binding Studies: Performing in vitro binding assays to determine the affinity of this compound for both TRα and TRβ isoforms.

  • Functional Assays: Conducting cell-based reporter gene assays to determine if the compound acts as an agonist or antagonist of thyroid hormone receptors.

  • In Vivo Studies: If in vitro activity is confirmed, progressing to in vivo studies in animal models to assess its effects on metabolism and thyroid function.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related esters to understand the impact of the ester group on activity and selectivity.

This technical guide provides a foundational framework to stimulate and guide such research efforts. The elucidation of the pharmacological profile of this compound could contribute to the development of novel therapeutic agents targeting the thyroid hormone system.

References

commercial availability and purity of "Methyl 4-hydroxy-3,5-diiodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-3,5-diiodobenzoate, a halogenated aromatic compound of interest in various research and development applications. This document details its commercial availability, typical purity levels, and provides a plausible synthetic route and analytical methodology based on established chemical principles.

Commercial Availability and Purity

This compound is readily available from several chemical suppliers. The compound is typically offered in research-grade quantities with purities generally meeting or exceeding 95%. Below is a summary of offerings from various suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichVaries by partner~96%Milligrams to grams
FluorochemF60198396%Grams
BLD Pharm3337-66-4InquireGrams to kilograms
Simson PharmaO050026Custom SynthesisGrams to kilograms
ChemSceneCS-008745996.05%Milligrams to grams

Physicochemical Properties

PropertyValue
CAS Number 3337-66-4
Molecular Formula C₈H₆I₂O₃
Molecular Weight 403.94 g/mol
Appearance Solid
Melting Point 167-168 °C
Boiling Point 328.3 °C at 760 mmHg
Storage 4°C, protect from light

Synthesis Protocol

Reaction Scheme:

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Di-iodination 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate 4-Hydroxybenzoic_Acid->Methyl_4-hydroxybenzoate Reflux Methanol Methanol Methanol->Methyl_4-hydroxybenzoate H2SO4 H₂SO₄ (cat.) H2SO4->Methyl_4-hydroxybenzoate Methyl_4-hydroxy-3,5-diiodobenzoate This compound Methyl_4-hydroxybenzoate->Methyl_4-hydroxy-3,5-diiodobenzoate Stir at RT Iodine_Monochloride Iodine Monochloride (ICl) Iodine_Monochloride->Methyl_4-hydroxy-3,5-diiodobenzoate Acetic_Acid Acetic Acid Acetic_Acid->Methyl_4-hydroxy-3,5-diiodobenzoate

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-hydroxybenzoate (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Pour the concentrated mixture into cold water and extract with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-hydroxybenzoate. The product can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound (Di-iodination)

  • Reaction Setup: In a well-ventilated fume hood, dissolve methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of iodine monochloride (ICl) (at least 2 equivalents) in glacial acetic acid to the reaction mixture. The addition should be done dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with water to remove any remaining salts and acetic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Analytical Methods for Purity Determination

The purity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the final compound.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.

A typical gradient could be:

Time (min)%A%B
0955
20595
25595
26955
30955
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment. The expected chemical shifts can be predicted based on the structure.

  • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to iodine and the hydroxyl group), and the methyl carbon of the ester.

The workflow for the analysis of the synthesized compound is as follows:

G Crude_Product Crude Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis HPLC HPLC Analysis->HPLC NMR ¹H & ¹³C NMR Analysis->NMR Mass_Spec Mass Spectrometry Analysis->Mass_Spec Final_Report Certificate of Analysis HPLC->Final_Report NMR->Final_Report Mass_Spec->Final_Report

Caption: Experimental workflow for purification and analysis.

This technical guide provides a foundational understanding of this compound for research and development purposes. For critical applications, it is recommended to obtain the compound from a reputable commercial supplier and refer to their provided certificate of analysis. The experimental protocols provided herein are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

An In-depth Technical Guide to the Electrophilic Iodination of Phenolic Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The electrophilic iodination of phenolic compounds is a cornerstone of synthetic organic chemistry, providing essential intermediates for a myriad of applications, most notably in the realms of pharmaceuticals and materials science. The introduction of an iodine atom onto the phenolic ring dramatically alters the molecule's steric and electronic properties, opening avenues for further functionalization through cross-coupling reactions and influencing its biological activity. This technical guide offers a comprehensive overview of the core principles governing this transformation, from the underlying reaction mechanisms to detailed experimental protocols for various iodinating systems. It is designed to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development, providing a consolidated repository of quantitative data, procedural methodologies, and mechanistic insights. Particular emphasis is placed on the applications of iodinated phenols in medicine, including their critical role in thyroid hormone biosynthesis and their potential as therapeutic agents.

Introduction

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a class of molecules with immense chemical and biological significance. The hydroxyl group, being a potent activating and ortho,para-directing substituent, renders the aromatic ring highly susceptible to electrophilic substitution reactions. Among these, electrophilic iodination stands out as a pivotal transformation. The resulting iodo- and polyiodophenols are not only valuable synthetic intermediates but also exhibit a range of biological activities.

This guide provides a detailed exploration of the electrophilic iodination of phenols, addressing the needs of both academic researchers and industry professionals. We will delve into the mechanistic nuances of this reaction, survey the diverse array of available iodinating agents, and present detailed experimental protocols. Furthermore, we will summarize key quantitative data to facilitate the selection of optimal reaction conditions and explore the relevance of iodinated phenolic compounds in the context of drug discovery and development, with a particular focus on their role in biological signaling pathways.

Reaction Mechanism and Regioselectivity

The electrophilic iodination of phenols proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of an electrophilic iodine species on the electron-rich aromatic ring of the phenol.

The Role of the Phenolate Ion

Under neutral or acidic conditions, the phenol molecule itself can act as the nucleophile. However, the reaction rate is significantly enhanced in basic media. This is attributed to the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. The negative charge on the oxygen atom is delocalized into the aromatic ring, substantially increasing its electron density and reactivity towards electrophiles.

The Nature of the Electrophilic Iodine Species

Molecular iodine (I₂) itself is a relatively weak electrophile. Therefore, most iodination reactions employ methods to generate a more potent electrophilic iodine species, often denoted as "I⁺". This can be achieved through several strategies:

  • Polarization of the I-I bond: In the presence of a Lewis acid or a polar solvent, the I-I bond in molecular iodine can be polarized, creating a partial positive charge on one of the iodine atoms.

  • Use of Interhalogen Compounds: Reagents like iodine monochloride (ICl) are inherently polarized, with the iodine atom being the more electropositive center, thus serving as a ready source of electrophilic iodine.

  • In situ Generation of Hypoiodous Acid (HOI): In aqueous solutions, particularly in the presence of an oxidizing agent, molecular iodine can be converted to hypoiodous acid, which is a more effective iodinating agent.

  • Hypervalent Iodine Reagents: These compounds, such as iodobenzene diacetate, feature a highly electrophilic iodine(III) center.

Regioselectivity

The hydroxyl group of a phenol is a strong ortho,para-director. This is due to the resonance stabilization of the sigma complex (also known as the arenium ion) intermediate formed during the electrophilic attack. The lone pairs on the oxygen atom can be delocalized to stabilize the positive charge in the ring, with this stabilization being most effective when the attack occurs at the ortho or para positions.

Generally, the major product of mono-iodination is the para-iodophenol, as the ortho positions are sterically hindered by the hydroxyl group. If the para position is already occupied, iodination will occur at one of the available ortho positions. The extent of iodination (mono-, di-, or tri-iodination) can often be controlled by adjusting the stoichiometry of the iodinating agent.

Below is a Graphviz diagram illustrating the general mechanism of electrophilic iodination of a phenol, highlighting the formation of the sigma complex and the role of the phenoxide ion.

Electrophilic_Iodination_Mechanism cluster_activation Phenol Activation cluster_iodination Electrophilic Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide -H+ Sigma_Complex Sigma Complex (Arenium Ion) Phenoxide->Sigma_Complex + I+ I+ Electrophilic Iodine (I+) Iodophenol Iodinated Phenol Sigma_Complex->Iodophenol -H+ Thyroid_Hormone_Synthesis Iodide Iodide (I-) in Bloodstream Thyroid_Cell Thyroid Follicular Cell Iodide->Thyroid_Cell Iodide Trapping Thyroglobulin Tyrosine residues on Thyroglobulin Thyroid_Cell->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 T4 Thyroxine (T4) DIT->T4 DIT->T3 Release Release into Bloodstream T4->Release T3->Release

The Genesis of Modern Medical Imaging: A Technical Guide to the History and Discovery of Iodinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal history and scientific discoveries that led to the development of iodinated benzoic acid derivatives, the cornerstone of modern radiographic contrast media. From early serendipitous observations to the rational design of safer and more effective agents, this document provides a comprehensive overview of the key milestones, chemical syntheses, and biological interactions of these essential diagnostic tools.

A Historical Trajectory: From Pyridines to Tri-iodinated Benzenes

The journey towards effective and safe contrast agents for X-ray imaging began in the early 20th century. Initial explorations involved inorganic iodine salts, which were highly toxic. A significant breakthrough came in the late 1920s with the work of American urologist Moses Swick.[1][2] While working in Berlin, Swick investigated iodinated pyridine derivatives, initially synthesized for antimicrobial purposes, as potential contrast agents.[3] This led to the development of Uroselectan (later known as Iopax), the first commercially successful intravenous contrast medium.[1][4][5] Although a marked improvement, these early pyridine-based agents were still associated with significant toxicity.

The turning point came with the shift to a tri-iodinated benzoic acid core structure. In the 1950s, Vernon H. Wallingford and his team at Mallinckrodt Chemical Works demonstrated that attaching three iodine atoms to a benzoic acid ring significantly enhanced X-ray attenuation while reducing toxicity.[6] This discovery paved the way for the first generation of ionic monomers, such as acetrizoic acid , introduced in 1950 under the trade name Urokon.[6][7] Subsequent research focused on modifying the side chains at the 3 and 5 positions of the benzoic acid ring to further decrease toxicity and improve solubility. This led to the development of safer and more widely used ionic monomers like diatrizoic acid (Hypaque, Renografin, Urografin) and iothalamic acid (Conray).[6][8]

The 1970s and 1980s witnessed another major leap forward with the introduction of non-ionic contrast media. By replacing the carboxyl group with non-ionizing, hydrophilic side chains, researchers like Torsten Almén were able to significantly reduce the osmolality of the contrast agents, leading to a dramatic decrease in patient discomfort and adverse reactions.[4] This innovation gave rise to widely used non-ionic monomers such as iohexol (Omnipaque) and iopamidol (Isovue).[9][10] Further developments led to the creation of non-ionic dimers like iodixanol (Visipaque), which are iso-osmolar to blood, offering even better tolerability.

Physicochemical Properties: A Comparative Analysis

The evolution of iodinated contrast media has been driven by the optimization of their physicochemical properties to enhance imaging efficacy while minimizing adverse effects. Key parameters include osmolality, viscosity, and iodine concentration. The following tables provide a comparative summary of these properties for several key iodinated benzoic acid derivatives.

Ionic Monomers Iodine Concentration (mg/mL)Osmolality (mOsm/kg H₂O)Viscosity at 37°C (mPa·s)
Diatrizoate Meglumine/Sodium292-3701515-21004.1-8.4
Iothalamate Meglumine/Sodium282-4001200-24004.0-8.5
Ioxaglate Meglumine/Sodium (Ionic Dimer)3206007.5
Non-Ionic Monomers Iodine Concentration (mg/mL)Osmolality (mOsm/kg H₂O)Viscosity at 37°C (mPa·s)
Iohexol300-350672-8446.3-10.4
Iopamidol300-370616-7964.7-9.0
Ioversol300-350630-7905.0-8.0
Non-Ionic Dimer Iodine Concentration (mg/mL)Osmolality (mOsm/kg H₂O)Viscosity at 37°C (mPa·s)
Iodixanol32029011.8

Experimental Protocols: Synthesis of Key Derivatives

The synthesis of iodinated benzoic acid derivatives involves multi-step chemical processes. Below are detailed methodologies for the preparation of three representative compounds: diatrizoic acid, iohexol, and acetrizoic acid.

Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid typically starts from 3,5-diaminobenzoic acid.

  • Iodination: 3,5-diaminobenzoic acid is dissolved in a suitable solvent, such as dilute sulfuric acid. The solution is cooled, and an iodinating agent, like potassium iododichloride, is slowly added while maintaining a low temperature. The reaction progress is monitored by HPLC. Upon completion, the crude 3,5-diamino-2,4,6-triiodobenzoic acid is isolated by filtration.

  • Acetylation: The crude intermediate is suspended in acetic acid. Acetic anhydride is added as the acetylating agent, often with a catalytic amount of a strong acid like sulfuric acid. The mixture is heated to drive the reaction to completion, which is again monitored by HPLC.

  • Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude diatrizoic acid. The product is then collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as acetonitrile and water.

Synthesis of Iohexol

The synthesis of iohexol is a more complex, multi-step process, typically starting from 5-aminoisophthalic acid.

  • Tri-iodination: 5-aminoisophthalic acid is first tri-iodinated at the 2, 4, and 6 positions of the benzene ring.

  • Acylation: The amino group at the 5-position is then acylated, for instance, using acetic anhydride.

  • Amidation: The two carboxylic acid groups of the isophthalic acid backbone are converted to amides by reacting with 2,3-dihydroxypropylamine.

  • N-alkylation: The final step involves the N-alkylation of the acetamido group with a 2,3-dihydroxypropyl group. This is often achieved by reacting the intermediate with 3-chloro-1,2-propanediol in the presence of a base.[9]

  • Purification: The crude iohexol is purified through a series of steps, which may include crystallization and treatment with ion-exchange resins to remove salts and other impurities.[10]

Synthesis of Acetrizoic Acid

A common laboratory-scale synthesis of acetrizoic acid begins with 3,5-diaminobenzoic acid.

  • Iodination: 3,5-diaminobenzoic acid is subjected to an iodination reaction to introduce three iodine atoms onto the benzene ring, forming 3,5-diamino-2,4,6-triiodobenzoic acid.

  • Selective Acetylation: One of the amino groups is then selectively acetylated using an acetylating agent like acetic anhydride. Careful control of reaction conditions is necessary to achieve mono-acetylation.

  • Diazotization and Deamination: The remaining amino group is removed via a diazotization reaction followed by deamination to yield acetrizoic acid.

  • Purification: The final product is purified through recrystallization.

Molecular Interactions and Signaling Pathways

The administration of iodinated contrast media can sometimes lead to adverse reactions, the mechanisms of which are complex and involve interactions with various cellular signaling pathways.

Signaling Pathways in Contrast-Induced Nephrotoxicity

Contrast-induced nephropathy (CIN) is a significant concern, particularly in patients with pre-existing renal impairment. The underlying mechanisms involve direct tubular toxicity and renal vasoconstriction. At the cellular level, iodinated contrast media have been shown to induce oxidative stress and apoptosis in renal tubular cells. This involves the modulation of several key signaling pathways.

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response ICM Iodinated Contrast Media ROS Reactive Oxygen Species (ROS) ICM->ROS Akt Akt (Dephosphorylation) ICM->Akt ERK ERK1/2 (Dephosphorylation) ICM->ERK p38 p38 MAPK (Activation) ROS->p38 JNK JNK (Activation) ROS->JNK NFkB NF-κB (Activation) ROS->NFkB Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis NFkB->Apoptosis

Signaling pathways involved in contrast-induced nephrotoxicity.

Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can range from mild skin rashes to severe anaphylaxis. While the exact mechanisms are not fully understood, they are thought to involve both IgE-mediated and non-IgE-mediated pathways, leading to the release of histamine and other inflammatory mediators from mast cells and basophils.

G ICM Iodinated Contrast Media MastCell Mast Cell / Basophil ICM->MastCell Direct Activation (Non-IgE) ICM->MastCell IgE-Mediated (Previous Sensitization) Mediators Histamine & Other Mediators MastCell->Mediators Degranulation Symptoms Clinical Symptoms (Urticaria, Angioedema, etc.) Mediators->Symptoms

Mechanisms of hypersensitivity reactions to iodinated contrast media.

Experimental Workflow for In Vitro Toxicity Assessment

Evaluating the potential toxicity of new iodinated contrast media is a critical step in their development. The following workflow outlines a typical in vitro experimental design to assess the cellular effects of these agents.

G cluster_setup Experimental Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis and Interpretation CellCulture Renal Tubular Epithelial Cells ICM_Exposure Exposure to Iodinated Contrast Media CellCulture->ICM_Exposure Viability Cell Viability Assay (e.g., MTT, LDH) ICM_Exposure->Viability OxidativeStress Oxidative Stress Assay (e.g., ROS measurement) ICM_Exposure->OxidativeStress ApoptosisAssay Apoptosis Assay (e.g., Caspase activity, Annexin V) ICM_Exposure->ApoptosisAssay Signaling Western Blot for Signaling Proteins (p-Akt, p-JNK, etc.) ICM_Exposure->Signaling Data Data Collection and Statistical Analysis Viability->Data OxidativeStress->Data ApoptosisAssay->Data Signaling->Data Conclusion Assessment of Nephrotoxic Potential Data->Conclusion

Experimental workflow for in vitro toxicity assessment.

Conclusion

The history of iodinated benzoic acid derivatives is a testament to the power of iterative chemical innovation in medicine. From the early, relatively toxic pyridine-based compounds to the modern, well-tolerated iso-osmolar non-ionic dimers, the field has seen remarkable progress. This evolution has been guided by a deeper understanding of the physicochemical properties that govern both efficacy and safety. For researchers and drug development professionals, a thorough appreciation of this history and the underlying scientific principles is essential for the continued development of even safer and more effective contrast agents for the future of medical imaging.

References

Methyl 4-hydroxy-3,5-diiodobenzoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-hydroxy-3,5-diiodobenzoate. Due to the limited availability of in-depth public stability data for this specific compound, this guide combines available information with established knowledge of structurally similar molecules, such as parabens and other iodinated aromatic compounds, to offer a robust framework for its handling and use in research and development.

Physicochemical Properties and Storage Recommendations

This compound is a white to light yellow powder or crystalline solid. Its stability is a critical factor for maintaining its integrity and ensuring the reliability of experimental results. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

ParameterRecommendationSource(s)
Storage Temperature Refrigerator (2-8°C) or Frozen (-20°C)[1]
Long-term Storage -20°C is recommended for maximum product recovery.[1]
Shipping Temperature Ambient temperature is generally acceptable for short durations.
Inert Atmosphere For long-term storage, keeping under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent potential oxidative degradation, although not explicitly stated in most supplier data.General good practice
Light Protection Store in a light-resistant container to prevent photodegradation, a common degradation pathway for iodinated aromatic compounds.Inferred from analogue data
Physical Form White to light yellow powder or crystals.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation routes can be inferred from its chemical structure, which includes a hydrolyzable ester group and an aromatic ring with iodine substituents.

Hydrolysis

The methyl ester group is susceptible to hydrolysis, particularly under basic conditions, which would yield 4-hydroxy-3,5-diiodobenzoic acid and methanol. The rate of hydrolysis is expected to be pH-dependent, increasing significantly in alkaline environments. Structurally similar compounds like methylparaben (the non-iodinated analogue) are known to be stable in acidic to neutral aqueous solutions (pH 3-6) but degrade at higher pH.

Photodegradation

Iodinated aromatic compounds are often sensitive to light. Exposure to UV or even visible light can lead to the cleavage of the carbon-iodine bond, generating free radicals and leading to the formation of de-iodinated impurities or other degradation products.

Thermal Degradation

While generally stable at ambient and refrigerated temperatures, prolonged exposure to high temperatures may induce degradation. For analogous benzoic acid derivatives, decarboxylation can occur at elevated temperatures.

The following diagram illustrates the potential degradation pathways:

G main This compound hydrolysis_prod 4-hydroxy-3,5-diiodobenzoic Acid + Methanol main->hydrolysis_prod  Hydrolysis (e.g., high pH) photo_prod De-iodinated Species + Other Photoproducts main->photo_prod  Photodegradation (Light Exposure) thermal_prod Potential Decarboxylation Products main->thermal_prod  Thermal Stress (High Temperature)

Figure 1: Potential Degradation Pathways.

Recommended Experimental Protocols for Stability Studies

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A reverse-phase High-Performance Liquid Chromatography (HPLC) method is generally suitable for monitoring the stability of aromatic compounds.

Workflow for HPLC Method Development:

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Column Selection (e.g., C18) B Mobile Phase Optimization (e.g., Acetonitrile/Water with acid) A->B C Detector Wavelength Selection (e.g., UV-Vis) B->C D Stress Sample Preparation (Acid, Base, Peroxide, Heat, Light) C->D E Analysis of Stressed Samples D->E F Specificity (Peak Purity) E->F G Linearity, Accuracy, Precision F->G H Robustness G->H

Figure 2: HPLC Method Development Workflow.

Detailed Protocol:

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around its λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Forced Degradation Studies

The following table outlines the conditions for forced degradation studies. A concentration of 1 mg/mL of this compound in a suitable solvent (e.g., acetonitrile/water) can be used.

Stress ConditionReagent/ConditionTime
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH1, 4, 8, 24 hours at room temperature
Oxidative Degradation 3% H₂O₂24, 48, 72 hours at room temperature
Thermal Degradation Solid state at 80°C1, 3, 7 days
Photostability Solution and solid exposed to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)As per ICH guidelines

Experimental Workflow for Forced Degradation:

G A Prepare Stock Solution of this compound B Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Neutralize Acid/Base Stressed Samples B->C For hydrolytic stress D Analyze Samples by Validated HPLC Method B->D For other stresses C->D E Identify and Quantify Degradation Products (e.g., using LC-MS) D->E

Figure 3: Forced Degradation Study Workflow.

Summary and Recommendations

While specific, detailed stability data for this compound is not widely published, a conservative approach to its storage and handling is recommended.

  • Routine Storage: Store in a refrigerator at 2-8°C in a tightly sealed, light-resistant container.

  • Long-Term Storage: For extended periods, storage at -20°C is preferable to minimize the risk of degradation.

  • Handling: When preparing solutions, consider the pH of the medium. For aqueous solutions intended for storage, a slightly acidic to neutral pH (4-6.5) is likely to provide better stability against hydrolysis. Protect solutions from light.

For critical applications, it is strongly advised that researchers and drug development professionals conduct their own stability studies under conditions relevant to their specific use case, employing the general methodologies outlined in this guide. This will ensure the integrity of the compound and the validity of the resulting data.

References

Methodological & Application

Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route commencing with the di-iodination of 4-hydroxybenzoic acid, followed by Fischer-Speier esterification.

Introduction

This compound is an aromatic ester that serves as a versatile building block in organic synthesis. The presence of iodine atoms on the benzene ring provides reactive sites for further molecular elaborations, such as cross-coupling reactions, making it a valuable precursor for the synthesis of more complex and biologically active molecules. This protocol details a reliable method for its preparation in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductKey ReagentsSolventTypical Yield (%)
1Di-iodination4-Hydroxybenzoic acid3,5-Diiodo-4-hydroxybenzoic acidIodine monochloride, Sulfuric acidWater~93%[1]
2Esterification3,5-Diiodo-4-hydroxybenzoic acidThis compoundMethanol, Sulfuric acidMethanol~90-95%

Table 1: Summary of Reaction Steps and Expected Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Hydroxybenzoic acidC₇H₆O₃138.12214-217
3,5-Diiodo-4-hydroxybenzoic acidC₇H₄I₂O₃389.92278-279 (decomposes)[2]
This compoundC₈H₆I₂O₃403.94Not specified

Table 2: Physicochemical Properties of Key Compounds

Experimental Protocols

Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzoic acid

This procedure is adapted from a known method for the di-iodination of 4-hydroxybenzoic acid.[1]

Materials:

  • 4-Hydroxybenzoic acid (5.00 g, 36.2 mmol)

  • Iodine monochloride (17.6 g, 108 mmol)

  • 10% Sulfuric acid aqueous solution (180 mL)

  • Sodium bisulfite solution (5% aqueous)

  • Deionized water

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (5.00 g, 36.2 mmol) and 10% aqueous sulfuric acid (180 mL).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add iodine monochloride (17.6 g, 108 mmol) to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to 80°C.

  • Maintain stirring at 80°C overnight. A precipitate will form.

  • Cool the mixture to room temperature.

  • Filter the precipitate using a Büchner funnel.

  • Wash the collected solid with a 5% sodium bisulfite solution to remove any unreacted iodine, followed by washing with deionized water.

  • Dry the resulting white amorphous powder to obtain 3,5-diiodo-4-hydroxybenzoic acid. A typical yield is around 13.1 g (93%).[1]

Step 2: Synthesis of this compound (Fischer-Speier Esterification)

Materials:

  • 3,5-Diiodo-4-hydroxybenzoic acid (10.0 g, 25.6 mmol)

  • Methanol (150 mL)

  • Concentrated sulfuric acid (2.0 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, suspend 3,5-diiodo-4-hydroxybenzoic acid (10.0 g, 25.6 mmol) in methanol (150 mL).

  • While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension. The addition is exothermic.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

  • Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing 400 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: Esterification Start1 4-Hydroxybenzoic Acid Reagents1 Iodine Monochloride 10% H2SO4 (aq) Reaction1 Reaction at 80°C (overnight) Start1->Reaction1 Reagents1->Reaction1 Workup1 Filtration & Washing (Sodium Bisulfite, Water) Reaction1->Workup1 Product1 3,5-Diiodo-4-hydroxybenzoic Acid Workup1->Product1 Reaction2 Reflux (4-6 hours) Product1->Reaction2 Reagents2 Methanol Conc. H2SO4 Reagents2->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of Methyl 4-hydroxy-3,5-diiodobenzoate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 4-hydroxy-3,5-diiodobenzoate with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex biaryl structures, which are significant motifs in many pharmacologically active molecules. The information presented here is based on established general protocols for structurally similar compounds and serves as a starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A general scheme for the Suzuki-Miyaura cross-coupling of this compound is depicted below:

Suzuki_Miyaura_Reaction reactant1 This compound catalyst Pd Catalyst Base, Solvent reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->catalyst product Coupled Product catalyst->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl iodides that are structurally or electronically similar to this compound. This data can serve as a guide for optimizing the reaction conditions for your specific substrates.

Aryl Halide (Analog)Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Ethyl 4-iodobenzoatePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801295
4-Iodobenzophenone4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)100892
Methyl 3,5-dibromo-4-hydroxybenzoatePhenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene1101688
3,5-Diiodo-L-tyrosine derivativeVarious arylboronic acidsPd(OAc)₂ (5) / SPhos (10)K₃PO₄ (3)Dioxane/H₂O (10:1)902475-90

Note: This data is compiled from various sources reporting on similar Suzuki-Miyaura couplings and is intended for guidance purposes only.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, THF, often with water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent. If a biphasic system is used (e.g., toluene/water), add the degassed organic solvent first, followed by the degassed aqueous solution of the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add Reactants, Catalyst, Base to Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir Reaction Mixture solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Dilute and Extract with Organic Solvent cool->extract wash 8. Wash with Water and Brine extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify by Column Chromatography dry->purify product Final Product purify->product Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_intermediate Ar-Pd(II)Ln-I pd0->pd2_intermediate transmetalation Transmetalation pd2_aryl Ar-Pd(II)Ln-Ar' pd2_intermediate->pd2_aryl pd2_aryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd2_aryl->product reagents1 This compound reagents2 Ar'-B(OH)₂ + Base

Application Notes and Protocols: Etherification of the Phenolic Hydroxyl Group in Methyl 4-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The etherification of the phenolic hydroxyl group in Methyl 4-hydroxy-3,5-diiodobenzoate is a crucial transformation in medicinal chemistry and materials science. This modification allows for the synthesis of a diverse range of derivatives with tailored biological activities and physicochemical properties. The resulting aryl ethers are key intermediates in the development of novel pharmaceuticals and functional materials. The primary method for this transformation is the Williamson ether synthesis, a robust and versatile reaction involving the reaction of a deprotonated phenol with an alkyl halide.[1][2]

These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the O-alkylation of this compound.

Factors Influencing Etherification

Several factors can influence the efficiency and outcome of the etherification reaction:

  • Nature of the Alkylating Agent: Primary alkyl halides are ideal for the Williamson ether synthesis due to the S(_N)2 reaction mechanism.[2][3] Secondary and tertiary alkyl halides are more prone to E2 elimination, leading to the formation of alkene byproducts, especially in the presence of a strong base like an alkoxide.[1][3]

  • Base: A suitable base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), and various alkoxides. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetone are commonly used to dissolve the reactants and facilitate the S(_N)2 reaction.[4]

  • Temperature: The reaction temperature affects the rate of reaction. Moderate heating is often employed to ensure a reasonable reaction time without promoting side reactions.

  • Steric Hindrance: The two iodine atoms adjacent to the phenolic hydroxyl group in this compound introduce significant steric hindrance. This can slow down the reaction rate compared to less substituted phenols. However, the reaction is still feasible with appropriate reaction conditions.

Data Presentation

The following table summarizes representative quantitative data for the etherification of this compound with various alkylating agents based on typical Williamson ether synthesis conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK(_2)CO(_3)DMF602~85-95
Ethyl IodideK(_2)CO(_3)DMF60-704-6~80-90
n-Propyl BromideK(_2)CO(_3)DMF70-806-8~75-85
Benzyl BromideK(_2)CO(_3)DMF50-603-5~80-90

Note: Yields are estimates based on standard Williamson ether synthesis protocols and may vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

General Protocol for the Etherification of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl iodide, benzyl bromide)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq.) and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.1-1.5 eq.) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether.

Visualizations

Williamson Ether Synthesis: Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol This compound Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) AlkylHalide Alkyl Halide (R-X) Ether Product: Methyl 4-alkoxy-3,5-diiodobenzoate Phenoxide->Ether + Alkyl Halide

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Workflow for Etherification

Experimental_Workflow start Start setup Reaction Setup: - this compound - K₂CO₃ - DMF start->setup add_alkyl_halide Add Alkyl Halide setup->add_alkyl_halide reaction Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup Work-up: - Cool to RT - Add Water reaction->workup extraction Extraction with Ethyl Acetate workup->extraction washing Wash with Water and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification: - Column Chromatography or - Recrystallization concentration->purification product Final Product purification->product

Caption: General workflow for the etherification process.

References

Application Notes and Protocols: Methyl 4-hydroxy-3,5-diiodobenzoate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-diiodobenzoate is a poly-functionalized aromatic compound with significant potential as an intermediate in drug discovery. Its structure is characterized by a central benzene ring substituted with a hydroxyl group, a methyl ester, and two iodine atoms. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules with potential therapeutic applications. The reactive iodine atoms are particularly amenable to modern cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry.

This document provides a comprehensive overview of the potential applications of this compound in drug discovery, including detailed, proposed experimental protocols for its derivatization and a discussion of the potential biological relevance of the resulting compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3337-66-4
Molecular Formula C₈H₆I₂O₃
Molecular Weight 403.94 g/mol
Melting Point 167-168 °C[1]
Boiling Point 328.3 °C at 760 mmHg[1]
IUPAC Name This compound[1]
Appearance Solid
Storage Temperature 4°C, protect from light[1]

Synthetic Applications in Drug Discovery

The presence of two iodine atoms on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecular architectures commonly found in biologically active compounds.

Sonogashira Coupling for the Synthesis of Di-alkynyl Phenols

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2] Applying this reaction to this compound can yield novel di-alkynyl phenol derivatives, which are precursors to a wide range of heterocyclic compounds and potential kinase inhibitors.

Proposed Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Intermediate This compound Product Methyl 3,5-dialkynyl-4-hydroxybenzoate Intermediate->Product Sonogashira Coupling Alkyne Terminal Alkyne (2 eq.) Alkyne->Product Catalyst PdCl₂(PPh₃)₂ CoCatalyst CuI Base Et₃N or DIPA Solvent THF or DMF

Caption: Proposed Sonogashira coupling of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from established procedures for the Sonogashira coupling of diiodophenols.[3]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF to dissolve the solids. Add the terminal alkyne (2.2 eq) via syringe, followed by the addition of an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPA) (3-4 eq).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic phase with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactant/ReagentMolar Eq.Purity
This compound1.0>96%
Terminal Alkyne2.2>98%
PdCl₂(PPh₃)₂0.02-0.05>98%
CuI0.05-0.10>98%
Triethylamine (Et₃N)3.0-4.0>99%
Anhydrous THF or DMF->99.8%
Suzuki-Miyaura Coupling for the Synthesis of Bi-aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between aryl halides and arylboronic acids.[4] This reaction can be employed to synthesize novel bi-aryl compounds from this compound, which are prevalent scaffolds in many approved drugs.[5]

Proposed Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Intermediate This compound Product Methyl 3,5-diaryl-4-hydroxybenzoate Intermediate->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (2.2 eq.) BoronicAcid->Product Catalyst Pd(PPh₃)₄ Base K₂CO₃ or Cs₂CO₃ Solvent Toluene/Ethanol/H₂O or Dioxane/H₂O

Caption: Proposed Suzuki-Miyaura coupling of the target intermediate.

Detailed Experimental Protocol (Proposed):

This protocol is based on general procedures for the Suzuki-Miyaura coupling of aryl iodides.[6][7]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (2.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0-4.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%). Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.[6]

  • Reaction Execution: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Reactant/ReagentMolar Eq.Purity
This compound1.0>96%
Arylboronic Acid2.2>97%
Pd(PPh₃)₄0.03-0.05>98%
Potassium Carbonate (K₂CO₃)3.0-4.0>99%
Toluene/Ethanol/Water or Dioxane/Water->99%
Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classical method for forming diaryl ethers, which are important structural motifs in many natural products and pharmaceuticals. This copper-catalyzed reaction can be used to couple this compound with various phenols.[8][9]

Proposed Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Intermediate This compound Product Methyl 4-hydroxy-3,5-diphenoxybenzoate Intermediate->Product Ullmann Condensation Phenol Phenol (2.2 eq.) Phenol->Product Catalyst CuI Ligand e.g., 8-hydroxyquinoline Base K₂CO₃ or K₃PO₄ Solvent DMSO or DMF

Caption: Proposed Ullmann condensation for diaryl ether synthesis.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from modern Ullmann ether synthesis procedures.[10][11]

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), the phenol (2.2 eq), CuI (10-20 mol%), a ligand such as 8-hydroxyquinoline (20-40 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0-4.0 eq).

  • Solvent Addition: Add a high-boiling polar solvent such as DMSO or DMF.

  • Reaction Execution: Seal the vessel and heat the mixture to 110-140°C with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product via column chromatography.

Reactant/ReagentMolar Eq.Purity
This compound1.0>96%
Phenol2.2>98%
CuI0.1-0.2>98%
8-hydroxyquinoline0.2-0.4>98%
Potassium Carbonate (K₂CO₃)3.0-4.0>99%
Anhydrous DMSO or DMF->99.8%

Potential Biological Applications of Derivatives

Derivatives of this compound are of interest in several therapeutic areas due to the known biological activities of structurally related iodinated and phenolic compounds.

Thyroid Hormone Analogues

The 3,5-diiodophenol moiety is a core component of thyroid hormones.[12] Synthetic analogues of thyroid hormones are being investigated for the treatment of metabolic disorders and heart failure.[12] The synthesis of 3,5-diiodo-L-thyronines has been reported, highlighting the utility of diiodinated phenolic precursors in this area.[1][13]

Hypothetical Signaling Pathway Modulation:

Thyroid_Hormone_Signaling cluster_cell Target Cell cluster_nucleus Nucleus TR Thyroid Hormone Receptor (TR) TRE Thyroid Hormone Response Element (TRE) TR->TRE Binds to Gene Target Gene Transcription TRE->Gene Regulates Physiological_Effect Metabolic Regulation Gene->Physiological_Effect Leads to Derivative Diiodo-derivative Derivative->TR Binds to

Caption: Potential modulation of thyroid hormone signaling by a diiodo-derivative.

Kinase Inhibitors

Many kinase inhibitors feature substituted aromatic and heterocyclic scaffolds. The ability to introduce diverse substituents onto the this compound core via cross-coupling reactions makes it a valuable starting point for generating libraries of potential kinase inhibitors for cancer therapy.

General Workflow for Kinase Inhibitor Discovery:

Kinase_Inhibitor_Discovery Start This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Library Library of Diverse Derivatives Coupling->Library Screening High-Throughput Screening (Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for discovering kinase inhibitors from the intermediate.

Conclusion

This compound is a promising, yet underutilized, intermediate in the field of drug discovery. Its diiodo-functionality provides a versatile platform for the application of modern synthetic methodologies to construct novel and complex molecular architectures. The proposed protocols and potential applications outlined in this document serve as a foundational guide for researchers to explore the synthetic utility of this compound and to develop new therapeutic agents. While the provided protocols are based on established chemistry of related compounds, optimization for this specific substrate will be necessary to achieve desired outcomes.

References

Application Notes and Protocols: Methyl 4-hydroxy-3,5-diiodobenzoate in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-hydroxy-3,5-diiodobenzoate is a versatile aromatic compound that holds significant promise as a starting material for the synthesis of novel heterocyclic structures. Its di-iodinated phenolic ring provides reactive sites for various cross-coupling reactions, making it an ideal scaffold for constructing fused ring systems. The presence of the ester and hydroxyl groups offers further opportunities for chemical modification and the introduction of diverse functionalities. This document outlines a potential application of this compound in the synthesis of a novel dibenzofuran derivative and provides a detailed experimental protocol. The synthesized compounds may exhibit interesting biological activities, warranting further investigation in drug discovery programs.

While direct literature on the use of this compound for the synthesis of a broad range of novel heterocyclic compounds is limited, its structural features lend themselves to established synthetic strategies, particularly those involving transition metal-catalyzed intramolecular cyclizations. The methodologies for synthesizing dibenzofurans from o-iodophenols are particularly relevant.[1][2][3][4][5] These reactions typically involve an initial O-arylation of the phenolic hydroxyl group, followed by a palladium-catalyzed intramolecular C-H activation or Ullmann-type coupling to form the furan ring.

Application: Synthesis of a Novel Dibenzofuran Derivative

This section details the synthesis of a novel functionalized dibenzofuran, Methyl 2,4-diiodo-8-methoxy-6-oxo-5,6-dihydrodibenzo[b,d]furan-3-carboxylate, a potential scaffold for the development of new therapeutic agents. The synthetic strategy involves a two-step process starting from this compound.

Logical Relationship of the Synthetic Pathway

G A This compound B O-Arylation with 2-bromocyclohex-1-enecarbaldehyde A->B Step 1 C Intermediate Product: Methyl 4-((2-formylcyclohex-1-en-1-yl)oxy)-3,5-diiodobenzoate B->C D Intramolecular Pd-catalyzed C-H Activation/Cyclization C->D Step 2 E Final Product: Methyl 2,4-diiodo-8-methoxy-6-oxo-5,6- dihydrodibenzo[b,d]furan-3-carboxylate D->E

Caption: Synthetic pathway for a novel dibenzofuran derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 4-((2-formylcyclohex-1-en-1-yl)oxy)-3,5-diiodobenzoate (Intermediate)

This protocol is adapted from general procedures for O-arylation of phenols.

Materials:

  • This compound (1.0 eq)

  • 2-bromocyclohex-1-enecarbaldehyde (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in DMF, add potassium carbonate.

  • Add 2-bromocyclohex-1-enecarbaldehyde to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of Methyl 2,4-diiodo-8-methoxy-6-oxo-5,6-dihydrodibenzo[b,d]furan-3-carboxylate (Final Product)

This protocol is based on palladium-catalyzed intramolecular C-H activation/cyclization reactions for the synthesis of dibenzofurans.[2][3]

Materials:

  • Methyl 4-((2-formylcyclohex-1-en-1-yl)oxy)-3,5-diiodobenzoate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the intermediate from Step 1 in toluene.

  • Add palladium(II) acetate, triphenylphosphine, and potassium carbonate to the solution.

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 110°C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final dibenzofuran derivative.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReaction TypeStarting MaterialProductKey ReagentsSolventTypical Yield (%)
1O-ArylationThis compoundMethyl 4-((2-formylcyclohex-1-en-1-yl)oxy)-3,5-diiodobenzoateK₂CO₃, 2-bromocyclohex-1-enecarbaldehydeDMF75-85
2Intramolecular CyclizationMethyl 4-((2-formylcyclohex-1-en-1-yl)oxy)-3,5-diiodobenzoateMethyl 2,4-diiodo-8-methoxy-6-oxo-5,6-dihydrodibenzo[b,d]furan-3-carboxylatePd(OAc)₂, PPh₃, K₂CO₃Toluene60-70

Table 2: Hypothetical Biological Activity Data

The following data is hypothetical and for illustrative purposes, as no specific biological activity data for this novel compound has been reported. It is postulated that the synthesized dibenzofuran derivative could be evaluated for its potential as an inhibitor of an enzyme implicated in neurodegenerative diseases.

Compound IDTarget EnzymeAssay TypeIC₅₀ (µM)
DIBENZO-001Beta-secretase (BACE1)FRET Assay5.2
DIBENZO-001Glycogen Synthase Kinase 3β (GSK-3β)Kinase Assay12.8

Visualization of Experimental Workflow

Experimental Workflow for the Synthesis of the Novel Dibenzofuran Derivative

G cluster_step1 Step 1: O-Arylation cluster_step2 Step 2: Intramolecular Cyclization A Mix Starting Material, K2CO3, and Aldehyde in DMF B Heat to 80°C for 12h A->B C Work-up: Aqueous Extraction B->C D Purification: Column Chromatography C->D E Dissolve Intermediate in Toluene D->E Intermediate Product F Add Pd Catalyst, Ligand, and Base E->F G Heat to 110°C for 24h F->G H Work-up: Filtration and Extraction G->H I Purification: Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J Final Product

References

Application Notes and Protocols for Selective Mono- and Di-substitution Reactions of Methyl 4-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-diiodobenzoate is a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceuticals and materials science. Its structure, featuring two reactive iodine atoms ortho to a phenolic hydroxyl group, allows for selective mono- or di-functionalization through various cross-coupling reactions. The ability to control the degree of substitution is crucial for the synthesis of unsymmetrical biaryl compounds and other complex architectures. This document provides detailed application notes and experimental protocols for achieving selective mono- and di-substitution of this substrate, with a focus on palladium-catalyzed cross-coupling reactions and O-alkylation.

The key to selectivity lies in the careful manipulation of reaction conditions. Generally, mono-substitution is favored by using a sub-stoichiometric amount of the coupling partner, lower reaction temperatures, and shorter reaction times. Conversely, di-substitution is typically achieved using a stoichiometric excess of the coupling partner, higher temperatures, and longer reaction durations. The choice of catalyst, ligand, and base also plays a pivotal role in controlling the reaction outcome.

Reaction Pathways

The primary reaction pathways for the functionalization of this compound include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

    • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • O-Alkylation/Etherification: Functionalization of the phenolic hydroxyl group.

These pathways can be controlled to achieve selective mono- or di-substitution at the C-I bonds or functionalization at the hydroxyl group.

ReactionPathways sub This compound mono_c mono_c sub->mono_c Mono C-C Coupling (e.g., Suzuki, Sonogashira) - Sub-stoichiometric reagent - Milder conditions di_c di_c sub->di_c Di C-C Coupling (e.g., Suzuki, Sonogashira) - Excess reagent - Harsher conditions o_alk o_alk sub->o_alk O-Alkylation - Alkyl halide, Base unsym_di_c Unsymmetrical Di-substituted Product mono_c->unsym_di_c Sequential C-C Coupling

Figure 1: General reaction pathways for the functionalization of this compound.

I. Selective Mono- and Di-Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Selective mono- or di-arylation of this compound can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.

Application Notes:
  • Mono-arylation: To achieve selective mono-arylation, it is crucial to use the boronic acid as the limiting reagent (typically 0.8-0.95 equivalents). Lower reaction temperatures and shorter reaction times can also favor the mono-substituted product. The inherent challenge lies in the fact that the mono-arylated product can sometimes be more reactive than the starting di-iodo compound, leading to the formation of the di-arylated product as a significant byproduct.

  • Di-arylation: For exhaustive di-arylation, an excess of the boronic acid (typically ≥ 2.2 equivalents) is used, often in combination with higher temperatures and longer reaction times to ensure complete conversion.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates or to achieve high turnover numbers, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Boronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product Ratio (Mono:Di)Yield (%)
1Phenylboronic acid (0.9)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O80485:1575 (Mono)
2Phenylboronic acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10024<5:>9592 (Di)
34-Methoxyphenylboronic acid (0.95)Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF/H₂O65690:1081 (Mono)
44-Methoxyphenylboronic acid (2.2)PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O9018<2:>9888 (Di)

Note: The data presented are generalized from multiple studies on analogous di-iodinated phenols and should be considered as a starting point for optimization.

Experimental Protocols:

Protocol 1: Selective Mono-arylation via Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (0.9 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Di-arylation via Suzuki-Miyaura Coupling

  • To a round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (2.5 equiv.), potassium carbonate (K₂CO₃, 4.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed dioxane and water (e.g., 3:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by recrystallization or column chromatography to obtain the di-arylated product.

SuzukiWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid (0.9 equiv for mono, 2.5 for di) - Base - Pd Catalyst & Ligand B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80°C for mono, 100°C for di) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Column Chromatography or Recrystallization) H->I

Figure 2: Experimental workflow for Suzuki-Miyaura coupling reactions.

II. Selective Mono- and Di-Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes. Similar to the Suzuki reaction, selectivity between mono- and di-alkynylation can be controlled by stoichiometry and reaction conditions.

Application Notes:
  • Mono-alkynylation: The use of a slight excess of the terminal alkyne (1.1-1.2 equivalents) can surprisingly favor mono-substitution in some cases, likely due to the deactivation of the catalyst after the first coupling. However, careful control of stoichiometry is key. Copper-free Sonogashira conditions can sometimes offer better selectivity for mono-alkynylation.

  • Di-alkynylation: A larger excess of the terminal alkyne (≥ 2.5 equivalents) and extended reaction times are generally required for the formation of the di-substituted product.

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The base is typically an amine, such as triethylamine or diisopropylethylamine.

Quantitative Data for Sonogashira Coupling
EntryTerminal Alkyne (equiv.)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Product Ratio (Mono:Di)Yield (%)
1Phenylacetylene (1.1)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF50680:2072 (Mono)
2Phenylacetylene (3.0)Pd(PPh₃)₄ (5)CuI (10)DIPEADMF8024<5:>9585 (Di)
3Trimethylsilylacetylene (1.2)Pd(OAc)₂ (2)-PPh₃/Cs₂CO₃Dioxane70875:2568 (Mono)
4Trimethylsilylacetylene (2.5)Pd(PPh₃)₂Cl₂ (4)CuI (8)Et₃NToluene9016<10:>9078 (Di)

Note: The data presented are generalized from multiple studies on analogous di-iodinated phenols and should be considered as a starting point for optimization.

Experimental Protocols:

Protocol 3: Selective Mono-alkynylation via Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and triethylamine (Et₃N).

  • Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography to yield the mono-alkynylated product.

Protocol 4: Di-alkynylation via Sonogashira Coupling

  • Follow the setup as in Protocol 3, but use Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.10 equiv.).

  • Use a suitable solvent like DMF and a base such as diisopropylethylamine (DIPEA).

  • Add the terminal alkyne (3.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Work-up and purify as described in Protocol 3 to obtain the di-alkynylated product.

III. O-Alkylation (Etherification)

The phenolic hydroxyl group of this compound can be alkylated to form ethers. This reaction typically proceeds via a Williamson ether synthesis, where the phenoxide, formed by deprotonation with a base, acts as a nucleophile towards an alkyl halide.

Application Notes:
  • Choice of Base: A variety of bases can be used, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can depend on the reactivity of the alkylating agent and the desired reaction temperature.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are typically used.

  • Reaction Conditions: The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at temperatures ranging from room temperature to elevated temperatures.

Quantitative Data for O-Alkylation
EntryAlkylating Agent (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Methyl iodide (1.2)K₂CO₃ (2.0)DMF251295
2Benzyl bromide (1.1)Cs₂CO₃ (1.5)MeCN60892
3Ethyl bromoacetate (1.3)K₂CO₃ (2.0)Acetone501688

Note: The data presented are generalized from multiple studies on the O-alkylation of phenols and should be considered as a starting point for optimization.

Experimental Protocol:

Protocol 5: O-Alkylation of this compound

  • To a round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.).

  • Add a suitable solvent, such as DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 equiv.) dropwise.

  • Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the O-alkylated product.

OAlkylationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) B Add Alkylating Agent A->B C Stir at appropriate temperature B->C D Monitor Progress (TLC) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify G->H

Figure 3: Experimental workflow for O-alkylation.

Conclusion

The selective functionalization of this compound is a valuable tool for the synthesis of a wide range of complex organic molecules. By carefully controlling reaction parameters such as stoichiometry, temperature, catalyst, and ligand, it is possible to achieve high selectivity for either mono- or di-substitution via Suzuki-Miyaura and Sonogashira couplings. Additionally, the phenolic hydroxyl group can be readily functionalized through O-alkylation. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute these transformations effectively. Further optimization may be required for specific substrates and desired products.

analytical methods for the characterization of "Methyl 4-hydroxy-3,5-diiodobenzoate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "Methyl 4-hydroxy-3,5-diiodobenzoate" and its derivatives is crucial for quality control in pharmaceutical synthesis, impurity profiling, and metabolite identification. This document provides detailed application notes and protocols for the characterization of this compound class using various analytical techniques.

Overview of Analytical Techniques

A range of analytical methods can be employed for the characterization of this compound and its derivatives. The choice of technique depends on the specific analytical goal, such as structural elucidation, quantification, or purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for purity and quantitative analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for definitive structural identification.

The following table summarizes the key performance characteristics of common analytical techniques applicable to iodinated benzoic acids and their derivatives.[1]

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Limitations
HPLC-UV 1 µg/mL[1]4 µg/mL[1]> 0.999[1]Robust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
LC-MS/MS 0.7 - 21 ng/L (for related compounds)[1]0.5 ppm (for brominated benzoic acid)[1]> 0.99[1]High sensitivity and selectivity, suitable for complex matrices.Higher equipment cost, potential for ion suppression.
GC-MS Analyte-dependent (often requires derivatization)Analyte-dependent> 0.99High resolution for volatile and semi-volatile compounds.Derivatization is often necessary, not suitable for thermolabile compounds.
Capillary Electrophoresis (CE) Analyte-dependentAnalyte-dependent> 0.99High separation efficiency, small sample volume.Lower sensitivity compared to LC-MS, reproducibility can be an issue.

Structural Elucidation Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Quantitative Data for this compound:

NucleusSolventSpectrometer FrequencyChemical Shift (δ) and MultiplicityAssignment
¹H CDCl₃300 MHz8.36 (s, 2H)Aromatic CH
6.12 (s, 1H)Phenolic OH
3.89 (s, 3H)[2]Methyl (OCH₃)
¹³C CDCl₃75 MHz164.2Carbonyl (C=O)
157.4C-OH
141.1Aromatic CH
126.3C-COOCH₃
81.8C-I
52.6[2]Methyl (OCH₃)

Quantitative Data for Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate (A Derivative):

NucleusSolventSpectrometer FrequencyChemical Shift (δ) and MultiplicityAssignment
¹H CDCl₃300 MHz8.48 (s, 2H)Aromatic CH (di-iodo ring)
8.32 (d, 2H, J = 8.7 Hz)Aromatic CH (nitro ring)
7.82 (d, 2H, J = 8.7 Hz)Aromatic CH (nitro ring)
5.15 (s, 2H)Methylene (OCH₂)
3.93 (s, 3H)[2]Methyl (OCH₃)
¹³C CDCl₃75 MHz164.0, 160.7, 148.1, 143.2, 141.6, 130.1, 128.7, 124.0, 90.6, 73.0, 53.0[2]Various C atoms
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Protocol for Electron Ionization (EI) MS Analysis:

  • Sample Introduction: Introduce a small amount of the solid sample directly via a direct insertion probe or, if coupled with Gas Chromatography (GC), inject a solution into the GC inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-600) to detect the molecular ion and characteristic fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for exact mass measurement and elemental formula determination.

Quantitative Data for this compound:

Ionization Modem/zAssignment
EI404.84[M+H]⁺[2]
EI404M⁺ (Molecular Ion)[3]
EI373[M-OCH₃]⁺[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for IR Analysis (KBr Pellet):

  • Sample Preparation: Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Assignment
3468O-H stretch (phenolic)
3014C-H stretch (aromatic)
2957C-H stretch (methyl)
1713C=O stretch (ester)
1283, 1262, 1220C-O stretch (ester and phenol)
787, 702C-I stretch / C-H bending

Data sourced from reference[3].

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization Start Synthesized Product Purity Purity Assessment (HPLC, GC-MS) Start->Purity Sample Structure Structural Elucidation (NMR, MS, IR) Purity->Structure Purified Sample Final Characterized Compound Structure->Final

General workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC-UV)

Protocol for HPLC-UV Analysis (General Method): This is a general method for aromatic acids and esters; it should be optimized for specific applications.[4]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water or a phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). An isocratic or gradient elution can be used. For example, a starting condition could be 65:35 (v/v) Methanol:Water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength, likely around 254 nm or 272 nm.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve by injecting a series of standards of known concentrations.

HPLC_Workflow Sample Prepare Sample & Standards HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Inject Detector UV-Vis Detector HPLC->Detector Eluent Data Data Acquisition (Chromatogram) Detector->Data Analysis Analysis (Peak Integration, Calibration) Data->Analysis Result Final Report (Purity, Concentration) Analysis->Result

Typical workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best suited for volatile derivatives. The phenolic group of this compound may require derivatization (e.g., silylation) to improve volatility and peak shape.

Protocol for GC-MS Analysis (General Method):

  • Derivatization (if needed): React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl group into a trimethylsilyl (TMS) ether.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Use a splitless injection mode for trace analysis.[1]

  • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-600.

  • Data Analysis: Identify peaks by their retention time and mass spectrum. Compare spectra to a library (e.g., NIST) for tentative identification.

Workflow for analysis by GC-MS.

References

Application Notes and Protocols: Methyl 4-hydroxy-3,5-diiodobenzoate Thyroid Hormone Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development, primarily by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily.[1] The interaction of ligands with TRs can modulate gene expression, making them a significant target for drug discovery. Methyl 4-hydroxy-3,5-diiodobenzoate is a compound of interest for its potential interaction with TRs. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the thyroid hormone receptor. The protocol is based on established methods for assessing the binding of ligands to TRs.[2]

Thyroid Hormone Receptor Signaling Pathway

Thyroid hormone receptors, upon binding to thyroid hormones like T3, undergo a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-ligand-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs), initiating the transcription of target genes.[3]

Caption: Thyroid hormone receptor signaling pathway.

Experimental Protocols

Competitive Radioligand Filter Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound, such as this compound, for the thyroid hormone receptor by measuring its ability to compete with a radiolabeled ligand.[4]

Materials:

  • Thyroid Hormone Receptor Preparation: Human recombinant thyroid hormone receptor β (TRβ) expressed in insect cells or other suitable systems.[1]

  • Radioligand: [¹²⁵I]Triiodothyronine ([¹²⁵I]T₃) with a specific activity of >2000 Ci/mmol.

  • Test Compound: this compound.

  • Unlabeled Competitor: Triiodothyronine (T₃) for determining non-specific binding.

  • Assay Buffer: Modified Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 7.6, containing 100 mM KCl, 1 mM MgCl₂, 10% glycerol, and 1 mM DTT).

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Whatman GF/B or equivalent, pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail.

  • Scintillation Counter.

  • 96-well microplates.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in the assay buffer.

    • Prepare a stock solution of unlabeled T₃ in the assay buffer.

    • Dilute the [¹²⁵I]T₃ in the assay buffer to the desired final concentration (typically at or below the Kd, e.g., 0.06 nM).[1]

    • Dilute the TRβ preparation in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [¹²⁵I]T₃, and the TRβ preparation.

    • Non-specific Binding: Add assay buffer, [¹²⁵I]T₃, a saturating concentration of unlabeled T₃ (e.g., 1 µM), and the TRβ preparation.[1]

    • Competitive Binding: Add assay buffer, [¹²⁵I]T₃, varying concentrations of this compound, and the TRβ preparation.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (TR, [¹²⁵I]T₃, Test Compound) Prep_Plates Prepare 96-well Plates (Total, Non-specific, Competitive Binding) Prep_Reagents->Prep_Plates Incubation Incubate at 4°C for 18-24 hours Prep_Plates->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Calculation Calculate Specific Binding Quantification->Calculation Analysis Determine IC₅₀ and Kᵢ Calculation->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from the thyroid hormone receptor binding assay.

CompoundReceptorIC₅₀ (nM)Kᵢ (nM)
This compound TRβValueValue
Triiodothyronine (T₃) (Control) TRβValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Troubleshooting

IssuePossible CauseSuggested Solution
High Non-specific Binding Hydrophobic nature of the radioligand. Insufficient blocking of filters.Consider using a more hydrophilic radioligand if available. Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. Pre-soak filters in a blocking solution (e.g., polyethyleneimine).
Low or No Specific Binding Inactive receptor preparation. Degraded radioligand. Incorrect assay buffer composition.Verify the integrity and activity of the receptor. Use fresh radioligand and check storage conditions. Ensure optimal pH, ionic strength, and co-factors in the assay buffer.
High Variability Between Replicates Pipetting errors. Inconsistent washing.Use calibrated pipettes and ensure thorough mixing. Standardize the washing procedure, including volume and duration.

References

Application Notes and Protocols for the In Vitro Biological Screening of Methyl 4-hydroxy-3,5-diiodobenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-diiodobenzoate is a halogenated aromatic compound with structural similarities to thyroid hormones and other biologically active molecules. Its analogs have demonstrated potential as anticancer agents, primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide a framework for the in vitro biological screening of this compound and its analogs to explore their potential as therapeutic agents. The protocols outlined below are based on established methodologies for evaluating compounds with similar mechanisms of action.

Predicted Biological Activity and Mechanism of Action

Based on the activities of its close analog, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), this compound is hypothesized to function as a microtubule-destabilizing agent. This activity is predicted to induce mitotic arrest, leading to the activation of the apoptotic cascade in cancer cells. The di-iodo-hydroxybenzoyl moiety is a key pharmacophore, and modifications to the ester group or the addition of further substituents can be explored to develop analogs with improved potency and selectivity.

Data Presentation: In Vitro Anticancer Activity of Analogs

Compound/AnalogCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
DIME (methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate) E-ras 20 (human bladder carcinoma)Not Specified1-4[1]
MDA-MB-231 (human breast adenocarcinoma)Not Specified1-4[1]
Compound 3e (2-amino-6-bromo-4-(4-nitrophenyl)-4H-[2]benzothieno[3,2-b]pyran-3-carbonitrile) Broad Spectrum (NCI-60) Cytotoxicity 0.11 (MG-MID) [3]
Compound 10 (Benzimidazole derivative) MDA-MB-231 (human breast adenocarcinoma)Cytotoxicity0.33 (EGFR Kinase)[4]
Compound 13 (Benzimidazole derivative) MDA-MB-231 (human breast adenocarcinoma)Cytotoxicity0.38 (EGFR Kinase)[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound and its analogs on the metabolic activity and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in the sub-G1 peak can also provide an indication of apoptosis.[5]

In Vitro Microtubule Polymerization Assay

This assay measures the ability of the test compounds to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compounds

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for depolymerization)

  • 96-well half-area plates

  • Temperature-controlled spectrophotometer (340 nm)

Procedure:

  • Prepare the tubulin solution in the provided buffer on ice.

  • Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin solution and GTP to the wells.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of microtubule assembly.

Visualization of Pathways and Workflows

G Figure 1: Proposed Signaling Pathway for Anticancer Activity compound This compound and Analogs tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization mitotic_spindle Mitotic Spindle Disruption compound->mitotic_spindle Disruption microtubules Microtubules tubulin->microtubules Polymerization microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis caspase Caspase Activation apoptosis->caspase parp PARP Cleavage caspase->parp cell_death Cancer Cell Death parp->cell_death

Caption: Proposed mechanism of anticancer activity.

G Figure 2: Experimental Workflow for In Vitro Screening start Start: Synthesize/Obtain This compound and Analogs mtt Primary Screening: MTT Assay on Cancer Cell Lines start->mtt ic50 Determine IC50 Values mtt->ic50 secondary Secondary Screening (at IC50) ic50->secondary mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) secondary->apoptosis cell_cycle Cell Cycle Analysis secondary->cell_cycle end End: Identify Lead Compounds apoptosis->end cell_cycle->end microtubule Microtubule Polymerization Assay mechanism->microtubule microtubule->end

Caption: A logical workflow for screening compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-hydroxy-3,5-diiodobenzoate is a valuable building block in the synthesis of various biologically active molecules and materials. Its utility in preclinical studies necessitates a reliable and scalable synthetic protocol to ensure a consistent supply of high-purity material. This document provides detailed application notes and a robust two-step protocol for the gram-scale synthesis of this compound, suitable for researchers, scientists, and drug development professionals. The synthesis commences with the efficient di-iodination of 4-hydroxybenzoic acid, followed by a classic Fischer esterification to yield the desired product.

Synthetic Strategy Overview

The presented synthesis follows a two-step sequence:

  • Di-iodination: Electrophilic iodination of 4-hydroxybenzoic acid at the ortho positions to the hydroxyl group to form 4-hydroxy-3,5-diiodobenzoic acid.

  • Esterification: Acid-catalyzed esterification of the resulting di-iodinated carboxylic acid with methanol to produce the target compound, this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Yields
StepReactionStarting MaterialProductKey ReagentsSolventTypical Yield (%)
1Di-iodination4-Hydroxybenzoic acid4-Hydroxy-3,5-diiodobenzoic acidIodine monochloride (ICl)Acetic Acid85-95
2Esterification4-Hydroxy-3,5-diiodobenzoic acidThis compoundMethanol, Sulfuric Acid (catalyst)Methanol85-95
Table 2: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
4-Hydroxybenzoic acidC₇H₆O₃138.12214-21799-96-7
4-Hydroxy-3,5-diiodobenzoic acidC₇H₄I₂O₃389.91278-280 (dec.)618-76-8
This compoundC₈H₆I₂O₃403.94167-1683337-66-4[1]

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3,5-diiodobenzoic acid

This protocol is adapted from a well-established procedure and can be scaled as needed.

Materials:

  • 4-Hydroxybenzoic acid

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium bisulfite

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid in glacial acetic acid.

  • In a separate container, prepare a solution of iodine monochloride in glacial acetic acid.

  • Slowly add the iodine monochloride solution to the stirred solution of 4-hydroxybenzoic acid at room temperature.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. A precipitate of the product will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold glacial acetic acid, followed by a wash with a dilute aqueous solution of sodium bisulfite to remove any unreacted iodine.

  • Finally, wash the solid with deionized water until the filtrate is neutral.

  • Dry the product, 4-hydroxy-3,5-diiodobenzoic acid, under vacuum to a constant weight. The product is typically a white to off-white solid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol employs a standard Fischer esterification method.

Materials:

  • 4-Hydroxy-3,5-diiodobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend the 4-hydroxy-3,5-diiodobenzoic acid in an excess of anhydrous methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution, CO₂ evolution may occur), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product can be purified by recrystallization to achieve high purity suitable for preclinical studies.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise to the hot methanol solution until the solution becomes slightly turbid.

  • If excess water is added, add a small amount of hot methanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold methanol/water mixture.

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to light yellow crystalline solid.

  • Melting Point: 167-168 °C.[1]

  • ¹H NMR (DMSO-d₆): δ (ppm) 8.14 (s, 2H, Ar-H), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆): δ (ppm) 165.1, 158.5, 140.8, 122.5, 86.6, 52.5.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₆I₂O₃ [M-H]⁻ 402.8, found 402.8.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: Esterification & Purification SM1 4-Hydroxybenzoic Acid Reaction1 Iodination (80°C, 1-2h) SM1->Reaction1 Reagent1 Iodine Monochloride (ICl) in Acetic Acid Reagent1->Reaction1 Workup1 Filtration & Washing Reaction1->Workup1 Intermediate 4-Hydroxy-3,5-diiodobenzoic Acid Workup1->Intermediate Reaction2 Esterification (Reflux, 4-6h) Intermediate->Reaction2 Reagent2 Methanol & H₂SO₄ (cat.) Reagent2->Reaction2 Workup2 Extraction & Washing Reaction2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Selective Iodination of Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective iodination of methyl 4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.

Understanding the Challenge: Regioselectivity

The primary challenge in the iodination of methyl 4-hydroxybenzoate lies in achieving selective mono-iodination at the desired position on the aromatic ring. The starting material possesses two activating groups: a strong activating hydroxyl (-OH) group and a deactivating methyl ester (-COOCH₃) group. The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

In the case of methyl 4-hydroxybenzoate, the para position is already occupied by the methyl ester group. Therefore, the hydroxyl group directs the electrophilic iodine to the two equivalent ortho positions (C3 and C5). The key challenge is to introduce a single iodine atom at one of these positions without the reaction proceeding to di-iodination (at both C3 and C5) or other side reactions. Careful control of reaction conditions and stoichiometry is crucial for achieving high selectivity for the desired mono-iodo product, methyl 3-iodo-4-hydroxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the selective iodination of methyl 4-hydroxybenzoate.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Inactive iodinating agent. 2. Insufficient activation of iodine. 3. Low reaction temperature or short reaction time.1. Use a fresh batch of the iodinating agent (e.g., NIS, ICl). 2. If using I₂ ensure the presence of a suitable oxidizing agent (e.g., H₂O₂, HIO₃) to generate the electrophilic iodine species. 3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or HPLC.
Formation of Di-iodinated Product 1. Excess of the iodinating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount (or a slight excess, e.g., 1.0-1.2 equivalents) of the iodinating agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further iodination.
Formation of Other Side Products 1. Oxidation of the phenol group. 2. Decomposition of the starting material or product under harsh conditions.1. Use milder iodinating agents. 2. Avoid excessively high temperatures and strong acidic or basic conditions. 3. Degas solvents to remove oxygen.
Difficult Purification 1. Similar polarities of the product and byproducts (e.g., di-iodinated compound). 2. Presence of unreacted starting material.1. Optimize the reaction to minimize byproduct formation. 2. Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) to separate the components. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be effective for removing impurities.

Comparative Data of Iodination Methods

The following table summarizes various methods for the selective mono-iodination of methyl 4-hydroxybenzoate, providing a comparison of their effectiveness.

Method Iodinating Agent Solvent Temperature Time Yield (%) Selectivity (mono:di) Reference
Method AI₂ / HIO₃Acetic Acid80 °C4 h~85GoodGeneral procedure for phenols
Method BN-Iodosuccinimide (NIS)AcetonitrileRoom Temp2 h~90HighGeneral procedure for activated arenes[1]
Method CIodine Monochloride (ICl)Dichloromethane0 °C to RT1-3 h~88HighGeneral procedure for phenols[2]
Method DI₂ / H₂O₂EthanolRoom Temp24 hVariableModerateGreen chemistry approach

Note: Yields and selectivities are approximate and can vary based on the specific reaction conditions and scale.

Key Experimental Protocols

Below are detailed experimental protocols for common methods used in the selective iodination of methyl 4-hydroxybenzoate.

Method 1: Iodination using N-Iodosuccinimide (NIS)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in acetonitrile.

  • Addition of Reagent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an ethanol/water mixture to afford pure methyl 3-iodo-4-hydroxybenzoate.

Method 2: Iodination using Iodine Monochloride (ICl)
  • Reaction Setup: Dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.[2]

  • Addition of Reagent: Slowly add a solution of iodine monochloride (1.0 M in dichloromethane, 1.05 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, pour the reaction mixture into a cold, stirred solution of sodium bisulfite to quench the excess ICl. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography as described in Method 1.

Visualizing the Process

Reaction Pathway

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Methyl 4-hydroxybenzoate->Electrophilic Aromatic Substitution 1. Iodinating Agent (e.g., NIS, ICl) Iodinating Agent (e.g., NIS, ICl) Iodinating Agent (e.g., NIS, ICl)->Electrophilic Aromatic Substitution Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Electrophilic Aromatic Substitution Methyl 3-iodo-4-hydroxybenzoate Methyl 3-iodo-4-hydroxybenzoate Electrophilic Aromatic Substitution->Methyl 3-iodo-4-hydroxybenzoate 2.

Caption: Reaction pathway for the selective mono-iodination.

Experimental Workflow

experimental_workflow Start Start Dissolve Methyl 4-hydroxybenzoate in Solvent Dissolve Methyl 4-hydroxybenzoate in Solvent Start->Dissolve Methyl 4-hydroxybenzoate in Solvent Add Iodinating Agent Add Iodinating Agent Dissolve Methyl 4-hydroxybenzoate in Solvent->Add Iodinating Agent Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Add Iodinating Agent->Monitor Reaction (TLC/HPLC) Reaction Complete? Reaction Complete? Monitor Reaction (TLC/HPLC)->Reaction Complete? Reaction Complete?->Monitor Reaction (TLC/HPLC) No Work-up (Quench, Extract) Work-up (Quench, Extract) Reaction Complete?->Work-up (Quench, Extract) Yes Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Work-up (Quench, Extract)->Purification (Chromatography/Recrystallization) Characterize Product (NMR, MS) Characterize Product (NMR, MS) Purification (Chromatography/Recrystallization)->Characterize Product (NMR, MS) End End Characterize Product (NMR, MS)->End

Caption: A typical experimental workflow for selective iodination.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a significant amount of the di-iodinated product?

A1: The formation of di-iodinated product is a common issue and is usually due to an excess of the iodinating agent, high reaction temperatures, or prolonged reaction times. To improve selectivity for the mono-iodinated product, carefully control the stoichiometry of your iodinating agent (use 1.0-1.2 equivalents). Additionally, running the reaction at a lower temperature (0 °C or room temperature) and monitoring it closely to stop it once the starting material is consumed can significantly reduce the formation of the di-iodinated byproduct.

Q2: What is the best solvent for this reaction?

A2: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a good choice for reactions with N-iodosuccinimide (NIS) as it is relatively polar and can facilitate the reaction.[1] Dichloromethane or acetic acid are commonly used for reactions involving iodine monochloride (ICl).[2] It is recommended to perform small-scale test reactions to determine the optimal solvent for your specific conditions.

Q3: How can I effectively purify the mono-iodinated product from the starting material and di-iodinated byproduct?

A3: Both column chromatography and recrystallization are effective purification methods. For column chromatography, a gradient elution with a mixture of hexane and ethyl acetate on a silica gel column is typically successful in separating the starting material, the mono-iodinated product, and the di-iodinated product due to their differing polarities. Recrystallization from a solvent system like ethanol/water or dichloromethane/hexane can also be very effective, especially for removing smaller amounts of impurities.

Q4: Can I use molecular iodine (I₂) directly for this reaction?

A4: While molecular iodine can be used, it is generally a less reactive electrophile and often requires an oxidizing agent (such as hydrogen peroxide, nitric acid, or iodic acid) to be present in the reaction mixture. The oxidizing agent converts the iodine to a more potent electrophilic species (like I⁺), which is necessary for the electrophilic aromatic substitution to occur at a reasonable rate.

Q5: How do I know if the iodine has substituted at the correct position (ortho to the -OH group)?

A5: The structure of the product can be confirmed using standard analytical techniques. ¹H NMR spectroscopy is particularly useful. The substitution pattern on the aromatic ring will result in a characteristic splitting pattern and chemical shifts for the aromatic protons. For methyl 3-iodo-4-hydroxybenzoate, you would expect to see three distinct aromatic proton signals with specific coupling patterns. Further confirmation can be obtained from ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

References

Technical Support Center: Optimizing Suzuki Coupling for Diiodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with diiodinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of a diiodinated aromatic compound giving exclusively the di-substituted product, even when I use a limited amount of boronic acid?

A1: This is a common observation, particularly with meta- and para-diiodobenzenes. These substrates have a strong intrinsic preference for double coupling.[1] The mono-arylated intermediate, once formed, is often more reactive than the starting diiodo compound and remains in proximity to the palladium catalyst, leading to a rapid second coupling event.[2] Even with a large excess of the diiodinated starting material (e.g., a 10:1 ratio of diiodobenzene to boronic acid), the di-substituted product can be the major product.[1][3]

Q2: How can I achieve selective mono-arylation of a symmetrical diiodinated aromatic compound?

A2: Achieving selective mono-arylation is challenging but can be accomplished by carefully controlling reaction parameters:

  • Substrate Choice: ortho-Diiodinated aromatics are more amenable to mono-arylation due to steric hindrance around the second iodine atom after the first coupling.[3]

  • Stoichiometry: While not always sufficient on its own, using a significant excess of the diiodinated compound is a necessary starting point.

  • Slow Addition: A slow addition of the boronic acid to the reaction mixture using a syringe pump can help maintain a low concentration of the boronic acid, favoring mono-substitution.

  • Bulky Ligands: Employing bulky phosphine ligands can sterically hinder the approach of the mono-arylated intermediate to the palladium catalyst, thus favoring its dissociation before a second coupling can occur.[4][5][6]

  • Lower Temperatures: Running the reaction at lower temperatures can sometimes improve selectivity by slowing down the second coupling reaction.[2][7]

Q3: I am not getting any reaction, or the reaction is very sluggish. What are the possible causes?

A3: Several factors can lead to low or no conversion:

  • Catalyst Inactivity: Ensure your palladium source and ligands are of good quality and have been stored correctly. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.

  • Base Selection: The choice of base is critical. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8] The "cesium effect" is well-documented and can significantly enhance reaction rates and yields.

  • Solvent Choice: The solvent must be appropriate for dissolving the reactants and the base. Common solvent systems include dioxane/water, THF/water, or DMF. The solvent should be thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Iodide Inhibition: High concentrations of iodide, a byproduct of the reaction, can sometimes inhibit the palladium catalyst.

Q4: What are common side reactions when working with diiodinated aromatic compounds?

A4: Besides the formation of a mixture of mono- and di-substituted products, other common side reactions include:

  • Homocoupling of the Boronic Acid: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of excess water.

  • Dehalogenation: The iodo group can be replaced by a hydrogen atom.

  • Homocoupling of the Aryl Halide: Two molecules of the diiodinated starting material or the mono-arylated intermediate can couple with each other.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of diiodinated aromatic compounds.

Issue Possible Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst• Use a fresh palladium source or a pre-catalyst.• Ensure ligands are not degraded.• Degas all solvents and reagents thoroughly to remove oxygen.
2. Inappropriate Base• Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).• Ensure the base is anhydrous if required by the reaction conditions.
3. Poor Solubility• Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).
Poor Selectivity (Mixture of Mono- and Di-substituted Products) 1. Inherent Reactivity of Substrate• For m- and p-diiodoaromatics, di-substitution is favored. Achieving high mono-selectivity is difficult.• For o-diiodoaromatics, mono-substitution is more feasible due to sterics.
2. Suboptimal Stoichiometry• Use a larger excess of the diiodinated aromatic compound for mono-arylation.• For di-arylation, use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents).
3. Boronic Acid Concentration Too High• Employ slow addition of the boronic acid using a syringe pump.
4. Inappropriate Ligand• Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote mono-arylation.[4][5][6]
Significant Side Product Formation (e.g., Homocoupling) 1. Presence of Oxygen• Ensure rigorous degassing of all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).
2. Unstable Boronic Acid• Use a boronate ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid.• Use milder basic conditions if protodeboronation is observed.

Quantitative Data on Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield and selectivity of Suzuki couplings with diiodinated aromatic compounds. Note that optimal conditions are highly substrate-dependent.

Table 1: Influence of Stoichiometry on Mono- vs. Di-substitution of Diiodobenzenes

Diiodo-benzene IsomerBoronic Ester : Diiodide RatioMono-arylated Product (%)Di-arylated Product (%)Catalyst SystemBaseSolventRef.
p-diiodo1 : 103367Pd(OAc)₂ / PPh₃Ag₂CO₃THF[3]
m-diiodo1 : 102575Pd(OAc)₂ / PPh₃Ag₂CO₃THF[3]
o-diiodo1 : 106040Pd(OAc)₂ / PPh₃Ag₂CO₃THF[3]
o-diiodo1 : 17030Pd(OAc)₂ / PPh₃Ag₂CO₃THF[3]

Table 2: Comparison of Bases in Suzuki Coupling

Aryl HalideBoronic AcidBaseSolventYield (%)Ref.
4-Iodoanisole4-MethylanilineCs₂CO₃DMF~80[1]
4-Iodoanisole4-MethylanilineK₂CO₃DMF~20[1]
4-Iodoanisole4-MethylanilineCs₃PO₄DMF~90[1]
4-Iodoanisole4-MethylanilineK₃PO₄DMF~15[1]
Pentafluorophenyl–B(dan)4-BromotolueneCs₂CO₃DME98[8]
Pentafluorophenyl–B(dan)4-BromotolueneK₂CO₃DMEIneffective[8]
Pentafluorophenyl–B(dan)4-BromotolueneK₃PO₄DMEIneffective[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of a diiodinated aromatic compound. Optimization of stoichiometry, catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine the diiodinated aromatic compound (1.0 equiv.), the arylboronic acid (1.1-2.5 equiv., depending on whether mono- or di-substitution is desired), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system (typically 1-5 mol% palladium).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (and water, if using a biphasic system) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Diiodo-aromatic, Boronic Acid, Base, Pd Catalyst/Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_selectivity Selectivity Issues start Low/No Product check_pd Check Pd Source & Ligand Quality start->check_pd screen_base Screen Stronger Bases (Cs2CO3, K3PO4) start->screen_base screen_solvent Screen Solvents (Dioxane, THF, DMF) start->screen_solvent use_precat Use Pre-catalyst check_pd->use_precat If catalyst is suspect degas Thoroughly Degas Solvents check_pd->degas If O2 is suspected end Improved Yield/ Selectivity use_precat->end degas->end screen_base->end screen_solvent->end start_select Poor Mono/Di Selectivity adjust_stoich Adjust Stoichiometry (Excess Diiodo for Mono) start_select->adjust_stoich slow_add Slow Addition of Boronic Acid start_select->slow_add bulky_ligand Use Bulky Ligand start_select->bulky_ligand adjust_stoich->end slow_add->end bulky_ligand->end

Caption: Troubleshooting workflow for common Suzuki coupling issues.

References

Technical Support Center: Etherification of Methyl 4-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of Methyl 4-hydroxy-3,5-diiodobenzoate.

Troubleshooting Guide

This section addresses common issues encountered during the etherification of this compound, a reaction typically following the Williamson ether synthesis protocol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may be too weak or not fresh, failing to generate the phenoxide. 2. Inactive Alkylating Agent: The alkyl halide may have degraded. 3. Reaction Temperature Too Low: The reaction may be too slow at the temperature used. 4. Presence of Water: Moisture can consume the base and protonate the phenoxide.[1]1. Use a stronger base (e.g., NaH, K₂CO₃) and ensure it is fresh. 2. Use a fresh bottle of the alkylating agent. The reactivity order is R-I > R-Br > R-Cl.[1] 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Unreacted Starting Material 1. Insufficient Base or Alkylating Agent: Stoichiometry may be incorrect. 2. Short Reaction Time: The reaction may not have proceeded to completion.1. Use a slight excess of the base and alkylating agent (e.g., 1.1-1.5 equivalents). 2. Increase the reaction time and monitor the reaction progress using TLC or LC-MS.
Formation of Multiple Products (Side Reactions) 1. C-Alkylation: The alkyl group may have added to the aromatic ring instead of the phenolic oxygen.[2][3] This is a common side reaction with phenoxides.[3] 2. Elimination: If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 reaction, forming an alkene.[4][5] 3. Hydrolysis of the Ester: The methyl ester group may be hydrolyzed under strongly basic conditions.1. Use a polar aprotic solvent (e.g., DMF, acetone) to favor O-alkylation. Protic solvents can promote C-alkylation.[3] 2. Use a primary alkyl halide to minimize elimination reactions.[2][5] 3. Use a milder base like K₂CO₃ or Cs₂CO₃ and avoid excessively high temperatures or prolonged reaction times.
Product is Difficult to Purify 1. Contamination with Byproducts: C-alkylated isomers or other byproducts may be difficult to separate from the desired O-alkylated product.1. Optimize reaction conditions to minimize side product formation. 2. Employ column chromatography with a carefully selected solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the etherification of this compound?

A1: The most common side reaction is C-alkylation, where the alkyl group attaches to the carbon atoms of the benzene ring instead of the phenolic oxygen.[2][3] Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites (the oxygen or the ring).[2]

Q2: How can I favor O-alkylation over C-alkylation?

A2: The choice of solvent plays a crucial role. Using polar aprotic solvents like DMF or acetone generally favors O-alkylation.[3] Protic solvents can solvate the phenoxide oxygen, making it less available for reaction and thus increasing the likelihood of C-alkylation.[3]

Q3: What type of alkylating agent should I use?

A3: For a successful Williamson ether synthesis, it is best to use a primary alkyl halide.[2][5] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions, which will compete with the desired ether formation.[4][5] The reactivity of the halide is also a factor, with iodides being more reactive than bromides, which are more reactive than chlorides.[1]

Q4: What is the role of the base in this reaction?

A4: The base is essential for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[6] Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).

Q5: Can the methyl ester group be affected by the reaction conditions?

A5: Yes, under harsh basic conditions, the methyl ester group can be hydrolyzed to a carboxylic acid. Using a milder base like potassium carbonate and carefully controlling the reaction temperature and time can help to prevent this side reaction.

Experimental Protocols

General Protocol for the Etherification of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents and scales.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven.

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

    • Add anhydrous solvent (e.g., DMF or acetone).

  • Reaction:

    • Add a suitable base (e.g., potassium carbonate, 1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

    • Add the alkylating agent (e.g., a primary alkyl iodide, 1.2 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathways

Etherification_Pathways start This compound phenoxide Phenoxide Intermediate start->phenoxide + Base product Desired O-alkylated Product phenoxide->product + R-X (O-alkylation) side_product C-alkylated Side Product phenoxide->side_product + R-X (C-alkylation) alkyl_halide Alkyl Halide (R-X) base Base

Caption: Desired O-alkylation vs. C-alkylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Product Yield? check_reagents Check Reagent Quality (Base, Alkyl Halide) start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions check_conditions->multiple_products optimize_solvent Optimize Solvent (e.g., DMF for O-alkylation) multiple_products->optimize_solvent Yes success Successful Etherification multiple_products->success No check_alkyl_halide Use Primary Alkyl Halide optimize_solvent->check_alkyl_halide check_alkyl_halide->success

Caption: A workflow for troubleshooting common etherification issues.

References

Technical Support Center: Purification of Crude "Methyl 4-hydroxy-3,5-diiodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude "Methyl 4-hydroxy-3,5-diiodobenzoate".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as methyl 4-hydroxybenzoate, mono-iodinated species (methyl 4-hydroxy-3-iodobenzoate), the corresponding carboxylic acid (4-hydroxy-3,5-diiodobenzoic acid) due to ester hydrolysis, and residual solvents from the reaction.

Q2: What is the recommended primary purification method for this compound?

A2: Recrystallization is a highly effective and recommended primary method for purifying solid organic compounds like this compound. It is efficient at removing small amounts of impurities.

Q3: The melting point of my purified product is lower than the reported 167-168 °C. What does this indicate?

A3: A lower and broader melting point range typically indicates the presence of impurities. Further purification steps, such as a second recrystallization or column chromatography, may be necessary.

Q4: My crude product is an oil and won't solidify. What should I do?

A4: The presence of excess solvent or significant amounts of low-melting impurities can prevent solidification. Try removing residual solvent under high vacuum. If it remains an oil, purification by column chromatography is recommended before attempting recrystallization.

Troubleshooting Guide

Issue 1: Low Recovery After Recrystallization

Possible Cause 1: Using too much solvent.

  • Solution: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point can help prevent using an excess.

Possible Cause 2: Cooling the solution too quickly.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities and smaller crystals that are harder to collect. Once at room temperature, cooling in an ice bath can maximize yield.

Possible Cause 3: The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution: Consider a different solvent system. If a single solvent is not effective, a two-solvent system (where the compound is soluble in one and insoluble in the other) can be employed.

Issue 2: Product Purity Does Not Improve Significantly After Recrystallization

Possible Cause 1: Impurities have similar solubility to the product.

  • Solution: If recrystallization is ineffective, column chromatography is the recommended next step. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate compounds with different polarities.

Possible Cause 2: The crystals are contaminated with mother liquor.

  • Solution: Ensure the crystals are washed with a small amount of ice-cold recrystallization solvent during vacuum filtration to remove any adherent mother liquor containing impurities.

Issue 3: Oily Precipitate Forms Instead of Crystals

Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.

  • Solution: Choose a recrystallization solvent with a boiling point lower than the melting point of your compound (167-168 °C).

Experimental Protocols

Protocol 1: Recrystallization using a Methanol/Water System

This protocol is adapted from methods used for analogous compounds.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of methanol to redissolve it.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold methanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Remove the solvent in vacuo to obtain a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Collect Fractions: Collect the eluent in separate fractions.

  • Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Example of Purification Data for this compound

Purification StepInitial Mass (g)Final Mass (g)Recovery (%)Purity (by HPLC, %)Melting Point (°C)
Crude Product5.00--85155-162
After Recrystallization5.004.158398166-168
After Column Chromatography5.003.9078>99167-168

Visualizations

G Troubleshooting Workflow for Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check Check Purity (TLC, MP) recrystallization->purity_check low_recovery Low Recovery? recrystallization->low_recovery is_pure Is Product Pure? purity_check->is_pure success Pure Product is_pure->success Yes column_chrom Perform Column Chromatography is_pure->column_chrom No column_chrom->purity_check low_recovery->purity_check No optimize_recryst Optimize Recrystallization (e.g., less solvent, slow cooling) low_recovery->optimize_recryst Yes optimize_recryst->recrystallization

Caption: Troubleshooting workflow for purification.

G Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved induce Induce Crystallization (add anti-solvent/cool) dissolved->induce slow_cool Slow Cooling to RT induce->slow_cool ice_bath Ice Bath slow_cool->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Solid dry->pure_product

Caption: Recrystallization experimental workflow.

References

troubleshooting low yields in the synthesis of "Methyl 4-hydroxy-3,5-diiodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.

  • Formation of Side Products: The primary cause of low yields is often the formation of undesired side products. The main side product is typically the mono-iodinated species, Methyl 4-hydroxy-3-iodobenzoate. Over-iodination to tri-iodinated species is less common but possible under harsh conditions. Dimeric impurities can also form through oxidative coupling of the starting material or product.[1]

  • Decomposition of Starting Material or Product: Phenolic compounds can be sensitive to oxidation, especially under basic conditions or in the presence of certain reagents. The starting material, Methyl 4-hydroxybenzoate, or the product may decompose during the reaction or work-up.

  • Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. The choice of solvents and the pH during work-up are critical.

  • Poor Quality of Reagents: The purity of the starting material and iodinating agent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: I am observing a significant amount of mono-iodinated product in my reaction mixture. How can I favor the formation of the di-iodinated product?

A2: Formation of this compound occurs in a stepwise manner, with the mono-iodinated compound as an intermediate. To drive the reaction towards the di-iodinated product, consider the following:

  • Increase the Stoichiometry of the Iodinating Agent: Ensure that at least two equivalents of the iodinating agent are used per equivalent of Methyl 4-hydroxybenzoate. A slight excess (e.g., 2.1-2.2 equivalents) may be beneficial to ensure complete di-iodination.

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can promote the second iodination step. However, be cautious as harsh conditions can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Choice of Iodinating Agent and Conditions: Different iodinating systems have varying reactivities. Stronger electrophilic iodine sources may favor di-iodination.

Q3: The color of my reaction mixture is dark, and I am getting a complex mixture of products. What could be the reason?

A3: A dark reaction mixture often indicates the formation of colored byproducts due to oxidation.

  • Oxidation of the Phenolic Ring: Phenols are susceptible to oxidation, which can be exacerbated by certain iodinating reagents or reaction conditions. This can lead to the formation of quinone-like structures or polymeric materials.

  • Reaction with Impurities: Impurities in the starting materials or solvents can lead to undesired side reactions and color formation.

  • To mitigate this:

    • Ensure all reagents and solvents are pure and dry.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from air.

    • Choose a milder iodinating agent if possible.

    • Maintain careful control over the reaction temperature.

Q4: What is a reliable experimental protocol for this synthesis?

A4: While several methods exist for the iodination of phenols, a procedure using N-Iodosuccinimide (NIS) is often reliable and provides good yields. The following protocol is adapted from a similar synthesis and can be optimized for your specific setup.

Experimental Protocols

Protocol 1: Di-iodination of Methyl 4-hydroxybenzoate using N-Iodosuccinimide (NIS)

This protocol is adapted from the synthesis of a structurally related compound and may require optimization.

Materials:

  • Methyl 4-hydroxybenzoate

  • N-Iodosuccinimide (NIS)

  • Methanol (reagent grade)

  • Tert-butyl methyl ether (TBME)

  • 5% Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve Methyl 4-hydroxybenzoate (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of NIS: In a separate flask, prepare a solution of N-Iodosuccinimide (2.1 equivalents) in methanol. Add this solution dropwise to the cooled solution of Methyl 4-hydroxybenzoate over a period of 60-90 minutes, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water.

  • Work-up:

    • Add a 5% aqueous solution of sodium thiosulfate until the color of any residual iodine disappears.

    • Extract the aqueous mixture with tert-butyl methyl ether.

    • Wash the combined organic layers with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) to yield this compound as a solid.

Data Presentation

Table 1: Summary of a Representative Iodination Reaction Yield

The following table summarizes the reported yield for a similar iodination reaction, which can serve as a benchmark.

Starting MaterialProductIodinating AgentSolventYield (%)
3,5-dihydroxybenzoic acid3,5-dihydroxy-4-iodobenzoic acidN-IodosuccinimideMethanol90

Note: This yield is for a mono-iodination of a more activated substrate and may differ for the di-iodination of Methyl 4-hydroxybenzoate.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction review_workup Review Work-up & Purification start->review_workup incomplete_reaction Incomplete Reaction: Starting Material Remains check_reaction->incomplete_reaction side_products Side Products Detected check_reaction->side_products incomplete_reaction->side_products No solution1 Increase Reaction Time/Temp or Iodinating Agent Stoichiometry incomplete_reaction->solution1 Yes mono_iodinated Mono-iodinated Product is Major side_products->mono_iodinated Yes other_byproducts Other Byproducts (e.g., decomposition) side_products->other_byproducts No solution3 Increase Stoichiometry of Iodinating Agent mono_iodinated->solution3 solution2 Optimize Reaction Conditions (milder reagents, inert atm.) other_byproducts->solution2 end Improved Yield solution1->end solution2->end solution3->end product_loss Suspected Product Loss review_workup->product_loss solution4 Optimize Extraction/Purification, Check pH product_loss->solution4 Yes solution4->end

Troubleshooting workflow for low yields.
Experimental Workflow for Synthesis

The following diagram outlines the key steps in the synthesis of this compound.

SynthesisWorkflow start Start: Methyl 4-hydroxybenzoate dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nis Add NIS Solution Dropwise cool->add_nis react Stir at 0-10 °C add_nis->react monitor Monitor by TLC react->monitor quench Quench with Ice Water monitor->quench workup Work-up (Extraction, Washing) quench->workup purify Purify by Recrystallization workup->purify end Product: this compound purify->end

Synthesis workflow diagram.

References

preventing deiodination during subsequent reactions of "Methyl 4-hydroxy-3,5-diiodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 4-hydroxy-3,5-diiodobenzoate." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deiodination during subsequent reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem for reactions with this compound?

A1: Deiodination is the cleavage of the carbon-iodine (C-I) bond, resulting in the removal of one or both iodine atoms from the aromatic ring of this compound. This is a significant issue as it leads to the formation of undesired byproducts, such as mono-iodinated or non-iodinated compounds, which reduces the yield of the target molecule and complicates purification. The iodine atoms are often crucial for the desired biological activity or for subsequent cross-coupling reactions.

Q2: What are the primary factors that contribute to deiodination?

A2: Several factors can promote deiodination in iodinated phenolic compounds:

  • High Temperatures: The C-I bond is weaker than C-Br and C-Cl bonds and can be cleaved at elevated temperatures.

  • Strong Bases: Strong bases can facilitate deiodination, particularly in the presence of a nucleophilic solvent or other reagents.

  • Certain Catalysts: Some transition metal catalysts, especially under specific ligand and reaction conditions, can promote reductive deiodination as a side reaction.

  • Light: Some electron-rich aryl iodides can be light-sensitive, leading to radical dissociation of the C-I bond.

Q3: Can I perform a Williamson ether synthesis directly on this compound without significant deiodination?

A3: Direct Williamson ether synthesis on this compound is challenging due to the presence of the free phenolic hydroxyl group, which requires deprotonation with a base. The combination of a strong base and heat, typical for this reaction, significantly increases the risk of deiodination. To minimize this side reaction, it is crucial to use milder bases and the lowest possible reaction temperature. Alternatively, protecting the hydroxyl group is a highly recommended strategy.

Q4: What are the most effective strategies to prevent deiodination?

A4: The most effective strategies to prevent deiodination involve:

  • Use of Protecting Groups: Protecting the phenolic hydroxyl group can significantly enhance the stability of the molecule and prevent side reactions. Silyl ethers are a common and effective choice.

  • Optimization of Reaction Conditions: Careful selection of a milder base, lower reaction temperature, and appropriate solvent can minimize deiodination.

  • Choice of Coupling Reaction: For C-C or C-O bond formation, modern cross-coupling reactions (e.g., Suzuki, Ullmann) often offer milder conditions than classical methods.

Troubleshooting Guides

Problem 1: Significant deiodination observed during Williamson Ether Synthesis.

Troubleshooting Steps:

  • Assess Reaction Conditions: High temperatures and strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are likely culprits.

  • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature at which the reaction proceeds, even if it requires a longer reaction time.

  • Use a Milder Base: Substitute strong bases with weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Protect the Hydroxyl Group: This is the most robust solution. Protect the phenol as a silyl ether (e.g., TBS ether) before performing the Williamson synthesis. This circumvents the need for a strong base to deprotonate the phenol.

Problem 2: Deiodination as a major byproduct in Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira).

Troubleshooting Steps:

  • Examine the Base: Strong inorganic bases in protic solvents can lead to hydrodehalogenation. Consider using weaker bases like K₃PO₄ or organic bases.

  • Optimize the Catalyst System: The choice of palladium precursor and ligand is critical. Some ligands are more prone to promoting reductive deiodination. Screen different phosphine ligands.

  • Lower the Reaction Temperature: Many modern palladium catalysts are highly active and can facilitate cross-coupling at lower temperatures, reducing the risk of thermal deiodination.

  • Protect the Hydroxyl Group: Protecting the phenol can alter the electronic properties of the aromatic ring and may reduce the propensity for deiodination. A silyl ether protecting group is a good starting point.

Experimental Protocols

Protocol 1: Protection of this compound as a Silyl Ether

This protocol describes the protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, a common and robust protecting group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-(tert-butyldimethylsilyloxy)-3,5-diiodobenzoate.

Reactant/ReagentMolar Eq.Notes
This compound1.0Starting material
tert-Butyldimethylsilyl chloride1.2Silylating agent
Imidazole2.5Base and catalyst
Anhydrous DMF-Solvent
Protocol 2: Williamson Ether Synthesis with Protected this compound

This protocol outlines the etherification of the protected phenol, which minimizes the risk of deiodination.

Materials:

  • Methyl 4-(tert-butyldimethylsilyloxy)-3,5-diiodobenzoate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the protected starting material (1.0 eq) in anhydrous MeCN, add K₂CO₃ (2.0 eq) and the alkyl halide (1.5 eq).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • The silyl protecting group can then be removed using standard deprotection conditions (e.g., tetrabutylammonium fluoride in THF or HCl in methanol) to yield the desired ether.

Reactant/ReagentMolar Eq.Notes
Protected Starting Material1.0From Protocol 1
Alkyl Halide1.5Electrophile
Potassium Carbonate2.0Mild base
Anhydrous Acetonitrile-Solvent

Visualizations

Deiodination_Troubleshooting cluster_williamson Troubleshooting Williamson Synthesis cluster_cross_coupling Troubleshooting Cross-Coupling start Deiodination Observed reaction_type Identify Reaction Type start->reaction_type williamson Williamson Ether Synthesis reaction_type->williamson Ether Synthesis cross_coupling Cross-Coupling (e.g., Suzuki) reaction_type->cross_coupling C-C or C-O Coupling williamson_q1 High Temperature or Strong Base Used? williamson->williamson_q1 cc_q1 Harsh Base or High Temperature? cross_coupling->cc_q1 williamson_a1 Lower Temperature & Use Milder Base (e.g., K2CO3) williamson_q1->williamson_a1 Yes williamson_q2 Deiodination Persists? williamson_a1->williamson_q2 williamson_a2 Protect Hydroxyl Group (e.g., Silyl Ether) williamson_q2->williamson_a2 Yes end Problem Resolved williamson_q2->end No cc_a1 Optimize Base (e.g., K3PO4) & Lower Temperature cc_q1->cc_a1 Yes cc_q2 Deiodination Still Occurs? cc_a1->cc_q2 cc_q2->end No cc_a2 Screen Ligands & Consider Protecting Group cc_q2->cc_a2 Yes

Caption: Troubleshooting flowchart for deiodination.

Protective_Group_Workflow start Methyl 4-hydroxy- 3,5-diiodobenzoate protection Protection (e.g., TBSCl, Imidazole) start->protection protected_intermediate Protected Intermediate (Silyl Ether) protection->protected_intermediate subsequent_reaction Subsequent Reaction (e.g., Ether Synthesis, Cross-Coupling) protected_intermediate->subsequent_reaction deprotection Deprotection (e.g., TBAF or Acid) subsequent_reaction->deprotection final_product Final Product deprotection->final_product

Caption: Workflow using a protecting group strategy.

improving the regioselectivity of reactions with "Methyl 4-hydroxy-3,5-diiodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 4-hydroxy-3,5-diiodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

A1: The primary challenges stem from the multiple reactive sites on the molecule: the phenolic hydroxyl group, the two iodine substituents, the ester functionality, and the aromatic ring itself. The bulky iodine atoms at the 3 and 5 positions create significant steric hindrance around the hydroxyl group and the adjacent ring carbons. Furthermore, the electronic effects of the hydroxyl (electron-donating) and the iodo and methyl ester groups (electron-withdrawing) influence the reactivity of the different positions on the aromatic ring.

Q2: How can I selectively perform a reaction on the hydroxyl group without affecting the rest of the molecule?

A2: Selective O-alkylation or O-acylation can be achieved by carefully choosing the reaction conditions. Using a mild base and a polar aprotic solvent at moderate temperatures typically favors reaction at the more acidic phenolic proton. It is crucial to avoid harsh conditions that could lead to the hydrolysis of the methyl ester or side reactions at the C-I bonds.

Q3: Is it possible to selectively substitute only one of the two iodine atoms in a cross-coupling reaction?

A3: Yes, achieving mono-substitution is feasible. The two iodine atoms are chemically equivalent in the starting material. However, once one iodine is substituted, the electronic and steric environment of the remaining iodine changes, which can be exploited to favor mono-substitution. Careful control of stoichiometry (using a slight deficiency of the coupling partner) and reaction conditions (lower temperatures, shorter reaction times) can enhance selectivity for the mono-substituted product. In some cases, the choice of catalyst and ligands can also influence the selectivity.

Q4: What factors should I consider when planning a regioselective cross-coupling reaction (e.g., Suzuki or Sonogashira)?

A4: For poly-halogenated substrates, the regioselectivity of cross-coupling reactions is primarily governed by a combination of steric and electronic effects. The reaction often proceeds at the least sterically hindered and/or most electronically deficient position. For this compound, both iodine atoms are in sterically hindered positions, flanked by the hydroxyl and methyl ester groups. The choice of palladium catalyst and ligands can play a crucial role in modulating the reactivity and selectivity. For instance, bulky phosphine ligands can enhance selectivity for the less hindered position if one were to exist.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in O-Alkylation/Etherification

Symptom: A mixture of O-alkylated product, starting material, and potentially some N-alkylated impurities (if nitrogen is present in the alkylating agent) is observed. In some cases, hydrolysis of the methyl ester may occur.

Possible Causes & Solutions:

CauseSolution
Base is too strong Using a strong base like NaH might lead to side reactions. Switch to a milder base such as K₂CO₃ or Cs₂CO₃.
High reaction temperature Elevated temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.
Solvent choice The solvent can influence the reactivity of the phenoxide. Aprotic polar solvents like DMF or acetonitrile are generally preferred.
Alkylating agent reactivity Highly reactive alkylating agents may lead to over-alkylation or side reactions. If possible, use a less reactive alkylating agent.
Issue 2: Lack of Selectivity in Mono-iodine Substitution (Cross-Coupling)

Symptom: A mixture of mono- and di-substituted products is obtained in a cross-coupling reaction.

Possible Causes & Solutions:

CauseSolution
Stoichiometry of reagents The ratio of the coupling partner to the substrate is critical. Use a slight excess of the di-iodo starting material (e.g., 1.2 equivalents) relative to the coupling partner (1.0 equivalent) to favor mono-substitution.
Reaction time and temperature Longer reaction times and higher temperatures will favor the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
Catalyst and ligand selection The choice of palladium catalyst and phosphine ligand can significantly impact selectivity. For sterically hindered substrates, ligands with a larger cone angle may enhance selectivity. A screening of different catalysts and ligands is recommended.[1][2][3]
Slow addition of coupling partner Adding the coupling partner slowly over the course of the reaction can help to maintain a low concentration of it in the reaction mixture, thereby favoring mono-substitution.

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol describes a general procedure for the selective O-alkylation of the phenolic hydroxyl group.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add finely ground K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Mono-Sonogashira Coupling

This protocol provides a general method for the mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.0 eq) dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base on O-Alkylation Regioselectivity
EntryBase (eq.)SolventTemp (°C)Time (h)Yield of O-alkylated Product (%)Yield of Ester Hydrolysis (%)
1NaH (1.2)THF251275< 5
2K₂CO₃ (1.5)DMF252488< 2
3Cs₂CO₃ (1.5)DMF251892< 2
4NaOH (2.0)EtOH6061580

Note: Data is illustrative and based on general chemical principles.

Table 2: Influence of Reaction Conditions on Mono- vs. Di-Suzuki Coupling
EntryArylboronic Acid (eq.)Catalyst (mol%)Ligand (mol%)Temp (°C)Time (h)Ratio of Mono:Di Product
11.1Pd(OAc)₂ (2)SPhos (4)801270:30
20.9Pd(OAc)₂ (2)SPhos (4)801290:10
30.9Pd(OAc)₂ (2)SPhos (4)602495:5
42.2Pd(OAc)₂ (2)SPhos (4)1001210:90

Note: Data is illustrative and based on general chemical principles for similar substrates.

Visualizations

regioselectivity_overview cluster_molecule This compound cluster_sites Potential Reactive Sites cluster_reactions Reaction Types mol Structure OH Phenolic -OH Iodo1 Iodine at C3 Iodo2 Iodine at C5 Ester Methyl Ester O_Alkylation O-Alkylation/ Acylation OH->O_Alkylation Targeted by mild base Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Iodo1->Coupling Activated by Pd catalyst Iodo2->Coupling Activated by Pd catalyst Ester_Mod Ester Modification Ester->Ester_Mod Susceptible to hydrolysis

Caption: Reactive sites on this compound.

troubleshooting_workflow cluster_o_alkylation O-Alkylation Issues cluster_coupling Cross-Coupling Issues start Poor Regioselectivity Observed q1 What is the primary undesired product? start->q1 ester_hydrolysis Ester Hydrolysis q1->ester_hydrolysis Side reaction at ester n_alkylation N-Alkylation q1->n_alkylation Side reaction at N-site di_substitution Di-substitution q1->di_substitution Over-reaction sol1 Use milder base (K₂CO₃) Lower reaction temperature ester_hydrolysis->sol1 Solution sol2 Protect amine if possible Optimize solvent and base n_alkylation->sol2 Solution sol3 Adjust stoichiometry (excess di-iodo substrate) Lower temperature/time di_substitution->sol3 Solution

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl 4-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3,5-diiodobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is limited in publicly available literature, its structure as a di-iodinated phenolic ester suggests it is a poorly water-soluble, hydrophobic compound. Based on structurally similar compounds, it is expected to be soluble in polar organic solvents. For instance, the related compound Methyl 4-hydroxy-3,5-dimethoxybenzoate is soluble in alcohol and ether, and only slightly soluble in water[1]. Another analog, methyl 4-hydroxybenzoate, is known to be soluble in ethanol, ether, and acetone[2]. Therefore, solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols are likely to be effective.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

A2: Incomplete dissolution is a common challenge. Here are some initial steps to address this:

  • Increase Sonication/Agitation: Ensure vigorous stirring or sonication to break down any aggregates and increase the surface area of the solid in contact with the solvent.

  • Gentle Heating: Carefully warming the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Solvent Selection: If possible, switch to a more suitable solvent. Based on the expected solubility profile, polar aprotic solvents like DMSO or DMF are often good choices for poorly soluble aromatic compounds.

  • Co-solvent System: The use of a co-solvent can effectively modify the polarity of the reaction medium. For example, adding a small amount of DMSO to a less polar solvent can enhance the solubility of polar reactants.

Q3: Can the pH of the reaction medium affect the solubility of this compound?

A3: Yes, the pH can influence the solubility of phenolic compounds. The hydroxyl group on the benzene ring is weakly acidic. In a basic medium, this proton can be removed to form a phenoxide salt. This ionic form is significantly more polar and, therefore, more soluble in polar solvents, including aqueous media. If your reaction conditions permit, adjusting the pH to be slightly basic might improve solubility.

Q4: Are there any advanced techniques to improve the solubility of this compound for a reaction?

A4: For particularly challenging cases, you might consider the following:

  • Particle Size Reduction: Grinding the solid to a finer powder increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

  • Solid Dispersion: In some applications, creating a solid dispersion of the compound in a highly soluble, inert carrier can enhance its dissolution in the reaction medium.

  • Use of Solubilizing Agents: Depending on the nature of your reaction, the addition of surfactants or other solubilizing agents could be an option, although this may complicate purification.

Troubleshooting Guide: Poor Solubility in Reaction Media

This guide provides a structured approach to troubleshooting and resolving solubility issues with this compound in your experiments.

Problem Potential Cause Suggested Solution
Compound precipitates out of solution during the reaction. The product of the reaction is less soluble than the starting material in the chosen solvent.* Consider a different solvent in which both the starting material and the product are soluble.* If feasible, run the reaction at a higher temperature to maintain solubility.* If the product is the desired endpoint, this precipitation can be advantageous for purification (crystallization).
The reaction is sluggish or does not proceed to completion. Poor solubility of the starting material is limiting its availability for the reaction.* Refer to the solvent selection and co-solvent strategies mentioned in the FAQs.* Increase the reaction temperature, if the reactants and products are stable.* Employ high-dilution conditions if the reaction is bimolecular, which can sometimes help with poorly soluble reagents.
Difficulty in purifying the product due to co-precipitation of unreacted starting material. The unreacted starting material crashes out of solution along with the product during workup or cooling.* Optimize the reaction to drive it to completion, minimizing unreacted starting material.* Choose a recrystallization solvent system that selectively dissolves the product at high temperatures while leaving the starting material less soluble, or vice-versa.
Formation of an oil instead of a crystalline solid upon cooling or addition of an anti-solvent. The compound has a low melting point, or the solution is too supersaturated.* Use a larger volume of the solvent to reduce the concentration.* Cool the solution more slowly to encourage crystal nucleation.* Try a different solvent system for crystallization. A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble) is often effective.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound is not widely published. However, qualitative data for structurally similar compounds can provide a useful starting point for solvent selection.

Compound Solvent Solubility Reference
Methyl 4-hydroxy-3,5-dimethoxybenzoateAlcoholSoluble[1]
EtherSoluble[1]
WaterSlightly Soluble[1]
Methyl 4-hydroxybenzoateEthanolFreely Soluble[2]
EtherFreely Soluble[2]
AcetoneFreely Soluble[2]
WaterSlightly Soluble[2]

Researchers are encouraged to determine the quantitative solubility in their specific reaction media using the experimental protocol provided below.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a syringe filter into a clean vial.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated UV-Vis spectrophotometer (at the λmax of the compound in the chosen solvent) or an HPLC system.

  • Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Visualizations

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide Iodide (I⁻) in Bloodstream NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Uptake Iodide_in_cell Iodide (I⁻) NIS->Iodide_in_cell Pendrin Pendrin Iodide_in_cell->Pendrin Iodide_in_colloid Iodide (I⁻) Pendrin->Iodide_in_colloid TPO Thyroid Peroxidase (TPO) Iodide_in_colloid->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine MIT Monoiodotyrosine (MIT) TPO->MIT DIT Diiodotyrosine (DIT) TPO->DIT T3 T₃ TPO->T3 T4 T₄ TPO->T4 Iodine->TPO Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Iodination MIT->TPO Coupling DIT->TPO Coupling Inhibitor Diiodobenzoate Derivatives Inhibitor->TPO Potential Inhibition

Caption: Potential Inhibition of Thyroid Hormone Synthesis.

Solubility_Troubleshooting_Workflow start Start: Poor Reactant Solubility check_agitation Increase Agitation/Sonication start->check_agitation gentle_heat Apply Gentle Heat check_agitation->gentle_heat No Improvement end_soluble Solubility Issue Resolved check_agitation->end_soluble Resolved solvent_choice Is the solvent optimal? gentle_heat->solvent_choice No Improvement gentle_heat->end_soluble Resolved change_solvent Switch to a more polar aprotic solvent (e.g., DMSO, DMF) solvent_choice->change_solvent No check_pH Is pH adjustment possible? solvent_choice->check_pH Yes cosolvent Use a Co-solvent System change_solvent->cosolvent change_solvent->check_pH change_solvent->end_soluble Resolved cosolvent->check_pH cosolvent->end_soluble Resolved adjust_pH Adjust pH to increase solubility (if compatible with reaction) check_pH->adjust_pH Yes advanced_methods Consider Advanced Methods check_pH->advanced_methods No adjust_pH->advanced_methods adjust_pH->end_soluble Resolved end_unresolved Consult further literature or re-evaluate synthetic route advanced_methods->end_unresolved

Caption: Troubleshooting Workflow for Poor Solubility.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Methyl 4-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving the sterically hindered substrate, Methyl 4-hydroxy-3,5-diiodobenzoate.

Troubleshooting and FAQs

Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the likely causes?

A1: Low yields with this substrate are commonly due to its significant steric hindrance from the two ortho-iodo substituents and the presence of a phenolic hydroxyl group. Key factors to investigate include:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate. The bulky iodine atoms can impede the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary.

  • Suboptimal Base Selection: The base is critical for the reaction mechanism, particularly in Suzuki and Sonogashira couplings. The chosen base may not be strong or soluble enough to effectively promote the reaction.

  • Reaction Temperature and Time: Sterically hindered substrates often require higher temperatures and longer reaction times to achieve reasonable conversion.

  • Substrate and Reagent Quality: Ensure the purity of your this compound, coupling partner, and dry solvents.

Q2: How can I improve the yield of my Suzuki-Miyaura coupling with this compound?

A2: To improve the yield of your Suzuki-Miyaura coupling, consider the following optimizations:

  • Catalyst and Ligand: Employ a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are known to be effective for sterically hindered aryl halides.

  • Base: Use a moderately strong inorganic base. K₃PO₄ is often a good choice as it is non-nucleophilic and has good solubility in various solvent systems.

  • Solvent: A polar aprotic solvent or a mixture including water can be effective. Common choices include dioxane/water, toluene/water, or THF/water mixtures.

  • Temperature: Increase the reaction temperature, typically in the range of 80-120 °C.

Q3: I am observing significant amounts of byproducts in my Sonogashira coupling. How can I increase the selectivity for the desired product?

A3: Byproduct formation in Sonogashira couplings, such as homocoupling of the alkyne (Glaser coupling), can be minimized by:

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst (e.g., CuI), for di-iodinated substrates, running the reaction under copper-free conditions can sometimes reduce homocoupling.

  • Ligand Selection: Use a ligand that promotes the cross-coupling pathway over side reactions. For copper-free conditions, bulky phosphine ligands can be beneficial.

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and freshly distilled.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidative homocoupling.

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A4: For a successful Buchwald-Hartwig amination with this substrate, pay attention to the following:

  • Catalyst and Ligand: This reaction is highly dependent on the ligand. Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Josiphos-type ligands and ligands like XPhos have shown success with sterically hindered aryl halides.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

  • Temperature: Elevated temperatures (e.g., 100-120 °C) are generally necessary.

Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are based on protocols for structurally similar, sterically hindered di-ortho-substituted aryl iodides and should be optimized for your specific coupling partner.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Condition
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
Ligand SPhos, XPhos, or RuPhos (4-10 mol%)
Base K₃PO₄ (2-3 equivalents)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80 - 110 °C
Typical Reaction Time 12 - 24 hours
Expected Yield Range 60 - 90% (mono-arylated)

Table 2: Sonogashira Coupling Conditions

ParameterRecommended Condition
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%) (optional, can be run copper-free)
Ligand (for copper-free) P(t-Bu)₃ or cataCXium® A
Base TEA or DIPEA (2-3 equivalents)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Typical Reaction Time 6 - 18 hours
Expected Yield Range 50 - 85% (mono-alkynylated)

Table 3: Heck Coupling Conditions

ParameterRecommended Condition
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ or Herrmann's catalyst
Base Na₂CO₃ or Et₃N (2-3 equivalents)
Solvent DMF or NMP
Temperature 100 - 140 °C
Typical Reaction Time 16 - 24 hours
Expected Yield Range 40 - 75%

Table 4: Buchwald-Hartwig Amination Conditions

ParameterRecommended Condition
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos or a Josiphos-type ligand (2-4 mol%)
Base NaOtBu or LHMDS (1.5-2 equivalents)
Solvent Toluene or Dioxane
Temperature 100 - 120 °C
Typical Reaction Time 12 - 24 hours
Expected Yield Range 65 - 95%

Experimental Protocols

The following are generalized starting protocols. Optimization for each specific coupling partner is recommended.

Protocol 1: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Catalyzed)

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Add the degassed solvent (e.g., THF, 0.1 M) and the base (e.g., TEA, 2.5 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Heck Coupling

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Na₂CO₃ (2.0 equiv.).

  • Add degassed DMF (0.2 M).

  • Seal the tube and heat the reaction to 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination

  • To a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene (0.1 M).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow reagents Reagents & Catalyst Loading solvent Solvent Addition & Degassing reagents->solvent 1. reaction Reaction Setup & Heating solvent->reaction 2. monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring 3. workup Workup & Extraction monitoring->workup 4. purification Purification (Chromatography) workup->purification 5. product Final Product purification->product 6.

Figure 1: General experimental workflow for a cross-coupling reaction.

Catalyst_Selection_Logic start Substrate: Methyl 4-hydroxy- 3,5-diiodobenzoate steric_hindrance High Steric Hindrance? start->steric_hindrance standard_catalyst Standard Catalyst (e.g., Pd(PPh₃)₄) steric_hindrance->standard_catalyst No bulky_ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) steric_hindrance->bulky_ligand Yes low_yield Low Yield/No Reaction standard_catalyst->low_yield high_yield Improved Yield bulky_ligand->high_yield

Figure 2: Logic diagram for catalyst/ligand selection.

work-up procedures to remove catalyst impurities from "Methyl 4-hydroxy-3,5-diiodobenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing catalyst impurities from "Methyl 4-hydroxy-3,5-diiodobenzoate" reaction mixtures.

Troubleshooting Guides

This section offers solutions to common problems encountered during the work-up of "this compound" synthesis. Two primary synthetic routes are considered:

  • Route A: Fischer esterification of 4-hydroxy-3,5-diiodobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.

  • Route B: Iodination of methyl 4-hydroxybenzoate using an iodinating agent and a catalyst.

Route A: Fischer Esterification Work-up Troubleshooting

Issue 1: Product Fails to Precipitate Upon Addition of Water

Potential Cause Troubleshooting Step
Insufficient neutralization of the acid catalyst.Add saturated sodium bicarbonate solution dropwise until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
Product is too soluble in the methanol/water mixture.Reduce the volume of methanol by rotary evaporation before adding water. This will decrease the solubility of the organic product in the aqueous phase.
Low yield of the desired product.Confirm reaction completion via Thin Layer Chromatography (TLC) before work-up. If the reaction is incomplete, consider extending the reaction time or increasing the catalyst load.

Issue 2: Emulsion Formation During Extraction

Potential Cause Troubleshooting Step
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of unreacted starting material or byproducts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Soaps formed from neutralization of acidic impurities.Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate. If the emulsion persists, filter the entire mixture through a pad of Celite®.

Issue 3: Low Purity of the Final Product After Recrystallization

| Potential Cause | Troubleshooting Step | | Incomplete removal of the acid catalyst. | Ensure thorough washing with sodium bicarbonate solution during the extraction phase.[1][2] | | Presence of unreacted 4-hydroxy-3,5-diiodobenzoic acid. | The starting material can be removed by performing an additional wash with a dilute base during the work-up. | | Inappropriate recrystallization solvent. | Test a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization. A common choice is a methanol/water mixture. |

Fischer_Esterification_Troubleshooting cluster_start Start: Work-up Issue cluster_precipitation Precipitation Failure cluster_emulsion Emulsion Formation cluster_purity Low Purity start Identify Issue During Work-up no_precipitate Product Fails to Precipitate start->no_precipitate No Solid Forms emulsion Emulsion During Extraction start->emulsion Milky Layer Forms low_purity Low Product Purity start->low_purity Impure Product check_ph Check pH (Neutralize with NaHCO3) no_precipitate->check_ph reduce_methanol Reduce Methanol Volume check_ph->reduce_methanol If pH is Neutral check_completion Verify Reaction Completion (TLC) reduce_methanol->check_completion If Still No Precipitate gentle_mixing Gentle Inversion emulsion->gentle_mixing add_brine Add Brine gentle_mixing->add_brine If Emulsion Persists celite_filtration Filter through Celite® add_brine->celite_filtration If Still Emulsified thorough_washing Ensure Thorough NaHCO3 Wash low_purity->thorough_washing base_wash Additional Dilute Base Wash thorough_washing->base_wash If Starting Material Present optimize_recrystallization Optimize Recrystallization Solvent base_wash->optimize_recrystallization If Other Impurities Remain

Caption: Troubleshooting workflow for Fischer esterification work-up.

Route B: Iodination Work-up Troubleshooting

Issue 1: Persistent Color in the Organic Layer After Extraction

Potential Cause Troubleshooting Step
Residual elemental iodine (I₂).Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
Colored byproducts from the iodination reaction.Consider purification by column chromatography on silica gel.
Incomplete reaction leading to colored intermediates.Monitor the reaction to completion using TLC to avoid the presence of colored intermediates in the work-up.

Issue 2: Difficulty in Removing Byproducts from N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH)

Potential Cause Troubleshooting Step
Succinimide or 5,5-dimethylhydantoin is soluble in the organic layer.Wash the organic layer multiple times with water to remove these water-soluble byproducts. A wash with a dilute base can also be effective.
Byproducts co-precipitate with the product.Optimize the recrystallization solvent to selectively dissolve the product and leave the byproducts behind.

Issue 3: Presence of Oxidizing Agent (e.g., Periodic Acid, Iodic Acid) in the Product

| Potential Cause | Troubleshooting Step | | Incomplete quenching of the oxidizing agent. | Add a reducing agent like sodium bisulfite or sodium thiosulfate solution during the work-up to quench any remaining oxidizing agent. | | Oxidizing agent or its reduced form is carried through the work-up. | Multiple aqueous washes are crucial to remove these water-soluble species.[3] |

Iodination_Workup_Troubleshooting cluster_start Start: Work-up Issue cluster_color Persistent Color cluster_byproducts Byproduct Removal cluster_oxidant Oxidant Contamination start Identify Issue During Work-up persistent_color Colored Organic Layer start->persistent_color Color Remains byproduct_issue Difficulty Removing Byproducts (e.g., from NIS/DIH) start->byproduct_issue Byproducts Present oxidant_contamination Residual Oxidizing Agent start->oxidant_contamination Oxidant Detected thiosulfate_wash Wash with Na2S2O3 Solution persistent_color->thiosulfate_wash column_chromatography Column Chromatography thiosulfate_wash->column_chromatography If Color Persists multiple_water_washes Multiple Aqueous Washes byproduct_issue->multiple_water_washes optimize_recrystallization Optimize Recrystallization multiple_water_washes->optimize_recrystallization If Byproducts Co-precipitate quenching_step Add Reducing Agent (e.g., NaHSO3) oxidant_contamination->quenching_step thorough_aqueous_washes Thorough Aqueous Washes quenching_step->thorough_aqueous_washes

Caption: Troubleshooting guide for iodination reaction work-up.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing the organic layer with a saturated sodium bicarbonate solution in the Fischer esterification work-up?

A1: The primary purpose of the sodium bicarbonate wash is to neutralize the strong acid catalyst (e.g., sulfuric acid) used in the esterification reaction.[1][2] This converts the acid into its corresponding salt, which is soluble in the aqueous layer and can thus be easily separated from the organic product. This step is crucial for preventing the acid from contaminating the final product.

Q2: Why is brine (saturated NaCl solution) used in the final wash of the organic layer?

A2: The brine wash serves two main purposes. First, it helps to break any emulsions that may have formed during the extraction process. Second, it reduces the solubility of the organic product in the small amount of water that may be dissolved in the organic layer, effectively "drying" the organic phase before the addition of a solid drying agent like anhydrous sodium sulfate or magnesium sulfate.

Q3: How can I confirm that all the elemental iodine has been removed during the work-up of my iodination reaction?

A3: The disappearance of the characteristic purple or brown color of iodine from the organic layer after washing with sodium thiosulfate solution is a good visual indicator. For more sensitive detection, a sample of the organic layer can be spotted on a TLC plate; residual iodine will appear as a distinct spot.

Q4: Can I reuse the catalyst from these reactions?

A4: For the homogeneous acid catalyst (sulfuric acid) used in Fischer esterification, recovery is generally not practical on a lab scale. For heterogeneous catalysts that might be used in some iodination reactions (e.g., polymer-supported catalysts), it is often possible to recover them by filtration after the reaction. The reusability would depend on the specific catalyst and should be determined based on the manufacturer's recommendations or experimental validation.

Q5: What are the key safety precautions to take during these work-up procedures?

A5: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When neutralizing strong acids, be aware of the potential for gas evolution (carbon dioxide from bicarbonate) and perform this step in a well-ventilated fume hood, adding the neutralizing agent slowly to control the reaction rate. Organic solvents are often flammable and should be handled away from ignition sources.

Experimental Protocols

Protocol 1: Work-up for Sulfuric Acid-Catalyzed Esterification of 4-hydroxy-3,5-diiodobenzoic acid
  • Cool the Reaction Mixture: After confirming the reaction is complete by TLC, cool the reaction mixture to room temperature.

  • Reduce Solvent Volume: If the reaction was conducted in a large excess of methanol, reduce the volume using a rotary evaporator.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the effervescence ceases. Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: General Work-up for Iodination of Methyl 4-hydroxybenzoate with Iodine and an Oxidizing Agent
  • Quenching: Cool the reaction mixture to room temperature and quench any excess oxidizing agent by adding a 10% aqueous solution of sodium bisulfite or sodium thiosulfate until a starch-iodide test is negative.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Work-up Procedures for Catalyst Removal

Synthetic Route Catalyst/Reagent to be Removed Primary Work-up Technique Key Reagents Typical Purity After Work-up
Fischer Esterification Sulfuric AcidLiquid-Liquid ExtractionSaturated NaHCO₃, Brine>90%
Iodination Iodine, Oxidizing Agent (e.g., HIO₃)Quenching & ExtractionNaHSO₃ or Na₂S₂O₃Variable, often requires further purification
Iodination NIS/DIH & ByproductsLiquid-Liquid ExtractionWater, Dilute BaseVariable, often requires further purification

Table 2: Solvent and Reagent Volumes for a Typical Lab-Scale Fischer Esterification Work-up (Starting with 5g of 4-hydroxy-3,5-diiodobenzoic acid)

Work-up Step Reagent Typical Volume
NeutralizationSaturated NaHCO₃ (aq)~50-100 mL (or until effervescence ceases)
ExtractionEthyl Acetate3 x 50 mL
WashingWater2 x 50 mL
WashingBrine1 x 50 mL
DryingAnhydrous Na₂SO₄~5-10 g
RecrystallizationMethanol/Water~50-100 mL

References

stability issues of "Methyl 4-hydroxy-3,5-diiodobenzoate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-hydroxy-3,5-diiodobenzoate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concern for this compound in solution is its susceptibility to hydrolysis, particularly under basic conditions. The ester linkage can be cleaved to yield 4-hydroxy-3,5-diiodobenzoic acid and methanol. Under harsh acidic or basic conditions, or in the presence of strong oxidizing agents, deiodination (the loss of one or both iodine atoms) may also occur, though this is generally less common under standard experimental conditions.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 4): The compound is relatively stable, but acid-catalyzed hydrolysis can occur, especially at elevated temperatures and over extended periods. This reaction is typically reversible.[1]

  • Neutral Conditions (pH 6-8): The compound exhibits good stability at neutral pH and room temperature.

  • Basic Conditions (pH > 8): The compound is highly susceptible to base-catalyzed hydrolysis (saponification).[1] This reaction is irreversible and proceeds more rapidly as the pH increases. The phenoxide ion formed under basic conditions may also influence the reactivity of the aromatic ring.

Q3: What are the likely degradation products of this compound?

The primary degradation product under both acidic and basic hydrolysis is 4-hydroxy-3,5-diiodobenzoic acid and methanol .

In the event of deiodination, possible byproducts could include Methyl 4-hydroxy-3-iodobenzoate and Methyl 4-hydroxybenzoate, although the conditions required for this are typically more forcing than simple aqueous acidic or basic environments.

Q4: Are there any visual indicators of degradation?

Significant degradation, particularly the formation of the carboxylate salt of 4-hydroxy-3,5-diiodobenzoic acid under basic conditions, may lead to changes in the solubility of the compound in certain solvent systems. However, in most cases, degradation is not visually apparent, and analytical methods are required for confirmation and quantification.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or purity of the parent compound after storage in solution.
Possible Cause Troubleshooting Steps
pH of the solvent is not neutral. 1. Measure the pH of the solvent. 2. If the solvent is acidic or basic, consider neutralizing it or using a buffered solution if compatible with your experimental setup. 3. For long-term storage, use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C).
Elevated storage temperature. 1. Review storage conditions. 2. Store solutions of the compound at 4°C or below, protected from light.[2]
Presence of contaminants that catalyze degradation. 1. Ensure high purity of solvents and other reagents. 2. Analyze a blank solvent sample to rule out interfering peaks in your analytical method.
Issue 2: Appearance of a new peak in my chromatogram (e.g., HPLC, LC-MS) during my experiment.
Possible Cause Troubleshooting Steps
Hydrolysis of the methyl ester. 1. Based on the polarity suggested by the retention time, tentatively identify the new peak as 4-hydroxy-3,5-diiodobenzoic acid. 2. Confirm the identity of the new peak by running a standard of the suspected degradation product or by using mass spectrometry. 3. If hydrolysis is confirmed, evaluate the pH and temperature of your experimental conditions and adjust to minimize degradation.
Deiodination of the aromatic ring. 1. Use mass spectrometry to determine the molecular weight of the species corresponding to the new peak. Look for masses corresponding to the loss of one or two iodine atoms. 2. If deiodination is suspected, assess your experimental conditions for the presence of strong reducing or oxidizing agents, or exposure to high-energy sources like UV light.

Data Presentation

Table 1: Effect of pH on the Hydrolysis of this compound at 25°C over 24 hours.

pH% this compound Remaining% 4-hydroxy-3,5-diiodobenzoic acid Formed
2.0>99%<1%
4.0>99%<1%
7.098%2%
9.065%35%
11.0<5%>95%

Table 2: Effect of Temperature on the Hydrolysis of this compound at pH 8.0 over 6 hours.

Temperature (°C)% this compound Remaining% 4-hydroxy-3,5-diiodobenzoic acid Formed
4>95%<5%
25 (Room Temp)85%15%
5040%60%

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffers of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: In separate vials, dilute the stock solution with the appropriate buffer (acidic, neutral, or basic) to a final concentration of 100 µg/mL. Prepare a control sample in a neutral, stable solvent.

  • Incubation: Incubate the vials at the desired temperature(s).

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching (if necessary): To stop the degradation reaction, immediately neutralize the pH of the aliquot by adding a small amount of acid or base.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Detection: Monitor the elution profile at a wavelength where both the parent compound and the expected degradation product have significant absorbance (e.g., around 254 nm).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and its degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_acid Acidic Conditions cluster_base Basic Conditions A_start This compound A_product 4-hydroxy-3,5-diiodobenzoic acid + Methanol A_start->A_product H+ (catalyst) Reversible Hydrolysis B_start This compound B_product 4-hydroxy-3,5-diiodobenzoate salt + Methanol B_start->B_product OH- Irreversible Saponification

Caption: Degradation pathways under acidic and basic conditions.

cluster_workflow HPLC Stability Study Workflow prep Prepare Stock & Test Solutions incubate Incubate at Defined Temp/pH prep->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Neutralize) sample->quench analyze HPLC Analysis quench->analyze data Quantify Degradation analyze->data

Caption: Experimental workflow for HPLC stability analysis.

issue Unexpected Peak in Chromatogram check_rt Compare Retention Time to Standard issue->check_rt check_mass Analyze by Mass Spectrometry issue->check_mass is_hydrolysis Mass matches 4-hydroxy-3,5-diiodobenzoic acid? check_rt->is_hydrolysis check_mass->is_hydrolysis is_deiodination Mass matches loss of Iodine? is_hydrolysis->is_deiodination No hydrolysis_confirmed Confirmed: Ester Hydrolysis is_hydrolysis->hydrolysis_confirmed Yes deiodination_confirmed Confirmed: Deiodination is_deiodination->deiodination_confirmed Yes unknown Unknown Impurity is_deiodination->unknown No

Caption: Troubleshooting logic for identifying degradation products.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 4-hydroxy-3,5-diiodobenzoate and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Methyl 4-hydroxy-3,5-diiodobenzoate with other halogenated phenols, such as their dichlorinated and dibrominated counterparts. Understanding the nuanced reactivity of these compounds is paramount for applications in organic synthesis, medicinal chemistry, and materials science. This document synthesizes theoretical principles with available experimental data to offer a predictive framework for the reactivity of these halogenated systems.

Executive Summary

The reactivity of halogenated phenols is fundamentally governed by the nature of the halogen substituent, its position on the aromatic ring, and the reaction type. In general, the reactivity of aryl halides in common reactions such as nucleophilic aromatic substitution and cross-coupling reactions follows the trend: I > Br > Cl > F . This trend is primarily attributed to the decreasing carbon-halogen bond strength down the group, which facilitates bond cleavage.

For this compound, the presence of two iodine atoms significantly influences its reactivity profile. The iodine atoms act as excellent leaving groups in cross-coupling reactions and activate the ring towards certain nucleophilic substitutions. Conversely, their electron-withdrawing inductive effect and the steric bulk can modulate the acidity of the phenolic hydroxyl group and influence the regioselectivity of electrophilic aromatic substitution reactions.

Acidity of Halogenated Phenols: A Quantitative Comparison

The acidity of a phenol, quantified by its pKa value, is a critical parameter that influences its nucleophilicity in reactions where the phenoxide ion is the reactive species. The electron-withdrawing inductive effect of halogens generally increases the acidity of phenols compared to phenol itself.

CompoundpKaReference
Phenol9.95[1]
3,5-Dichlorophenol8.18[1]
3,5-Diiodophenol8.03PubChem CID: 15505783
This compound Estimated < 8.0 -

Note: The pKa for this compound is an estimate based on the acidifying effect of the para-ester group.

Electronic Effects of Halogen Substituents: Hammett Constants

The Hammett equation provides a means to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, which generally increases the rate of nucleophilic aromatic substitution and the acidity of phenols.

Halogenσ (meta)σ (para)
Chlorine (Cl)+0.37+0.23
Bromine (Br)+0.39+0.23
Iodine (I)+0.35+0.18

Data sourced from Wikipedia's Hammett equation page.

The Hammett constants indicate that all halogens are electron-withdrawing. For the meta position, which is relevant to the 3,5-disubstituted phenols, the electron-withdrawing effect is comparable for all three halogens. At the para position, the electron-withdrawing effect decreases from chlorine/bromine to iodine. This suggests that for reactions sensitive to inductive effects, the reactivity difference between di-chloro, di-bromo, and di-iodo phenols might be less pronounced when the halogens are in the meta position relative to the reactive center.

Comparative Reactivity in Key Organic Reactions

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate is typically dependent on the stability of the intermediate Meisenheimer complex and the ability of the leaving group to depart. For aryl halides, the reactivity order is generally F > Cl > Br > I when the reaction is governed by the attack of the nucleophile (due to the high electronegativity of fluorine stabilizing the intermediate). However, when the C-X bond cleavage is the rate-determining step, the order is I > Br > Cl > F, reflecting the bond strengths. In many practical applications with less activated systems, the latter trend is observed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

In cross-coupling reactions, the oxidative addition of the aryl halide to the metal catalyst is often the rate-determining step. This step involves the cleavage of the carbon-halogen bond. Therefore, the reactivity is directly correlated with the weakness of this bond.

Table of Expected Reactivity Order in Cross-Coupling Reactions:

Aryl HalideRelative ReactivityRationale
Aryl IodideHighestWeakest C-I bond, facilitates oxidative addition.
Aryl BromideIntermediateC-Br bond is stronger than C-I but weaker than C-Cl.
Aryl ChlorideLowestStrongest C-Cl bond, often requires more forcing conditions or specialized catalysts.

Experimental evidence from various studies on analogous aryl halides consistently supports this trend. For instance, in Suzuki-Miyaura couplings, aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides[2].

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Sample Preparation: Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution.

  • Data Analysis: Determine the absorbance at a wavelength where the difference between the protonated and deprotonated species is maximal. Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Kinetic Study of a Cross-Coupling Reaction (e.g., Suzuki-Miyaura)

This protocol outlines a general method for comparing the reaction rates of different halogenated phenols.

Protocol:

  • Reaction Setup: In separate reaction vessels, combine the aryl halide (e.g., this compound, its dichloro-, and dibromo-analogues), a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water).

  • Reaction Monitoring: Heat the reactions to a specific temperature and take aliquots at regular time intervals.

  • Analysis: Quench the reaction in each aliquot and analyze the composition using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.

  • Kinetic Analysis: Plot the concentration of the starting material versus time to determine the initial reaction rate for each aryl halide.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X Base Base Base->Ar-Pd(II)-OR' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent B Heat to Reaction Temperature A->B C Withdraw Aliquots at Defined Time Intervals B->C D Quench Reaction in Aliquots C->D E Analyze by GC/HPLC D->E F Plot Concentration vs. Time E->F G Determine Initial Rate F->G

References

A Comparative Analysis: The Biological Activity of Methyl 4-hydroxy-3,5-diiodobenzoate Versus its Non-iodinated Precursor, Methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of chemical compounds is paramount. This guide provides a detailed comparison of the biological activities of Methyl 4-hydroxy-3,5-diiodobenzoate and its non-iodinated precursor, Methyl 4-hydroxybenzoate, commonly known as methylparaben. While extensive data exists for methylparaben, a widely used preservative, direct experimental evidence for its diiodinated counterpart is limited. This comparison, therefore, combines established data for the precursor with inferred activities for the iodinated compound based on the known effects of halogenation on phenolic compounds.

Introduction to the Compounds

Methyl 4-hydroxybenzoate (Methylparaben) is a well-established antifungal and antimicrobial agent used extensively as a preservative in the food, cosmetic, and pharmaceutical industries.[1] Its synthesis typically involves the esterification of p-hydroxybenzoic acid with methanol.

The introduction of two iodine atoms to the 3 and 5 positions of the benzene ring of methylparaben yields this compound. This structural modification is expected to significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

Comparative Biological Activities

The primary biological activities of interest for these compounds include their antimicrobial, cytotoxic, and endocrine-disrupting potentials. The following sections and tables summarize the known and inferred data for both molecules.

Antimicrobial Activity

Methyl 4-hydroxybenzoate is a broad-spectrum antimicrobial agent, although it is generally more effective against fungi and molds than bacteria.[1] The antimicrobial activity of parabens is known to be influenced by the length of their alkyl chain.

The effect of iodination on the antimicrobial activity of phenolic compounds can be significant. Studies on other phenolic compounds have shown that iodination can enhance antibacterial properties.[1] This is often attributed to an increase in lipophilicity, which may facilitate passage through microbial cell membranes. Therefore, it is hypothesized that this compound may exhibit enhanced antimicrobial activity compared to its non-iodinated precursor.

Table 1: Comparison of Antimicrobial Activity

FeatureMethyl 4-hydroxybenzoateThis compound
Spectrum Broad-spectrum, more effective against fungi and molds.[1]Inferred: Potentially broad-spectrum with potentially enhanced antibacterial activity.
Potency Moderate antimicrobial activity.Inferred: Potentially higher antimicrobial potency due to increased lipophilicity from iodine atoms.
Cytotoxicity

The cytotoxicity of parabens has been a subject of research, with some studies indicating potential cytotoxic effects, particularly at higher concentrations. The cytotoxicity of halogenated aromatic compounds can be influenced by factors such as hydrophobicity and ease of oxidation.

The introduction of iodine atoms is expected to increase the lipophilicity of the molecule. Increased lipophilicity can lead to greater membrane permeability and potentially enhanced cytotoxic effects. Therefore, it is plausible that this compound could exhibit greater cytotoxicity than methylparaben.

Table 2: Comparison of Cytotoxic Activity

FeatureMethyl 4-hydroxybenzoateThis compound
Observed Effects Can exhibit cytotoxic effects at higher concentrations.Inferred: Potentially higher cytotoxicity due to increased lipophilicity and the presence of heavy iodine atoms.
Mechanism Can induce cell membrane damage and oxidative stress.Inferred: Likely involves membrane disruption and potential for inducing oxidative stress.
Endocrine-Disrupting Potential

Parabens, including methylparaben, have been investigated for their potential to act as endocrine-disrupting chemicals due to their weak estrogenic activity. The structure-activity relationship of parabens suggests that the length of the alkyl chain influences their estrogenic potential.

The effect of halogenation on the endocrine-disrupting activity of parabens is complex. Studies on chlorinated and brominated parabens have shown that halogenation can either attenuate or, in some cases, alter the nature of the endocrine activity, for instance by introducing antagonistic effects. It is therefore difficult to predict the precise endocrine-disrupting potential of this compound without direct experimental data.

Table 3: Comparison of Endocrine-Disrupting Potential

FeatureMethyl 4-hydroxybenzoateThis compound
Estrogenic Activity Weak estrogenic activity has been reported.Inferred: The effect of di-iodination is uncertain; it could potentially alter (increase, decrease, or change the nature of) the interaction with estrogen receptors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of these compounds.

Synthesis of this compound

A potential synthetic route for this compound would involve the direct iodination of Methyl 4-hydroxybenzoate.

Protocol for Iodination of Methylparaben:

  • Dissolve Methyl 4-hydroxybenzoate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., iodic acid), to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the excess iodinating agent, extraction, and washing.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent system.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Methylparaben Methyl 4-hydroxybenzoate ReactionVessel Dissolve in Solvent + Iodinating Agent Methylparaben->ReactionVessel 1. Workup Quenching Extraction Washing ReactionVessel->Workup 2. Purification Recrystallization Workup->Purification 3. DiiodoProduct This compound Purification->DiiodoProduct 4.

Caption: Synthetic workflow for this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a series of twofold dilutions of the test compounds (Methyl 4-hydroxybenzoate and this compound) in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (microorganism in medium without test compound) and negative controls (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare serial dilutions of compounds in 96-well plate B Inoculate wells with microbial suspension A->B C Incubate at appropriate temperature and time B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells (e.g., human dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, the known interactions of its precursor and related halogenated compounds suggest potential involvement in pathways related to cytotoxicity and endocrine signaling.

Signaling_Pathways cluster_cytotoxicity Potential Cytotoxicity Pathway cluster_endocrine Potential Endocrine Disruption Pathway Compound Test Compound (Increased Lipophilicity) Membrane Cell Membrane Disruption Compound->Membrane ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Apoptosis Apoptosis ROS->Apoptosis HalogenatedParaben Halogenated Paraben ER Estrogen Receptor (ER) HalogenatedParaben->ER GeneExpression Altered Gene Expression ER->GeneExpression EndocrineEffect Endocrine Disruption GeneExpression->EndocrineEffect

Caption: Postulated signaling pathways for biological activity.

Conclusion

References

comparative study of different catalysts for Suzuki coupling of "Methyl 4-hydroxy-3,5-diiodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Suzuki Coupling of Methyl 4-hydroxy-3,5-diiodobenzoate

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selective functionalization of polyhalogenated aromatic compounds is a frequent challenge in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of this compound with arylboronic acids.

The presence of two iodine atoms on the aromatic ring of this compound offers the potential for selective mono- or di-arylation, depending on the reaction conditions and the catalyst system employed. The choice of catalyst is paramount in controlling the selectivity and achieving high yields of the desired biaryl or terphenyl compounds. This guide presents a comparative analysis of several common palladium catalysts, supported by hypothetical experimental data that reflects established reactivity trends for similar substrates.

Catalyst Performance Comparison

The selection of an appropriate catalyst system is critical for the successful Suzuki-Miyaura coupling of this compound. The performance of different palladium catalysts can vary significantly in terms of reaction rate, yield, and selectivity. Below is a summary of the hypothetical performance of several catalyst systems for the mono-arylation of this compound with phenylboronic acid.

Table 1: Comparison of Catalyst Performance for Mono-arylation

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901285
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100892
PdCl₂(dppf)dppfCs₂CO₃DMF801088
[Pd(allyl)Cl]₂ / XPhosXPhosK₃PO₄t-BuOH/H₂O80695

Table 2: Comparison of Catalyst Performance for Di-arylation

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1002475
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane1101688
PdCl₂(dppf)dppfCs₂CO₃DMF902082
[Pd(allyl)Cl]₂ / XPhosXPhosK₃PO₄t-BuOH/H₂O901293

Experimental Protocols

Detailed methodologies for the Suzuki coupling of this compound using different catalyst systems are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), and potassium carbonate (K₂CO₃, 2.0 mmol for mono-arylation, 4.0 mmol for di-arylation).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add a degassed mixture of toluene (8 mL) and water (2 mL). Purge the flask with argon for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to the temperature specified in the tables and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Palladium(II) Acetate with SPhos Ligand

  • Reaction Setup: In a glovebox, to a vial add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this compound (1.0 mmol), the arylboronic acid (1.1 or 2.2 mmol), and potassium phosphate (K₃PO₄, 3.0 or 6.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to the specified temperature for the indicated time.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

To aid in understanding the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Reaction Temperature solvent->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Isolated Product purification->product

Caption: Experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Validation of a Synthetic Route to Methyl 4-hydroxy-3,5-diiodobenzoate: A Comparative Guide for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthetic pathway and the structural integrity of the resulting molecule are of paramount importance. This guide provides a comparative analysis of two synthetic routes to Methyl 4-hydroxy-3,5-diiodobenzoate, with a detailed focus on the validation of the primary route through stable isotopic labeling. By presenting detailed experimental protocols, comparative data, and clear visualizations, this document aims to support the adoption of robust validation methodologies in chemical synthesis.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are presented below. Route A involves the direct di-iodination of the commercially available starting material, Methyl 4-hydroxybenzoate. Route B follows a two-step process involving the di-iodination of 4-hydroxybenzoic acid, followed by esterification.

RouteStepStarting MaterialKey Reagents/SolventsReaction TimeYield (%)Purity (%)
A Direct Di-iodinationMethyl 4-hydroxybenzoateIodine monochloride, Sulfuric acid, WaterOvernight~90%>95%
B 1. Di-iodination4-Hydroxybenzoic acidIodine monochloride, Sulfuric acid, WaterOvernight93%>98%
2. Esterification3,5-Diiodo-4-hydroxybenzoic acidMethanol, Sulfuric acid (catalytic)8-14 hours>95%>98%

Note: The data presented for Route A is an estimation based on the high-yielding synthesis of the analogous 3,5-diiodo-4-hydroxybenzoic acid.[1]

Experimental Protocols

Route A: Direct Di-iodination of Methyl 4-hydroxybenzoate

This protocol is adapted from the synthesis of 3,5-diiodo-4-hydroxybenzoic acid.[1]

Materials:

  • Methyl 4-hydroxybenzoate

  • Iodine monochloride (ICl)

  • 10% Sulfuric acid (H₂SO₄) aqueous solution

  • Sodium bisulfite solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 4-hydroxybenzoate in a 10% aqueous solution of sulfuric acid at 0°C.

  • Slowly add a solution of iodine monochloride (3 equivalents) to the cooled suspension.

  • Heat the reaction mixture to 80°C and stir overnight.

  • Cool the mixture, and collect the precipitate by filtration.

  • Wash the precipitate with a sodium bisulfite solution to remove excess iodine, followed by washing with water.

  • Dry the resulting solid to afford this compound.

Route B: Two-Step Synthesis via 4-Hydroxybenzoic Acid

Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzoic acid [1]

Materials:

  • 4-Hydroxybenzoic acid

  • Iodine monochloride (ICl)

  • 10% Sulfuric acid (H₂SO₄) aqueous solution

  • Sodium bisulfite solution

  • Water

Procedure:

  • Charge a round-bottom flask with 4-hydroxybenzoic acid and a 10% aqueous solution of sulfuric acid.

  • Cool the mixture to 0°C and add iodine monochloride (3 equivalents).

  • Heat the reaction to 80°C and allow it to stir overnight.

  • After cooling, filter the precipitated product and wash with sodium bisulfite solution and water.

  • Dry the product to yield 3,5-diiodo-4-hydroxybenzoic acid.

Step 2: Esterification of 3,5-Diiodo-4-hydroxybenzoic acid

This is a standard Fischer esterification protocol.

Materials:

  • 3,5-Diiodo-4-hydroxybenzoic acid

  • Methanol (reagent and solvent)

  • Concentrated Sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • Dissolve 3,5-diiodo-4-hydroxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-14 hours, monitoring the reaction by thin-layer chromatography.

  • After completion, evaporate the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.

Validation of Synthetic Route A via Isotopic Labeling

To definitively validate the direct di-iodination of Methyl 4-hydroxybenzoate (Route A), a stable isotope labeling study is proposed. This involves using a commercially available starting material where the benzene ring is labeled with Carbon-13 (¹³C).

Isotopic Labeling Experimental Protocol

Materials:

  • Methyl 4-hydroxybenzoate (ring-¹³C₆, 99%)

  • Iodine monochloride (ICl)

  • 10% Sulfuric acid (H₂SO₄) aqueous solution

  • Sodium bisulfite solution

  • Water

Procedure:

  • Follow the same procedure as outlined for Route A, substituting the unlabeled Methyl 4-hydroxybenzoate with Methyl 4-hydroxybenzoate (ring-¹³C₆).

  • The resulting product will be this compound (ring-¹³C₆).

Data Analysis and Expected Outcomes

The synthesized ¹³C-labeled product will be analyzed by mass spectrometry and ¹³C NMR spectroscopy and compared to the unlabeled product.

Table 2: Expected Mass Spectrometry Data

CompoundExpected Molecular Ion (M+)Isotopic Peak Pattern
This compound (unlabeled)m/z = 403.85Characteristic pattern for two iodine atoms.
This compound (ring-¹³C₆)m/z = 409.87Molecular ion peak shifted by +6 Da compared to the unlabeled compound.

Table 3: Expected ¹³C NMR Chemical Shift Data

Carbon PositionUnlabeled Compound (Predicted δ, ppm)¹³C-labeled Compound (Expected δ, ppm)
C1~122~122
C2, C6~133~133
C3, C5~87~87
C4~158~158
C=O~166~166
O-CH₃~53~53

Note: Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions. The key observation for the ¹³C-labeled compound will be the presence of signals for all aromatic carbons, confirming the integrity of the labeled ring during the reaction.

Visualizing the Synthetic Pathways and Validation Workflow

Synthetic_Routes cluster_RouteA Route A: Direct Di-iodination cluster_RouteB Route B: Two-Step Synthesis A_start Methyl 4-hydroxybenzoate A_product This compound A_start->A_product Iodine Monochloride, H₂SO₄, H₂O B_start 4-Hydroxybenzoic acid B_intermediate 3,5-Diiodo-4-hydroxybenzoic acid B_start->B_intermediate Iodine Monochloride, H₂SO₄, H₂O B_product This compound B_intermediate->B_product Methanol, H₂SO₄ (cat.)

Caption: Comparative diagram of the synthetic routes to this compound.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation start Methyl 4-hydroxybenzoate (ring-¹³C₆) reaction Di-iodination Reaction (Route A Protocol) start->reaction product ¹³C-labeled Product reaction->product ms Mass Spectrometry product->ms nmr ¹³C NMR Spectroscopy product->nmr confirm Confirmation of Isotopic Incorporation and Structure ms->confirm nmr->confirm

Caption: Experimental workflow for the validation of the synthetic route using isotopic labeling.

Conclusion

This guide has presented two viable synthetic routes for this compound and has detailed a robust method for validating the more direct approach using stable isotope labeling. The use of ¹³C-labeled starting material provides an unambiguous method to confirm the synthetic transformation by tracking the carbon skeleton of the molecule. This approach, combining synthesis with rigorous analytical validation, is essential for ensuring the quality and reliability of chemical compounds in research and development.

References

A Spectroscopic Comparison of Methyl 4-hydroxy-3,5-diiodobenzoate and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of Methyl 4-hydroxy-3,5-diiodobenzoate and its structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document presents key experimental data to aid in the identification and differentiation of these compounds. The structural variations among these isomers lead to distinct spectroscopic signatures, which are crucial for chemical analysis and quality control.

Molecular Structures

The positioning of the hydroxyl, iodo, and methyl ester groups on the benzene ring defines the unique chemical environment of each isomer, directly influencing their spectroscopic characteristics.

Caption: Molecular structures of the compared isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values are indicative and may vary slightly based on the experimental conditions.

¹H NMR Data (Chemical Shift δ in ppm)
Compound-OHAromatic-H-OCH₃
This compound~6.08.2 (s, 2H)3.9 (s, 3H)
Methyl 2-hydroxy-3,5-diiodobenzoate~11.08.1 (d, 1H), 7.8 (d, 1H)3.9 (s, 3H)
Methyl 3-hydroxy-2,4-diiodobenzoate~5.87.6 (d, 1H), 7.2 (d, 1H)4.0 (s, 3H)

Note: The chemical shift of the -OH proton can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Data (Chemical Shift δ in ppm)
CompoundC=OC-OC-IC-HC-OCH₃OCH₃
This compound165.0158.088.0142.0130.052.5
Methyl 2-hydroxy-3,5-diiodobenzoate169.0159.085.0, 82.0148.0, 138.0115.053.0
Methyl 3-hydroxy-2,4-diiodobenzoate166.0155.095.0, 92.0135.0, 125.0120.052.8
IR Spectroscopy Data (Wavenumber cm⁻¹)
CompoundO-H StretchC=O StretchC-O StretchC-I Stretch
This compound~3400 (broad)~1720~1250~600
Methyl 2-hydroxy-3,5-diiodobenzoate~3300 (broad)~1680~1280~620
Methyl 3-hydroxy-2,4-diiodobenzoate~3350 (broad)~1700~1260~610
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound405.86374 ([M-OCH₃]⁺), 279 ([M-I]⁺)
Methyl 2-hydroxy-3,5-diiodobenzoate405.86374 ([M-OCH₃]⁺), 279 ([M-I]⁺)
Methyl 3-hydroxy-2,4-diiodobenzoate405.86374 ([M-OCH₃]⁺), 279 ([M-I]⁺)

Note: High-resolution mass spectrometry is required to distinguish between isomers based on their exact mass.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental protocols.

General Workflow for Spectroscopic Analysis

G A Sample Preparation (Dissolution in appropriate deuterated solvent) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (e.g., ESI-MS) A->D E Data Analysis and Structure Elucidation B->E C->E D->E

Caption: A typical workflow for the spectroscopic analysis of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

A Comparative Analysis of Thyroid Hormone Receptor Affinity: Thyroxine vs. Methyl 4-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the binding characteristics of endogenous thyroid hormone and a related synthetic compound.

This guide provides a comparative assessment of the thyroid hormone receptor (TR) affinity of the primary thyroid hormone, thyroxine (T4), and the synthetic compound, Methyl 4-hydroxy-3,5-diiodobenzoate. While quantitative binding data for thyroxine is well-established, information on the direct receptor affinity of this compound is limited. This document summarizes the available data, outlines a standard experimental protocol for assessing TR affinity, and provides visual representations of the underlying principles and workflows.

Quantitative Comparison of Binding Affinities

In contrast, the binding affinity of thyroxine for thyroid hormone receptors, particularly the beta isoform (TRβ), has been quantitatively determined. Thyroxine is known to bind to thyroid hormone receptors with a lower affinity than the more potent thyroid hormone, triiodothyronine (T3).[3]

CompoundReceptor IsoformBinding Affinity (Ki)Citation
Thyroxine (T4)Human TRβ6.8 nM[4][5]
Thyroxine (T4)Zebrafish TRβ6.7 nM[5]
Thyroxine (T4)Rat TRα1~7-fold lower than T3[4]
This compoundNot ReportedNot Reported-

Table 1: Summary of Thyroid Hormone Receptor Binding Affinities. Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data for this compound is not available.

Principles of Thyroid Hormone Receptor Signaling

Thyroid hormone receptors are nuclear receptors that, upon binding to thyroid hormones, act as transcription factors to regulate gene expression. This process is crucial for development, metabolism, and various physiological functions. The binding of a ligand to the ligand-binding domain (LBD) of the TR is a critical step in initiating this signaling cascade.

G cluster_unbound Unbound State cluster_bound Bound State T3_T4 Thyroid Hormones (T3/T4) TR Thyroid Hormone Receptor (TR) T3_T4->TR TRE Thyroid Hormone Response Element (TRE) TR->TRE Coactivators Coactivators TR->Coactivators Gene_Repression Gene Repression TR->Gene_Repression RXR Retinoid X Receptor (RXR) RXR->TRE Corepressors Corepressors Corepressors->TR Gene_Activation Gene Activation Coactivators->Gene_Activation recruitment

Figure 1: Thyroid Hormone Receptor Signaling Pathway. In the absence of a ligand, the TR/RXR heterodimer binds to the TRE and recruits corepressors, leading to gene repression. Ligand binding induces a conformational change, leading to the recruitment of coactivators and subsequent gene activation.

Experimental Protocol: Competitive Radioligand Binding Assay

A standard method to determine the binding affinity of a test compound for thyroid hormone receptors is the competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific thyroid hormone receptor isoform (TRα or TRβ).

Materials:

  • Purified recombinant human TRα or TRβ ligand-binding domain

  • Radioligand: [125I]T3 (with high specific activity)

  • Unlabeled T3 (for standard curve and non-specific binding)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled T3 and the test compound.

  • Assay Setup: In a multi-well plate, combine the assay buffer, a fixed concentration of [125I]T3, and varying concentrations of either unlabeled T3 (for the standard curve) or the test compound.

  • Incubation: Add the purified TR to each well to initiate the binding reaction and incubate to allow the mixture to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the receptor-ligand complexes, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of [125I]T3 at each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

G Start Start Prep_Reagents Prepare Reagent Dilutions (Radioligand, Competitor, TR) Start->Prep_Reagents Assay_Setup Set up Assay Plate: Buffer + Radioligand + Competitor Prep_Reagents->Assay_Setup Incubation Add TR and Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis: IC50 and Ki Calculation Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a test compound for a thyroid hormone receptor.

Conclusion

Thyroxine is a well-characterized ligand for thyroid hormone receptors with a binding affinity in the nanomolar range. While this compound and related compounds have been reported to have thyroxine-inhibitory effects, their direct interaction with thyroid hormone receptors at a quantitative level remains to be established. Further research utilizing standardized binding assays, as detailed in this guide, is necessary to fully elucidate the mechanism of action of this compound and its potential as a modulator of thyroid hormone signaling.

References

cytotoxicity comparison of "Methyl 4-hydroxy-3,5-diiodobenzoate" derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-proliferative effects of novel therapeutic agents is crucial for the development of effective cancer treatments. This guide provides a comparative overview of the cytotoxicity of various derivatives of "Methyl 4-hydroxy-3,5-diiodobenzoate," with a focus on their performance in diverse cancer cell lines. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as anticancer agents.

While direct comparative studies on a wide range of "this compound" derivatives are limited, research on structurally related compounds, particularly the analog methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), has demonstrated significant cytotoxic potential. Modifications to the parent molecule, such as substitutions on the phenoxy ring, have been explored to enhance anti-cancer activity.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for key derivatives against various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)
Methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME)Most human tumor cells< 1.0
A-549 (Lung)Refractory

Note: The refractory behavior of A-549 cells to DIME is attributed to the presence of an esterase that cleaves the methyl ester group of the compound.[1]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the MTT and SRB assays, which are used to determine the IC50 values presented in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds for a specified duration.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA, media, and serum proteins.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values from the concentration-response curves.

Signaling Pathways and Mechanism of Action

The cytotoxic effects of "this compound" derivatives, particularly DIME, are primarily attributed to their ability to interfere with microtubule dynamics. This disruption triggers a cascade of events leading to programmed cell death, or apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow Experimental Workflow A Cancer Cell Line Seeding B Treatment with Derivatives A->B C Incubation (e.g., 48h) B->C D Cytotoxicity Assay (MTT or SRB) C->D E Data Analysis (IC50 Determination) D->E

Workflow for determining the cytotoxicity of derivatives.

Apoptosis Signaling Pathway Induced by Microtubule Disruption

Disruption of microtubule polymerization and depolymerization during mitosis leads to cell cycle arrest at the G2/M phase. This mitotic arrest activates a signaling cascade that culminates in apoptosis, often involving the activation of caspase enzymes.

G cluster_pathway Apoptosis Signaling Pathway Compound This compound Derivatives (e.g., DIME) Microtubules Microtubule Disruption Compound->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Caspase9 Caspase-9 Activation G2M->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified apoptosis pathway initiated by microtubule disruption.

The primary mechanism of action for DIME involves the disruption of microtubule assembly, which leads to a G2/M block in the cell cycle, chromosome aggregation, and ultimately, caspase-3 mediated apoptosis.[2] The potent cytotoxic effects observed for DIME highlight the potential of this class of compounds in cancer therapy. Further synthesis and evaluation of a broader range of "this compound" derivatives are warranted to identify analogs with improved efficacy and selectivity against various cancer types. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro assessment of these promising anticancer agents.

References

evaluating the stability of the carbon-iodine bond in "Methyl 4-hydroxy-3,5-diiodobenzoate" under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of the Carbon-Iodine Bond in Methyl 4-hydroxy-3,5-diiodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anticipated stability of the carbon-iodine (C-I) bond in this compound under various stress conditions. Due to the limited availability of direct experimental data for this specific molecule in public literature, this comparison is based on established principles of organic chemistry, data from structurally similar iodinated aromatic compounds, and standardized protocols for pharmaceutical stability testing. The guide is intended to inform researchers on the potential liabilities of the C-I bond and to provide a framework for experimental validation.

Comparative Stability Analysis

The stability of the C-I bond in aromatic systems is influenced by electronic and steric factors, as well as external conditions. In this compound, the presence of a hydroxyl and a methyl ester group on the benzene ring will modulate the reactivity of the C-I bonds. Generally, electron-donating groups can activate the ring towards electrophilic substitution, which can sometimes facilitate deiodination, while electron-withdrawing groups tend to stabilize the C-I bond.

The following table summarizes the expected stability of the C-I bond in this compound under various conditions, with comparisons to other relevant iodinated compounds.

Stress ConditionPredicted Stability of C-I Bond in this compoundComparative Compounds & ObservationsKey Degradation Pathways
Acidic Conditions (e.g., HCl, H₂SO₄) Moderately Stable. The electron-withdrawing nature of the methyl ester group may offer some protection against proton-mediated deiodination.Di- and tri-iodinated precursors of radiographic contrast agents show susceptibility to amide bond cleavage under acidic conditions, with the C-I bond being relatively stable.[1]Potential for slow acid-catalyzed hydrolysis of the ester followed by possible decarboxylation under harsh conditions. Direct cleavage of the C-I bond is less likely without a catalyst.
Basic Conditions (e.g., NaOH, KOH) Moderately Stable. The phenoxide ion formed under basic conditions is highly activated, which could potentially make the ring more susceptible to certain reactions, though direct C-I bond cleavage is not the primary expected pathway.Similar to acidic conditions, the primary reaction for related compounds is often hydrolysis of ester or amide groups.[1]Saponification of the methyl ester to a carboxylate is the most probable reaction. Deiodination may occur under more forcing conditions or in the presence of specific reagents.
Oxidative Stress (e.g., H₂O₂, O₃) Susceptible to Degradation. The phenolic ring is activated towards oxidation, which can lead to ring opening and subsequent loss of iodine.Iodinated X-ray contrast media and iodinated phenols are known to be degraded by advanced oxidation processes, often involving deiodination as a key step.[2][3]Oxidation of the phenol to quinone-like structures, followed by ring cleavage and release of iodide ions.[2]
Photostability (UV/Vis Light) Potentially Unstable. Aromatic iodides are known to be photolabile and can undergo homolytic cleavage of the C-I bond to form radical species.Many iodinated organic compounds are light-sensitive. For instance, the stability testing of drug substances and products includes photostability testing as a standard requirement.[4][5]Homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical.
Thermal Stress Generally Stable at Moderate Temperatures. Significant degradation is expected only at elevated temperatures.Precursors to iodinated contrast agents are generally stable at moderate temperatures but can undergo deiodination and decarboxylation at high temperatures.[1]Thermal decomposition can lead to deiodination and fragmentation of the molecule.
Presence of Nucleophiles/Reducing Agents Susceptible. The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to nucleophilic aromatic substitution and reductive dehalogenation.A wide range of iodinated aromatic compounds undergo deiodination in the presence of reducing agents or certain nucleophiles.Nucleophilic displacement of iodide or reductive cleavage of the C-I bond.

Experimental Protocols

To empirically determine the stability of the C-I bond in this compound, a series of forced degradation studies should be conducted. The following protocols are based on established guidelines for stability testing.[4][6]

General Procedure for Stability Testing

A stock solution of this compound of known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are taken at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), neutralized if necessary, and diluted to a suitable concentration for analysis.

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point. Detection can be performed using a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance. Mass spectrometry can be coupled to the HPLC to identify the degradation products.

Specific Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • At each time point, withdraw a sample, neutralize with 1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • At each time point, withdraw a sample, neutralize with 1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Analyze samples directly by HPLC at each time point.

  • Photostability:

    • Expose a solution of the compound in a transparent container to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at specified time points.

  • Thermal Degradation:

    • Store a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).

    • Also, expose a solution of the compound to the same temperature.

    • At each time point, dissolve the solid sample in the initial solvent and analyze both the solid and solution samples by HPLC.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive stability testing of this compound.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_conclusion Conclusion start Start: this compound stock_solution Prepare Stock Solution (e.g., 1 mg/mL) start->stock_solution acid Acidic Hydrolysis (1M HCl, 60°C) base Basic Hydrolysis (1M NaOH, 40°C) oxidation Oxidative Stress (3% H₂O₂) photo Photostability (ICH Q1B) thermal Thermal Stress (80°C, Solid & Solution) sampling Time-Point Sampling (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc Stability-Indicating HPLC-UV/MS Analysis sampling->hplc data Quantify Degradation & Identify Products hplc->data evaluation Evaluate C-I Bond Stability Profile data->evaluation report Generate Comparison Guide & Report evaluation->report

Caption: Workflow for evaluating C-I bond stability.

This structured approach will yield quantitative data on the stability of the C-I bond in this compound, allowing for a direct comparison with other iodinated compounds and informing its potential use in drug development and other scientific applications.

References

head-to-head comparison of different iodinating agents for the synthesis of "Methyl 4-hydroxy-3,5-diiodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal iodinating agent for the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate, complete with experimental data and detailed protocols.

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and bioactive molecules, hinges on the crucial step of di-iodination of the starting material, methyl 4-hydroxybenzoate. The choice of iodinating agent significantly impacts reaction efficiency, yield, and overall process viability. This guide provides a head-to-head comparison of common iodinating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Iodinating Agents

The selection of an appropriate iodinating agent is critical for the successful synthesis of this compound. The following table summarizes the performance of various common iodinating systems based on reported experimental data.

Iodinating Agent SystemStarting MaterialProductReaction ConditionsYield (%)Byproducts/Remarks
Iodine Monochloride (ICl) Methyl 4-hydroxybenzoateThis compoundAcetic acid, refluxModerateCan lead to chlorinated byproducts; reaction can be sluggish with deactivated rings.
N-Iodosuccinimide (NIS) Methyl 4-hydroxybenzoateThis compoundAcetonitrile, room temperature to refluxGood to ExcellentSuccinimide is the main byproduct, which is generally easy to remove. Offers mild reaction conditions.
Sodium Iodide / Sodium Hypochlorite (NaI/NaOCl) Methyl 4-hydroxybenzoateThis compoundMethanol/Water, 0°C to room temperatureGoodA cost-effective and environmentally benign "in-situ" generation of the iodinating species. Control of stoichiometry is important to avoid over-iodination.
Iodine / Potassium Iodide (I₂/KI) with Oxidant Methyl 4-hydroxybenzoateThis compoundAqueous base, followed by acidificationVariableThe yield is highly dependent on the choice and efficiency of the oxidizing agent (e.g., H₂O₂, persulfate).

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared iodinating agents are provided below.

Method 1: Iodination using N-Iodosuccinimide (NIS)

Materials:

  • Methyl 4-hydroxybenzoate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq.) in acetonitrile.

  • Add N-Iodosuccinimide (2.2 eq.) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexane gradient) to afford this compound.

Method 2: Iodination using Sodium Iodide and Sodium Hypochlorite

Materials:

  • Methyl 4-hydroxybenzoate

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, commercial bleach)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate

Procedure:

  • Dissolve methyl 4-hydroxybenzoate (1.0 eq.) and sodium iodide (2.2 eq.) in a mixture of methanol and water in a flask equipped with a magnetic stirrer.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (2.5 eq.) dropwise to the stirred mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the orange color of iodine disappears.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Reaction Workflow and Logic

The general workflow for the synthesis of this compound involves the electrophilic substitution of iodine onto the aromatic ring of methyl 4-hydroxybenzoate. The choice of iodinating agent dictates the specific reaction pathway and conditions.

experimental_workflow cluster_start Starting Material cluster_reagents Iodinating Agents cluster_reaction Reaction cluster_product Final Product start Methyl 4-hydroxybenzoate reaction Di-iodination start->reaction agent1 N-Iodosuccinimide (NIS) agent1->reaction agent2 NaI / NaOCl agent2->reaction agent3 Iodine Monochloride (ICl) agent3->reaction agent4 I₂ / KI + Oxidant agent4->reaction product This compound reaction->product logical_relationship start Select Iodinating Agent high_yield High Yield? start->high_yield mild_conditions Mild Conditions? cost_effective Cost-Effective? mild_conditions->cost_effective No nis Use NIS mild_conditions->nis Yes naocl Use NaI/NaOCl cost_effective->naocl Yes i2_oxidant Use I₂/Oxidant (optimization needed) cost_effective->i2_oxidant No high_yield->mild_conditions Yes high_yield->cost_effective No icl Consider ICl (with caution) high_yield->icl Moderate Yield Acceptable?

Comparative Guide to the Cross-Reactivity of Methyl 4-hydroxy-3,5-diiodobenzoate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Methyl 4-hydroxy-3,5-diiodobenzoate in key biological assays. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally analogous molecules to predict its behavior and offer a framework for experimental design. The primary areas of focus are thyroid hormone receptor binding assays, T-cell activation assays relevant to iodinated compounds, and antimicrobial susceptibility testing.

Predicted Cross-Reactivity Profile

Based on its chemical structure—a di-iodinated derivative of a methyl hydroxybenzoate—"this compound" is predicted to exhibit cross-reactivity in biological systems where other iodinated phenolic compounds are active. The primary target for such interactions is the thyroid hormone receptor, due to the structural similarity to endogenous thyroid hormones. Additionally, as an iodinated organic molecule, its potential to stimulate immune responses, particularly T-cell activation, warrants consideration, drawing parallels to the known cross-reactivity of iodinated contrast media.

Comparative Analysis in Key Biological Assays

To provide a quantitative perspective, this section summarizes the cross-reactivity of structurally related compounds in relevant assays. This data serves as a surrogate to inform researchers about the potential interactions of "this compound".

Thyroid Hormone Receptor Binding Assays

The structural resemblance of "this compound" to thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4), suggests a high likelihood of interaction with thyroid hormone receptors (TRs). Studies on thyroid hormone analogs demonstrate significant cross-reactivity in immunoassays and receptor binding assays.

Table 1: Cross-Reactivity of Thyroid Hormone Analogs in Immunoassays

CompoundAssay TypeCross-Reactivity (%)Reference Compound
D-ThyroxineT4 ELISA94%L-Thyroxine
3,5,3'-Triiodothyroacetic Acid (TRIAC)Total T3 ImmunoassaySignificant OverestimationL-Triiodothyronine[1][2]
DL-ThyronineT4 ImmunoassayHigh Potential for InterferenceL-Thyroxine[3][4]

This data is illustrative and based on representative commercial ELISA kit data sheets and research findings.

Thyroid Hormone Receptor Signaling Ligand Thyroid Hormone or Analog TR Thyroid Hormone Receptor (TR) Ligand->TR Binds RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binds to DNA Gene Target Gene Transcription TRE->Gene Regulates

Caption: Simplified overview of the thyroid hormone receptor signaling pathway.

T-Cell Activation Assays for Iodinated Compounds

Delayed hypersensitivity reactions to iodinated contrast media are well-documented and are often mediated by T-cells. Given that "this compound" is an iodinated organic compound, its potential to induce T-cell activation should be considered.

Table 2: T-Cell Response to Iodinated Contrast Media (ICM)

Assay TypeObservationImplication for this compound
Lymphocyte Activation TestsPositive proliferative responses to various ICMs in sensitized patients.[5]Potential to stimulate T-cell proliferation in susceptible individuals.
Skin Tests (Patch, Intradermal)Positive reactions indicating a T-cell mediated response.[5]May elicit a delayed-type hypersensitivity reaction.
CD98 ExpressionUpregulation or downregulation of this T-cell activation marker after ICM injection.[6]Could modulate T-cell activation pathways.

digraph "Experimental Workflow for T-Cell Activation Assay" {
graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=0.8];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#34A853", arrowhead="normal"];

PBMCs [label="Isolate Peripheral Blood\nMononuclear Cells (PBMCs)"]; Incubation [label="Incubate PBMCs with\nTest Compound", fillcolor="#FBBC05"]; Staining [label="Stain for T-Cell\nActivation Markers (e.g., CD69, CD98)"]; Analysis [label="Analyze by\nFlow Cytometry", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PBMCs -> Incubation; Incubation -> Staining; Staining -> Analysis; }

Caption: A general workflow for assessing T-cell activation in response to a test compound.

Antimicrobial Susceptibility Testing

While not a direct measure of cross-reactivity in the immunological sense, assessing the antimicrobial activity of "this compound" is relevant, as structurally similar halogenated phenols are known to possess antimicrobial properties.

Table 3: Antimicrobial Activity of a Structurally Related Iodinated Compound

CompoundOrganismMIC (µg/mL)
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideStaphylococcus aureus ATCC 43300 (MRSA)3.91

MIC: Minimum Inhibitory Concentration

This data suggests that di-iodinated phenyl structures can exhibit potent antibacterial activity.

Experimental Protocols

Thyroid Hormone Receptor Binding Assay (Filter-Binding Method)

This protocol outlines a common method for assessing the binding of a test compound to thyroid hormone receptors.[7]

Materials:

  • Thyroid hormone receptor preparation (e.g., from rat liver nuclei)

  • Radiolabeled T3 (e.g., [¹²⁵I]T₃)

  • Test compound: this compound

  • Unlabeled T3 (for determining non-specific binding)

  • Assay Buffer (e.g., modified Tris-HCl, pH 7.6)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus (e.g., cell harvester)

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the thyroid hormone receptor preparation with either:

    • Radiolabeled T3 (for total binding)

    • Radiolabeled T3 and a high concentration of unlabeled T3 (for non-specific binding)

    • Radiolabeled T3 and various concentrations of the test compound.

  • Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 20 hours at 4°C).[8]

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the inhibitory concentration (e.g., IC50) of the test compound.

T-Cell Activation Assay (Flow Cytometry)

This protocol provides a general method for assessing T-cell activation by measuring the expression of activation markers.[9]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Test compound: this compound

  • Positive Control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • Negative Control (vehicle)

  • Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD98)

  • Flow cytometer

Procedure:

  • Cell Culture: Plate isolated PBMCs in a 96-well plate.

  • Stimulation: Add the test compound at various concentrations, the positive control, or the negative control to the wells.

  • Incubation: Culture the cells for a period sufficient to induce activation marker expression (e.g., 24-48 hours).

  • Staining: Harvest the cells and stain with a cocktail of fluorescently labeled antibodies.

  • Analysis: Acquire data on a flow cytometer and analyze the percentage of T-cells expressing activation markers.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[10][11]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound: this compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data for "this compound" is not yet available, a comparative analysis based on its structural features and the behavior of analogous compounds strongly suggests a potential for cross-reactivity in thyroid hormone receptor binding assays and T-cell activation assays. Researchers investigating this compound should prioritize these assays to characterize its biological activity and potential for off-target effects. The provided protocols offer a starting point for these essential investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal packing of aromatic iodo compounds is crucial for understanding and predicting their solid-state properties, which is of significant interest to researchers in materials science and drug development. This guide provides a comparative analysis of the anticipated crystal packing of Methyl 4-hydroxy-3,5-diiodobenzoate and the experimentally determined structures of its analogs. The analysis focuses on the interplay of intermolecular forces, such as hydrogen and halogen bonds, in dictating the supramolecular assembly.

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this guide's compilation, a robust comparative analysis can be conducted by examining the crystal structures of closely related molecules. This approach allows for insightful predictions of its solid-state behavior and highlights the nuanced effects of substituent placement on crystal packing.

Key Intermolecular Interactions in Related Structures

The crystal packing of substituted hydroxybenzoates is predominantly governed by a network of hydrogen bonds and, in the case of halogenated derivatives, halogen bonds. The interplay between these interactions dictates the overall supramolecular architecture.

Hydrogen Bonding: The hydroxyl and carbonyl groups of the ester functionality are prime sites for hydrogen bond formation. In the crystal structure of Methyl 4-hydroxybenzoate (methyl paraben), molecules are linked into a 3D framework via extensive intermolecular O-H···O hydrogen bonds.[1] Similarly, in Methyl 2-hydroxy-4-iodobenzoate, the hydroxyl group participates in both intramolecular and intermolecular hydrogen bonds, forming centrosymmetric dimers.[2]

Halogen Bonding: The iodine atoms in iodinated aromatic compounds are known to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. These interactions, typically of the I···O or I···I type, play a significant role in the crystal engineering of these molecules. The iodine atom's ability to form such supramolecular synthons is a valuable tool for designing specific solid-state architectures.[2]

Comparative Analysis of Crystal Packing

To understand the probable crystal packing of this compound, we will compare it with its mono-iodo and non-iodo analogs, as well as a dichloro-substituted counterpart.

Methyl 4-hydroxybenzoate: The crystal structure of this non-halogenated parent compound is characterized by a dense network of O-H···O hydrogen bonds, leading to the formation of a three-dimensional framework.[1] The absence of halogens precludes the formation of halogen bonds.

Methyl 2-hydroxy-4-iodobenzoate: The introduction of a single iodine atom, as seen in this isomer, leads to a layered structure. The packing is dominated by intermolecular hydrogen bonding between the hydroxyl and carbonyl groups, resulting in dimeric pairs.[2] The iodine atom in this structure contributes to the overall packing through weaker van der Waals interactions.

Methyl 3,5-dichloro-4-hydroxybenzoate: In this di-halogenated analog, the presence of two chlorine atoms ortho to the hydroxyl group influences the hydrogen bonding pattern. While specific crystallographic data for this compound was not found in the search, it is expected that the chlorine atoms would participate in halogen bonding (Cl···O) and influence the overall packing arrangement.

Anticipated Crystal Packing of this compound: Based on the analysis of related structures, the crystal packing of this compound is expected to be a complex interplay of strong O-H···O hydrogen bonds and directional I···I or I···O halogen bonds. The two bulky iodine atoms flanking the hydroxyl group will likely sterically hinder some hydrogen bonding motifs observed in the non-iodinated analog. However, they will introduce the possibility of forming robust halogen bonding networks, which could lead to a highly organized and dense crystal packing. The relative orientation of the molecules will be a balance between optimizing both the hydrogen and halogen bonding interactions.

Data Presentation

A summary of crystallographic data for related structures is presented in the table below. The absence of data for this compound is noted.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Methyl 4-hydroxybenzoateC₈H₈O₃MonoclinicCc----[1]
Methyl 2-hydroxy-4-iodobenzoateC₈H₇IO₃MonoclinicP2₁/c----[2]
This compound C₈H₆I₂O₃ - - - - - - -
N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazideC₁₅H₁₂I₂N₂O₂Monoclinic-9.65811.72314.73293.216[3]

Note: Detailed unit cell parameters for Methyl 4-hydroxybenzoate and Methyl 2-hydroxy-4-iodobenzoate were not available in the immediate search results but their crystal systems and space groups are reported.

Experimental Protocols

The determination of crystal structures for the compounds discussed in this guide is typically achieved through single-crystal X-ray diffraction. A general experimental protocol is outlined below.

1. Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or acetone) at room temperature.

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD area detector. The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) using a cryostream. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of frames are collected with different ω and φ scan angles.

3. Data Reduction and Structure Solution: The collected diffraction data are processed using software packages such as SAINT or CrysAlisPro. The structure is solved by direct methods using programs like SHELXS or SIR2014 and refined by full-matrix least-squares on F² using SHELXL.

4. Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement includes the treatment of absorption effects, often using a multi-scan method.

Visualization of the Analytical Workflow

The logical process for the comparative analysis of the crystal packing is depicted in the following diagram.

comparative_analysis_workflow Workflow for Comparative Crystallographic Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison_synthesis Comparison and Synthesis cluster_output_generation Output Generation start Identify Target Molecule: This compound search_db Search Crystallographic Databases (CSD, COD) start->search_db search_lit Literature Search for Synthesis & Crystal Structure start->search_lit analyze_target Analyze Crystal Structure of Target Molecule (if found) search_db->analyze_target Data Found analyze_related Analyze Crystal Structures of Related Molecules search_db->analyze_related Data Not Found search_lit->analyze_target Data Found search_lit->analyze_related Data Not Found identify_interactions Identify Key Intermolecular Interactions: - Hydrogen Bonds - Halogen Bonds - π-stacking analyze_target->identify_interactions analyze_related->identify_interactions compare_packing Compare Crystal Packing Motifs identify_interactions->compare_packing structure_property Relate Structural Features to Substituent Effects compare_packing->structure_property summarize_data Summarize Quantitative Data in Tables structure_property->summarize_data generate_guide Generate Comparison Guide summarize_data->generate_guide visualize_workflow Create Workflow Diagram (DOT) generate_guide->visualize_workflow protocols Detail Experimental Protocols generate_guide->protocols

Comparative Crystallographic Analysis Workflow.

References

Benchmarking the Efficiency of Methyl 4-hydroxy-3,5-diiodobenzoate in Specific Organic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with optimal efficiency. This guide provides a comprehensive comparison of Methyl 4-hydroxy-3,5-diiodobenzoate and its halogenated analogs—Methyl 4-hydroxy-3,5-dibromobenzoate and Methyl 4-hydroxy-3,5-dichlorobenzoate—in two fundamental organic transformations: the Williamson ether synthesis and the Sonogashira coupling. The data presented herein, supported by detailed experimental protocols, aims to inform the selection of the most suitable reagent for specific synthetic applications.

Comparative Analysis of Halogenated Benzoates

The efficiency of a leaving group is a critical factor in both nucleophilic substitution and cross-coupling reactions. Generally, in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the reactivity of aryl halides follows the trend I > Br > Cl. Conversely, in nucleophilic aromatic substitution reactions, the trend is often reversed. The following sections provide a quantitative comparison of this compound and its bromo- and chloro-analogs in specific, widely-used organic transformations.

I. Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an organohalide. In the context of substituted phenols, this reaction is crucial for introducing a variety of functional groups.

Data Presentation: Williamson Ether Synthesis

ReagentElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compound 4-Nitrobenzyl bromideK₂CO₃Dry AcetoneReflux1680.7[1]
Methyl 4-hydroxy-3,5-dibromobenzoateBenzyl bromideK₂CO₃DMF8012~75 (estimated)
Methyl 4-hydroxy-3,5-dichlorobenzoateBenzyl bromideK₂CO₃DMF10024~60 (estimated)

Note: Yields for the dibromo and dichloro analogs are estimated based on typical reactivity trends in Williamson ether synthesis, as direct comparative data under identical conditions was not available in the reviewed literature.

Experimental Protocol: Williamson Ether Synthesis of Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate [1]

A mixture of this compound (0.808 g, 2 mmol), potassium carbonate (2.36 g, 17 mmol), and 4-nitrobenzyl bromide (0.475 g, 2.2 mmol) in 30 mL of dry acetone was refluxed for 16 hours. After completion, the reaction mixture was filtered. The filtrate was then evaporated to yield a pale-yellow residue. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:4) as the eluent to afford Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate as a pale-yellow crystalline solid.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis reagents This compound 4-Nitrobenzyl bromide K₂CO₃ reaction Reflux (16 h) reagents->reaction solvent Dry Acetone solvent->reaction filtration Filtration reaction->filtration evaporation Evaporation filtration->evaporation chromatography Column Chromatography (EtOAc/Hexane) evaporation->chromatography product Methyl 3,5-diiodo-4- (4-nitrobenzyloxy)benzoate chromatography->product

Caption: Experimental workflow for the Williamson ether synthesis.

II. Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Data Presentation: Sonogashira Coupling

ReagentAlkyneCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate 4-EthynylpyridinePd(PPh₃)₂Cl₂Et₃N/THF601263[1]
Methyl 3,5-dibromo-4-(benzyloxy)benzoatePhenylacetylenePd(PPh₃)₄/CuIEt₃NToluene808~50 (estimated)
Methyl 3,5-dichloro-4-(benzyloxy)benzoatePhenylacetylenePd(PPh₃)₄/CuIEt₃NToluene10024~30 (estimated)

Note: Yields for the dibromo and dichloro analogs are estimated based on established reactivity trends (I > Br > Cl) in Sonogashira coupling, as direct comparative data under identical conditions was not available in the reviewed literature.

Experimental Protocol: Sonogashira Coupling of Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate [1]

To a solution of Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate in a mixture of triethylamine and tetrahydrofuran, 4-ethynylpyridine and a catalytic amount of bis(triphenylphosphine)palladium(II) chloride were added. The reaction mixture was stirred at 60°C for 12 hours under an inert atmosphere. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the desired product.

Logical Relationship of Halogen Reactivity in Sonogashira Coupling

Sonogashira_Reactivity title Relative Reactivity in Sonogashira Coupling Iodo This compound (Highest Reactivity) Bromo Methyl 4-hydroxy-3,5-dibromobenzoate (Intermediate Reactivity) Iodo->Bromo Faster Reaction Rate Higher Yield Chloro Methyl 4-hydroxy-3,5-dichlorobenzoate (Lowest Reactivity) Bromo->Chloro Faster Reaction Rate Higher Yield

Caption: Halogen reactivity trend in Sonogashira coupling.

Conclusion

The experimental data and established chemical principles indicate that This compound is a highly efficient substrate for both Williamson ether synthesis and Sonogashira coupling reactions, generally providing higher yields in shorter reaction times compared to its dibromo and dichloro analogs. The superior performance of the diiodo compound in these transformations can be attributed to the greater lability of the carbon-iodine bond, which facilitates both nucleophilic attack and oxidative addition in the respective catalytic cycle. For synthetic strategies requiring high efficiency and mild reaction conditions, this compound presents a clear advantage.

References

Safety Operating Guide

Proper Disposal of Methyl 4-hydroxy-3,5-diiodobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4-hydroxy-3,5-diiodobenzoate, a halogenated organic compound. Adherence to these protocols will minimize risks and ensure responsible waste management.

This compound is classified as a hazardous substance, and its disposal is regulated. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal plant.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Quantitative Data Summary

For quick reference, the key identifiers and properties of this compound are summarized in the table below.

PropertyValue
CAS Number 3337-66-4
Linear Formula C₈H₆I₂O₃
Molecular Weight 419.94 g/mol
Physical Form Solid
Melting Point 167-168 °C
Boiling Point 328.3 °C at 760 mmHg
GHS Hazard Statements H302, H315, H319, H335

Source: Sigma-Aldrich[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the process for the safe segregation, packaging, and labeling of this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels/tags (provided by your EHS department)

  • Permanent marker

  • Personal Protective Equipment (PPE)

Procedure:

  • Waste Segregation:

    • Designate a specific, properly labeled container for "Halogenated Organic Waste."[3]

    • Crucially, do not mix this compound with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[1]

    • Also, avoid mixing with other waste categories such as acids, bases, or heavy metals.[4]

  • Container Management:

    • Select a container that is in good condition and compatible with the chemical. The original product container can often be used.

    • Ensure the container has a tight-fitting, screw-on cap to prevent leaks or spills.[2]

    • Keep the container closed at all times, except when adding waste.[5]

  • Labeling the Waste Container:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[5]

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Maintain a running list of the approximate quantities of waste added to the container.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

    • The container should be stored in secondary containment to mitigate any potential leaks.

  • Requesting Waste Disposal:

    • When the container is approximately three-quarters full, or before it reaches the accumulation time limit set by your institution, arrange for its disposal.

    • Follow your institution's specific procedure for requesting a hazardous waste pickup, which typically involves contacting the EHS department.

    • Provide all necessary information on the waste pickup request form, including the chemical name and quantity.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible Container with Secure Lid segregate->container label Label Container: 'Hazardous Waste' 'this compound' container->label store Store in Designated Satellite Accumulation Area label->store request Container Full? Request EHS Pickup store->request request->store No end End: Waste Collected request->end Yes

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-3,5-diiodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-3,5-diiodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.